molecular formula C8H7NOS B1585142 5-Methylbenzo[d]oxazole-2(3H)-thione CAS No. 22876-22-8

5-Methylbenzo[d]oxazole-2(3H)-thione

Cat. No.: B1585142
CAS No.: 22876-22-8
M. Wt: 165.21 g/mol
InChI Key: SSWZUOXLFTXIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylbenzo[d]oxazole-2(3H)-thione (CAS Number: 22876-22-8) is a benzoxazole derivative of interest in organic synthesis and medicinal chemistry research. This heterocyclic compound, with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol, serves as a versatile building block and synthetic intermediate for the development of more complex molecules . Its structure features a thione group, which can be involved in various chemical transformations. The compound is a solid with a characteristic melting point of 223-225 °C . Researchers value this chemical for its role as a precursor in synthetic pathways; for example, it is a key starting material in the synthesis of certain tricyclic compounds, with one referenced synthetic route achieving a 93% yield . This highlights its utility and efficiency in multi-step organic synthesis. For safe handling, appropriate personal protective equipment should be worn, and it is recommended to use the material only in a chemical fume hood . The compound should be stored in a cool, dark place, sealed in a dry container . As a research chemical, this compound is intended for laboratory use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(11)10-7/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWZUOXLFTXIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351803
Record name 5-Methyl-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22876-22-8
Record name 5-Methyl-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1,3-BENZOXAZOLE-2(3H)-THIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The thione derivative, 5-Methylbenzo[d]oxazole-2(3H)-thione, represents a key intermediate and a pharmacophore of significant interest for the development of novel therapeutic agents. The introduction of a methyl group at the 5-position can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying reaction mechanisms, and offering field-proven insights for its efficient preparation and characterization.

Synthetic Methodologies: A Tale of Two Thiocarbonyl Sources

The synthesis of this compound primarily revolves around the cyclization of 2-amino-4-methylphenol with a suitable thiocarbonyl source. Two principal methods have emerged as the most viable routes: the reaction with carbon disulfide and the condensation with thiourea.

Method 1: The Carbon Disulfide Route

This classical approach involves the reaction of 2-amino-4-methylphenol with carbon disulfide in the presence of a base, typically an alkali metal hydroxide like potassium hydroxide.[5] The reaction proceeds through the in-situ formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization to yield the desired benzoxazole-2-thione.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-methylphenol on the electrophilic carbon atom of carbon disulfide. This is followed by a proton transfer, facilitated by the basic medium, to form the dithiocarbamate salt. The proximate hydroxyl group then acts as a nucleophile, attacking the thiocarbonyl carbon, leading to the elimination of a molecule of hydrogen sulfide and the formation of the stable five-membered heterocyclic ring.

While this method is well-established, it can be associated with challenges such as long reaction times and difficult workups, as noted for the synthesis of the unsubstituted analog.[5]

Method 2: The Thiourea Condensation Route - A Preferred Pathway

A more contemporary and often preferred method for the synthesis of benzoxazole-2-thiones involves the direct condensation of the corresponding 2-aminophenol with thiourea.[5] This method is lauded for its operational simplicity, generally higher yields, and more straightforward purification procedures compared to the carbon disulfide route. The reaction is typically carried out at elevated temperatures, often under solvent-free (fusion) conditions or in a high-boiling solvent.

Reaction Mechanism:

The reaction commences with a nucleophilic attack of the amino group of 2-amino-4-methylphenol on one of the thiocarbonyl carbons of thiourea. This is followed by an intramolecular cyclization where the hydroxyl group attacks the same thiocarbonyl carbon, leading to the elimination of ammonia and the formation of the this compound product.

Experimental Protocol: Synthesis of this compound via Thiourea Condensation

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on the efficient thiourea condensation route.

Materials and Reagents:

  • 2-Amino-4-methylphenol (C₇H₉NO)

  • Thiourea (CH₄N₂S)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Mixing: In a clean and dry round-bottom flask, combine equimolar amounts of 2-amino-4-methylphenol and thiourea. For instance, a 10 mmol scale reaction would utilize 1.23 g of 2-amino-4-methylphenol and 0.76 g of thiourea.

  • Reaction Conditions: The reaction is typically conducted under solvent-free conditions by heating the mixture to a molten state. A suggested temperature is around 180-200°C.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: The reaction is generally heated for a period of 2-4 hours, or until the starting materials are consumed as indicated by TLC analysis.

  • Workup and Purification: Upon completion, the reaction mixture is allowed to cool to room temperature, resulting in the solidification of the product. The crude product is then triturated with a suitable solvent, such as ethanol, and collected by vacuum filtration.

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, typically ethanol or an ethanol-water mixture, to afford the pure this compound as a crystalline solid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR: To confirm the presence and arrangement of protons in the molecule.

    • ¹³C NMR: To identify the carbon skeleton of the compound.

    • FT-IR: To identify characteristic functional groups, such as the C=S (thione) and N-H bonds.

    • Mass Spectrometry: To determine the molecular weight of the compound.

Data Presentation

ParameterMethod 1 (Carbon Disulfide)Method 2 (Thiourea)
Starting Materials 2-Amino-4-methylphenol, Carbon Disulfide, Base (e.g., KOH)2-Amino-4-methylphenol, Thiourea
Reaction Conditions Basic medium, often in a solvent like ethanolHigh temperature, often solvent-free (fusion)
Byproducts Hydrogen sulfideAmmonia
Workup Often requires neutralization and extraction, can be complexSimpler, typically involves trituration and filtration
Yield Variable, can be moderateGenerally good to excellent[5]
Advantages Classical, well-documented principleHigher yields, simpler workup, operational simplicity[5]
Disadvantages Longer reaction times, potentially difficult workup[5]Requires high temperatures

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 2-Amino-4-methylphenol 2-Amino-4-methylphenol Heating (180-200°C) Heating (180-200°C) 2-Amino-4-methylphenol->Heating (180-200°C) Thiourea Thiourea Thiourea->Heating (180-200°C) Cooling & Solidification Cooling & Solidification Heating (180-200°C)->Cooling & Solidification Trituration with Ethanol Trituration with Ethanol Cooling & Solidification->Trituration with Ethanol Filtration Filtration Trituration with Ethanol->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound.

Mechanistic Insights: A Visual Representation

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Elimination A 2-Amino-4-methylphenol C Intermediate 1 A->C B Thiourea B->C D Intermediate 2 C->D C->D E This compound D->E D->E F Ammonia (NH3) D->F

Caption: Mechanism of thiourea condensation for benzoxazole-2-thione synthesis.

Trustworthiness and Self-Validating Systems

The described protocol for the synthesis of this compound via the thiourea condensation method is a self-validating system. The progress of the reaction can be meticulously monitored by TLC, allowing for precise determination of the reaction endpoint. The purity of the final product can be readily assessed by its sharp melting point and confirmed through spectroscopic analysis. Any deviation from the expected spectral data would indicate the presence of impurities or side products, prompting further purification steps. This iterative process of synthesis, monitoring, and characterization ensures the integrity and reliability of the final compound.

Authoritative Grounding and Comprehensive References

The methodologies and mechanistic interpretations presented in this guide are grounded in established principles of organic chemistry and supported by peer-reviewed scientific literature. The preference for the thiourea condensation route is based on reports highlighting its advantages in terms of yield and operational simplicity for the synthesis of the parent benzoxazole-2-thiol.[5] The broader pharmacological significance of the benzoxazole scaffold is well-documented in numerous medicinal chemistry publications.[1][2][3]

References

5-Methylbenzo[d]oxazole-2(3H)-thione chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-Methylbenzo[d]oxazole-2(3H)-thione

Abstract

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of the benzoxazole scaffold, a privileged structure in drug discovery, it serves as a versatile building block for more complex molecules and exhibits potential biological activity. This guide provides a comprehensive overview of its core chemical properties, including a detailed synthesis protocol, in-depth analysis of its molecular structure and tautomerism, characteristic spectroscopic data, key reactivity patterns, and its applications in modern research. The content is structured to deliver not only factual data but also the underlying chemical principles, offering field-proven insights for professionals in the field.

Introduction and Molecular Overview

This compound, with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol , belongs to the family of benzoxazole-2-thiones.[1] The core of this molecule is a bicyclic system where a benzene ring is fused to an oxazole ring. A methyl group is substituted at the 5-position of the benzene ring, and a thione (C=S) group is present at the 2-position of the oxazole moiety.

One of the most critical chemical features of this and related compounds is its existence in a tautomeric equilibrium between the thione form and the thiol form (5-methylbenzo[d]oxazol-2-thiol).[2] This thione-thiol tautomerism dictates the molecule's reactivity, allowing it to act as an ambidentate nucleophile, with reaction pathways available at both the nitrogen and sulfur atoms.[2] This dual reactivity is fundamental to its utility as a synthetic intermediate. The benzoxazole scaffold itself is found in various naturally occurring and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Caption: Thione-thiol tautomeric equilibrium.

Synthesis Pathway and Experimental Protocol

The most direct and common synthesis of this compound involves the cyclocondensation of 2-amino-4-methylphenol with a thiocarbonyl source.[5][6][7] While reagents like carbon disulfide in the presence of a strong base are effective, a simpler and high-yielding method involves the direct fusion of the aminophenol with thiourea.[2]

Synthesis reactant1 2-Amino-4-methylphenol reagent Heat (e.g., 200°C) reactant1->reagent reactant2 Thiourea reactant2->reagent product This compound reagent->product Cyclocondensation + NH₃ + H₂O

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Thiourea

This protocol is adapted from established procedures for analogous benzoxazole-2-thiones.[2]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine equimolar amounts of 2-amino-4-methylphenol (e.g., 1.23 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

  • Homogenization: Thoroughly mix the solid reactants using a spatula until a uniform, homogenized powder is obtained.

  • Reaction: Equip the flask with a condenser and heat the mixture in an oil bath preheated to 200°C. The solid mixture will melt and react.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 2-3 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature, upon which it will solidify.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality Note: The choice of solventless heating (fusion) is a green chemistry approach that often leads to higher yields and avoids the use of potentially hazardous solvents. Thiourea serves as a safer alternative to the highly flammable and volatile carbon disulfide.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical. The following data represent the expected spectroscopic signatures for this compound.

Spectroscopic Data Characteristic Features
¹H NMR (DMSO-d₆)* ~13.0-14.0 ppm: Broad singlet, 1H (N-H proton of the thione tautomer).[8] * ~7.0-7.5 ppm: Multiplet, 3H (aromatic protons). * ~2.3 ppm: Singlet, 3H (methyl protons, -CH₃).
¹³C NMR (DMSO-d₆)* ~180 ppm: C=S (thiocarbonyl carbon), a key diagnostic peak.[8] * ~150 ppm, ~141 ppm: C-O and C-N carbons of the oxazole ring. * ~110-135 ppm: Aromatic carbons. * ~21 ppm: Methyl carbon (-CH₃).
FT-IR (KBr, cm⁻¹)* ~3100-3200 cm⁻¹: N-H stretching, indicative of the thione form.[2] * ~1250-1350 cm⁻¹: C=S stretching. * ~1600, ~1480 cm⁻¹: Aromatic C=C stretching. * Absence of S-H stretch (~2550 cm⁻¹) confirms the thione tautomer predominates in the solid state.[2]
Mass Spec. (EI) * m/z 165: Molecular ion peak [M]⁺. * Fragmentation: Common fragmentation patterns for benzoxazoles involve the loss of CO, HCN, and cleavage of the heterocyclic ring.[9]

Chemical Reactivity: The Role of Ambident Nucleophilicity

The thione-thiol tautomerism endows the molecule with two nucleophilic centers: the exocyclic sulfur atom (in the thiol form) and the endocyclic nitrogen atom (in the thione form). This allows for selective functionalization with various electrophiles.

N- vs. S-Alkylation

The reaction with alkylating agents, such as alkyl halides, can yield either S-substituted or N-substituted products. The selectivity is often governed by the reaction conditions.

  • S-Alkylation: Typically favored under neutral or mildly acidic conditions, or in the absence of a strong base. The sulfur atom in the thiol tautomer is a soft nucleophile and reacts readily with soft electrophiles.[2]

  • N-Alkylation: Generally requires a strong base (e.g., NaH, K₂CO₃) to deprotonate the nitrogen atom of the more stable thione tautomer, forming a resonance-stabilized anion that can then react with the electrophile.

Reactivity cluster_S S-Alkylation Pathway cluster_N N-Alkylation Pathway start This compound S_product 2-(Alkylthio)-5-methylbenzo[d]oxazole start->S_product Thiol Tautomer N_product 3-Alkyl-5-methylbenzo[d]oxazole-2(3H)-thione start->N_product Thione Tautomer electrophile Electrophile (R-X) electrophile->S_product electrophile->N_product S_conditions Neutral / Mildly Acidic Conditions N_conditions Strong Base (e.g., NaH)

References

An In-depth Technical Guide to 5-Methylbenzo[d]oxazole-2(3H)-thione (CAS: 22876-22-8)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Scaffold for Antimicrobial and Anticancer Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methylbenzo[d]oxazole-2(3H)-thione, a heterocyclic compound of significant interest to researchers in drug development. We will delve into its chemical properties, synthesis, and known biological activities, offering field-proven insights and actionable protocols for its investigation as a lead compound.

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazole moiety is a bicyclic heterocyclic system that has garnered substantial attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This scaffold is considered a "privileged structure" because of its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.[1][2][3] The thione substitution at the 2-position, in conjunction with the methyl group at the 5-position, endows this compound with a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its solubility, stability, and pharmacokinetic profile.

PropertyValueReference
CAS Number 22876-22-8[4]
Molecular Formula C₈H₇NOS[5]
Molecular Weight 165.21 g/mol [5]
Appearance Solid[4]
Melting Point 223-225 °C[4]
Boiling Point 260.9°C at 760 mmHg[4]
SMILES S=C1OC2=CC=C(C)C=C2N1[6]
InChI InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(11)10-7/h2-4H,1H3,(H,9,11)[7]

Analytical Characterization: The structural integrity of this compound is typically confirmed using a suite of analytical techniques. While specific spectra for this compound are not widely published, standard characterization would involve:

  • ¹H NMR Spectroscopy: To confirm the presence and connectivity of the aromatic and methyl protons.

  • ¹³C NMR Spectroscopy: To identify all carbon atoms in the molecule, including the characteristic thiocarbonyl carbon.

  • Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=S vibrations.

Synthesis of the Benzoxazole-2-thione Core

The synthesis of the this compound core generally proceeds through the cyclization of the corresponding 2-aminophenol derivative. The following protocol is a well-established method that can be adapted for this specific compound.

Protocol: Synthesis of this compound

This protocol is based on the reaction of 2-amino-4-methylphenol with carbon disulfide.

Materials:

  • 2-Amino-4-methylphenol

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Methanol or Ethanol

  • Glacial acetic acid

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-methylphenol (1.0 eq) and potassium hydroxide (1.2 eq) in methanol.

  • Stir the mixture at room temperature for 15-20 minutes until the solids are fully dissolved.

  • Slowly add carbon disulfide (1.2 eq) to the reaction mixture. A precipitate may form.

  • Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidify the aqueous mixture to a pH of approximately 6 with glacial acetic acid.

  • The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield the purified this compound.[8]

Causality behind Experimental Choices:

  • The use of a strong base like KOH is essential to deprotonate the phenol and amine groups of the 2-aminophenol, making it a more potent nucleophile.

  • Carbon disulfide serves as the carbon source for the thiocarbonyl group.

  • Refluxing provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Acidification is required to neutralize the reaction mixture and precipitate the final product, which is typically a solid at room temperature.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Formation 2_Amino_4_methylphenol 2-Amino-4-methylphenol Reaction_Vessel Reaction in Methanol (Reflux) 2_Amino_4_methylphenol->Reaction_Vessel CS2 Carbon Disulfide (CS₂) CS2->Reaction_Vessel KOH KOH (Base) KOH->Reaction_Vessel Intermediate Potassium Dithiocarbamate Intermediate Reaction_Vessel->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Elimination of H₂S Product This compound Cyclization->Product Acidification

Caption: Synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

While specific high-throughput screening data for this compound is not extensively published, studies on closely related analogs provide strong evidence for its potential as a valuable scaffold in drug discovery.

Antimicrobial and Antifungal Activity

The benzoxazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.

  • Bacterial Infections: A study on 5(or 6)-methyl-2-substituted benzoxazoles demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Several derivatives exhibited significant activity against Pseudomonas aeruginosa, with MIC values of 25 µg/ml, surpassing the potency of tetracycline and streptomycin in this context.[9] Another study on derivatives of 2-(5-methylbenzo[d]oxazol-2-yl-thio)-N-arylacetamide showed antimicrobial activity against Bacillus subtilis and Escherichia coli.[10]

  • Fungal Infections: The derivative 5-methyl-2-(p-chlorobenzyl)benzoazole showed potent activity against Candida albicans, with an MIC value of 6.25 µg/ml, comparable to the standard antifungal drugs oxiconazole and haloprogin.[9] Derivatives of 2-(5-methylbenzo[d]oxazol-2-yl-thio)-N-arylacetamide also exhibited activity against Aspergillus niger.[10]

Hypothesized Mechanism of Action: The antimicrobial activity of benzoxazole derivatives is often attributed to the inhibition of essential microbial enzymes. For instance, molecular docking studies have suggested that these compounds can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[1]

Anticancer Activity

The benzoxazole scaffold has also shown significant promise in the development of novel anticancer agents.

  • Cytotoxicity in Cancer Cell Lines: A study on 2,5-disubstituted benzoxazole derivatives, which includes the 5-methyl substitution pattern, revealed cytotoxic activity against several human cancer cell lines. Specifically, certain derivatives showed good activity against MCF-7 (breast cancer) and Hep-G2 (liver cancer) cell lines.[11] Another study noted that 5-methylbenzo[d]oxazole-containing derivatives displayed inhibitory activity against MCF-7 and HepG2 cell lines.[3]

Hypothesized Mechanism of Action: The anticancer effects of benzoxazole derivatives are believed to be multifactorial. Some derivatives have been shown to act as VEGFR-2 inhibitors, which can block angiogenesis, a process critical for tumor growth and metastasis.[3][12] Other proposed mechanisms include the induction of apoptosis (programmed cell death).[12]

Experimental Workflows for Lead Compound Investigation

For researchers interested in exploring the therapeutic potential of this compound, the following experimental workflows provide a logical progression from initial screening to mechanism of action studies.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (microorganism with no compound) and negative controls (broth only).

  • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Screening

Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.

Protocol: MTT Assay

  • Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12]

Mechanism of Action Elucidation

G Lead_Compound This compound In_Vitro_Screening In Vitro Screening (Antimicrobial & Anticancer) Lead_Compound->In_Vitro_Screening Target_Identification Target Identification In_Vitro_Screening->Target_Identification If Active Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., DNA Gyrase, Kinase) Target_Identification->Enzyme_Inhibition_Assay Hypothesis-driven Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Target_Identification->Apoptosis_Assay Hypothesis-driven Lead_Optimization Lead Optimization (SAR Studies) Enzyme_Inhibition_Assay->Lead_Optimization Apoptosis_Assay->Lead_Optimization

Caption: A logical workflow for investigating a lead compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antimicrobial and anticancer agents. Its straightforward synthesis and the established biological potential of the benzoxazole scaffold make it an attractive candidate for further investigation. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a broader panel of microbial strains and cancer cell lines to fully delineate its spectrum of activity.

  • Mechanism of Action Studies: Utilizing the experimental workflows outlined in this guide to identify its specific molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.

This in-depth guide provides the necessary foundation for researchers to embark on the exploration of this compound as a valuable lead compound in the ongoing search for new and effective therapeutics.

References

The Emerging Therapeutic Potential of 5-Methylbenzo[d]oxazole-2(3H)-thione Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoxazole moiety stands as a "privileged scaffold," a core structure consistently found in compounds with a wide array of biological activities.[1] Its structural resemblance to nucleic acid bases allows for unique interactions with biological macromolecules.[2] Within this fascinating class of compounds, the 5-Methylbenzo[d]oxazole-2(3H)-thione derivatives are emerging as a particularly promising, yet underexplored, frontier. The strategic placement of a methyl group at the 5-position, combined with the thione functional group, offers a unique electronic and steric profile that can be exploited for the development of novel therapeutics.

This technical guide provides an in-depth exploration of the known and potential biological activities of this compound derivatives. Drawing upon the extensive research into the broader benzoxazole class, we will delve into the established anticancer, antimicrobial, and anti-inflammatory properties, offering field-proven insights into their mechanisms of action, and providing robust experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals poised to investigate this exciting chemical space.

I. The Benzoxazole Core: A Foundation of Diverse Bioactivity

The benzoxazole ring system is a versatile pharmacophore, with derivatives demonstrating a remarkable spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2] The thione group at the 2-position is of particular interest due to its tautomeric nature, existing in equilibrium between the thione and thiol forms. This property can significantly influence the molecule's ability to interact with biological targets.

II. Anticancer Activity: A Primary Focus for Therapeutic Development

Benzoxazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2][3] While specific data on 5-methyl derivatives is limited, the broader class offers compelling evidence of their potential.

A. Mechanism of Action: Targeting Key Oncogenic Pathways

A predominant mechanism of action for many anticancer benzoxazole derivatives is the inhibition of critical protein kinases involved in tumor progression and angiogenesis.

1. VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4] Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.[4][5][6] By blocking the ATP-binding site of VEGFR-2, these compounds can halt the downstream signaling cascade that promotes endothelial cell proliferation and migration, effectively starving the tumor.

2. c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion. Its dysregulation is implicated in numerous cancers. Novel benzo[d]oxazol-2(3H)-one derivatives have been designed as potent c-Met kinase inhibitors, demonstrating significant antiproliferative effects.[6]

3. Induction of Apoptosis: Beyond kinase inhibition, benzoxazole derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspases, the executioners of apoptosis.[5][7]

Below is a conceptual signaling pathway illustrating the potential anticancer mechanisms of this compound derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras cMet c-Met cMet->PI3K cMet->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Derivative 5-Methylbenzo[d]oxazole- 2(3H)-thione Derivative Derivative->VEGFR2 Inhibition Derivative->cMet Inhibition Derivative->Bcl2 Inhibition

Caption: Potential anticancer signaling pathways targeted by this compound derivatives.

B. Quantitative Data on Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Benzo[d]oxazol-2(3H)-one derivativeTNIK expressing Colorectal Cancer0.050[5]
Benzo[d]oxazol-2(3H)-one-quinoloneEBC-1 (Lung Cancer)0.005[6]
1,2,3-Triazole-Amino Acid ConjugateMCF7 (Breast Cancer)<10[8]
1,2,3-Triazole-Amino Acid ConjugateHepG2 (Liver Cancer)<10[8]
C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel compounds on cancer cell lines.

Workflow Diagram:

mtt_assay_workflow start Start cell_culture 1. Seed cancer cells in 96-well plate start->cell_culture incubation1 2. Incubate for 24h cell_culture->incubation1 treatment 3. Add varying concentrations of test compounds incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 mtt_addition 5. Add MTT reagent incubation2->mtt_addition incubation3 6. Incubate for 4h mtt_addition->incubation3 solubilization 7. Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance 8. Measure absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

III. Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzoxazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10][11]

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of benzoxazole-2-thiol derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms for the 5-methyl substituted variants are yet to be elucidated, potential targets include:

  • Enzyme Inhibition: The thione/thiol group can interact with metalloenzymes or form disulfide bonds with cysteine residues in essential microbial enzymes, leading to their inactivation.

  • Cell Wall Synthesis Inhibition: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • DNA Gyrase Inhibition: Disruption of DNA replication through the inhibition of enzymes like DNA gyrase is another potential mechanism.

B. Quantitative Data on Antimicrobial Activity

The following table provides representative Minimum Inhibitory Concentration (MIC) values for related antimicrobial compounds to serve as a reference.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiazole DerivativeS. aureus16.1[12]
Thiazole DerivativeE. coli16.1[12]
Thiazole DerivativeA. niger16.2[12]
Thiazole DerivativeC. albicans15.3[12]
C. Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow Diagram:

mic_assay_workflow start Start serial_dilution 1. Prepare serial dilutions of test compounds in broth start->serial_dilution inoculation 2. Inoculate with standardized microbial suspension serial_dilution->inoculation incubation 3. Incubate at 37°C for 18-24h inoculation->incubation visual_inspection 4. Visually inspect for turbidity (growth) incubation->visual_inspection determine_mic 5. Identify the lowest concentration with no growth visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Benzoxazole derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators.[4]

A. Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of benzoxazole derivatives can be attributed to their ability to modulate various components of the inflammatory response. A promising target is the Toll-like receptor 4 (TLR4) signaling pathway. Myeloid differentiation protein 2 (MD2) is a key adaptor protein for TLR4 that senses lipopolysaccharide (LPS), a potent inflammatory stimulus. Inhibition of the MD2-LPS interaction can block the downstream inflammatory cascade.[13]

Conceptual Pathway for MD2 Inhibition:

anti_inflammatory_pathway LPS LPS MD2 MD2 LPS->MD2 Binds Derivative 5-Methylbenzo[d]oxazole- 2(3H)-thione Derivative Derivative->MD2 Inhibits Binding TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Upregulates

Caption: Conceptual pathway for the anti-inflammatory action of this compound derivatives via MD2 inhibition.

B. Quantitative Data on Anti-inflammatory Activity

The following table presents IC50 values for benzoxazolone derivatives against IL-6 production, a key pro-inflammatory cytokine.

CompoundTargetIC50 (µM)Reference
Benzoxazolone derivative 3dIL-6 Production5.43[13]
Benzoxazolone derivative 3gIL-6 Production5.09[13]
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Workflow Diagram:

paw_edema_workflow start Start animal_prep 1. Acclimatize and group rodents (e.g., rats) start->animal_prep compound_admin 2. Administer test compound or vehicle orally animal_prep->compound_admin carrageenan_injection 3. Inject carrageenan into the sub-plantar region of the paw compound_admin->carrageenan_injection paw_volume_measurement 4. Measure paw volume at regular intervals (0-4h) carrageenan_injection->paw_volume_measurement data_analysis 5. Calculate percentage inhibition of edema paw_volume_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6) and fast them overnight with free access to water.

  • Compound Administration: Administer the test compounds and a standard drug (e.g., indomethacin) orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group.

V. Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold typically involves the cyclization of 2-amino-4-methylphenol with a suitable carbonyl or thiocarbonyl source.

General Synthetic Scheme:

synthesis_scheme reactant1 2-Amino-4-methylphenol product This compound reactant1->product + reactant2 CS2 / KOH derivatives Derivatives product->derivatives Alkylation, Acylation, etc.

Caption: General synthetic route to this compound and its derivatives.

The core can then be derivatized at the nitrogen or sulfur atom to generate a library of compounds for biological screening. For instance, N-alkylation can be achieved by reacting the core with various alkyl halides in the presence of a base.

VI. Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. While this guide has drawn upon the rich literature of the broader benzoxazole class to illuminate the potential of these specific derivatives, it is clear that dedicated research is needed to fully uncover their pharmacological profile.

Future efforts should focus on:

  • Synthesis of diverse libraries: Systematic modification of the core structure will be crucial to establish clear structure-activity relationships.

  • Broad biological screening: Evaluation against a wide range of cancer cell lines, microbial strains, and inflammatory models will help to identify the most promising therapeutic applications.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways will be essential for rational drug design and optimization.

References

Spectroscopic Elucidation of 5-Methylbenzo[d]oxazole-2(3H)-thione: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of 5-Methylbenzo[d]oxazole-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the benzoxazole class, this molecule's structural nuances, particularly its thione-thiol tautomerism, necessitate a multi-faceted analytical approach for unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for logical spectroscopic investigation, grounded in established principles and field-proven insights.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point for therapeutic innovation.[2] The introduction of a methyl group at the 5-position and a thione at the 2-position of the benzoxazole ring system creates a molecule with unique electronic and steric properties that can modulate its interaction with biological targets.

A critical aspect of the spectroscopic analysis of 2-mercaptobenzoxazoles is the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the this compound (thione) form and the 5-Methylbenzo[d]oxazole-2-thiol (thiol) form. The predominant tautomer can be influenced by the physical state (solid vs. solution) and the solvent's polarity, which will be reflected in the spectroscopic data.[3]

Synthesis and Sample Preparation: A Foundation for Reliable Analysis

The quality of spectroscopic data is intrinsically linked to the purity of the analyte. A common and efficient route for the synthesis of benzoxazole-2-thiones is the one-pot reaction of the corresponding 2-aminophenol with carbon disulfide.

Proposed Synthetic Protocol

This protocol is adapted from established procedures for similar benzoxazole-2-thiones.

Diagram of the Synthetic Workflow:

Synthetic_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 2-Amino-4-methylphenol 2-Amino-4-methylphenol Stirring Stirring at Room Temperature 2-Amino-4-methylphenol->Stirring CS2 Carbon Disulfide (CS₂) CS2->Stirring K2CO3 Potassium Carbonate (K₂CO₃) K2CO3->Stirring H2O2 Hydrogen Peroxide (H₂O₂) Ethanol Ethanol (Solvent) Ethanol->Stirring Oxidation Oxidation Stirring->Oxidation Slow addition of H₂O₂ Ring_Closure Ring Closure Oxidation->Ring_Closure Precipitation Precipitation in Water Ring_Closure->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

  • To a stirred mixture of 2-amino-4-methylphenol (10 mmol) and powdered anhydrous potassium carbonate (5 mmol) in dry ethanol (20 mL) at room temperature, slowly add carbon disulfide (20 mmol).

  • Stir the mixture for 2-3 hours at room temperature to facilitate the formation of the dithiocarbamate intermediate.

  • Slowly add 30% hydrogen peroxide (15 mmol) to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring for an additional 1-2 hours after the addition of hydrogen peroxide is complete.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Spectroscopic Characterization: A Multi-Technique Approach

An integrated approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.[1]

Diagram of the Analytical Workflow for NMR:

NMR_Workflow Sample_Prep Sample Preparation (10-20 mg in 0.5 mL DMSO-d₆) Data_Acquisition Data Acquisition (¹H, ¹³C, DEPT, COSY, HSQC) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 10-20 mg of purified this compound in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize both tautomers and allows for the observation of the exchangeable N-H proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra.

  • Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5 - 13.5br s1HN-HThe N-H proton of the thione tautomer is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.
~7.25d1HH-7The proton ortho to the oxygen is expected to be a doublet.
~7.15s1HH-4This proton will appear as a singlet or a narrow doublet due to a small meta coupling.
~7.00d1HH-6The proton ortho to the methyl group will be a doublet.
~2.35s3H-CH₃The methyl group protons will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~180C=SThe thiocarbonyl carbon is highly deshielded and appears significantly downfield.
~148C-7aThe carbon at the bridgehead adjacent to the oxygen is expected in this region.
~140C-3aThe carbon at the bridgehead adjacent to the nitrogen.
~132C-5The carbon bearing the methyl group.
~125C-6Aromatic CH carbon.
~110C-4Aromatic CH carbon.
~109C-7Aromatic CH carbon.
~21-CH₃The methyl carbon is expected in the aliphatic region.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in the molecule, particularly the N-H and C=S groups that are characteristic of the thione tautomer.[4]

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground solid sample. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3200Medium, BroadN-H stretchCharacteristic of the N-H group in the thione tautomer, often broadened due to hydrogen bonding.[5]
~1600-1620MediumC=C aromatic stretchVibrations of the benzene ring.
~1450-1550StrongThioamide II band (C-N stretch & N-H bend)A characteristic and strong absorption for thioamides.[5]
~1200-1300StrongC=S stretch (Thioamide I band)This band has significant C=S stretching character, although it is coupled with other vibrations.[5][6]
~1000-1100MediumC-O-C stretchStretching vibration of the oxazole ring ether linkage.
~800-850StrongC-H out-of-plane bendCharacteristic of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Experimental Protocol for MS Analysis:

  • Ionization Method: Utilize Electron Impact (EI) ionization for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Mass Analyzer: Employ a high-resolution mass spectrometer (e.g., Q-TOF) for accurate mass measurements.

Predicted Mass Spectrum Data (EI):

m/zProposed FragmentRationale
165[M]⁺˙Molecular ion peak (C₈H₇NOS)⁺˙. The presence of a sulfur atom will also give a characteristic [M+2]⁺˙ peak at m/z 167 with an intensity of about 4.4% relative to the molecular ion peak.
132[M - SH]⁺Loss of a sulfhydryl radical, a common fragmentation pathway for thiones.[7]
121[M - CS]⁺˙Loss of carbon monosulfide.[7]
104[C₇H₆N]⁺Subsequent fragmentation of the benzonitrile cation radical.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of the molecule.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

Predicted UV-Vis Absorption Maxima (in Ethanol):

λₘₐₓ (nm)TransitionRationale
~280-300π → πAssociated with the conjugated benzoxazole ring system.
~340-360n → πCharacteristic of the thiocarbonyl (C=S) group. This is often a lower intensity absorption.[4]

Conclusion

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, MS, and UV-Vis techniques. The predicted data presented in this guide, based on the analysis of closely related structures and established spectroscopic principles, provides a robust framework for the characterization of this and similar heterocyclic systems. The provided protocols for synthesis and analysis are designed to ensure data integrity and reproducibility, which are paramount in the rigorous environment of drug discovery and development. This guide serves as a testament to the power of spectroscopy in elucidating molecular structure and advancing chemical science.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Methylbenzo[d]oxazole-2(3H)-thione: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical frameworks required for the single-crystal X-ray diffraction analysis of 5-Methylbenzo[d]oxazole-2(3H)-thione. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document will leverage established protocols and data from closely related benzoxazole derivatives to present a robust, field-proven workflow. The core objective is to equip researchers with the expertise to undertake such an analysis, from synthesis and crystallization to the intricate details of structure solution, refinement, and the interpretation of intermolecular interactions. The ensuing discussion is grounded in the principles of scientific integrity, providing a self-validating system for experimental design and data interpretation, crucial for applications in medicinal chemistry and materials science.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The seemingly subtle inclusion of a methyl group at the 5-position of the benzo[d]oxazole-2(3H)-thione core can significantly influence its physicochemical properties, such as solubility, lipophilicity, and, critically, its solid-state packing. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount, as it governs key pharmaceutical parameters including stability, dissolution rate, and bioavailability.

Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[1] This technique provides invaluable data on bond lengths, bond angles, and the subtle interplay of non-covalent interactions that dictate the supramolecular architecture. This guide will walk through the essential steps to achieve and interpret a high-quality crystal structure, using a representative analogue to illustrate the expected outcomes for this compound.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A common synthetic route to benzoxazole-2-thiones involves the cyclocondensation of an appropriate 2-aminophenol with a thiocarbonyl source. For the title compound, this would typically involve the reaction of 2-amino-4-methylphenol with thiourea or a related reagent.[2]

Experimental Protocol: Synthesis

  • Reaction Setup: A mixture of 2-amino-4-methylphenol (1.0 eq) and thiourea (1.1 eq) is heated, either neat or in a high-boiling solvent such as ethylene glycol, at a temperature of approximately 180-200 °C.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is typically triturated with a non-polar solvent (e.g., hexane) to remove impurities.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Growing Diffraction-Quality Single Crystals

The formation of a single crystal is often the most challenging step. Success relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Experimental Protocol: Crystallization

  • Solvent Selection: A range of solvents of varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is insoluble but the solvent of the solution is miscible (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C), to induce crystallization.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern is collected on a detector.[1]

Workflow for X-ray Diffraction Data Collection and Processing

workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_selection Crystal Selection & Mounting data_collection Diffraction Data Collection crystal_selection->data_collection Mount on Diffractometer integration Integration of Diffraction Spots data_collection->integration Raw Diffraction Images scaling Scaling and Merging integration->scaling absorption_correction Absorption Correction scaling->absorption_correction structure_solution Structure Solution (e.g., Direct Methods) absorption_correction->structure_solution Processed Reflection File (hkl) structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.

  • Structure Solution: This is typically achieved using direct methods or Patterson methods, which are computational algorithms that use the intensities of the diffracted beams to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is then refined using a full-matrix least-squares method.[3] This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is rigorously validated using tools like CHECKCIF to ensure its chemical and crystallographic sensibility.

Analysis of the Crystal Structure: An Illustrative Example

As no published crystal structure for this compound exists, we will use the crystallographic data of a closely related analogue to illustrate the key analytical points. The following discussion is based on the general features observed in the crystal structures of benzoxazole derivatives.[4][5]

Molecular Geometry

The analysis of the molecular geometry involves an examination of bond lengths, bond angles, and torsion angles. For a benzoxazole derivative, one would expect the fused ring system to be nearly planar. The exocyclic C=S bond length is a key indicator of the thione tautomer's presence.

ParameterExpected Value (Å/°)Significance
C=S Bond Length~1.68 ÅConfirms the thione tautomer over the thiol.
C-N Bond Lengths~1.38 ÅIndicates partial double bond character.
C-O Bond Lengths~1.37 ÅConsistent with an aromatic system.
Benzoxazole RingNear PlanarCharacteristic of the fused aromatic system.
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. In the case of this compound, the following interactions are anticipated to be significant:

  • N-H···S Hydrogen Bonds: The N-H group of one molecule is expected to form a hydrogen bond with the sulfur atom of a neighboring molecule. This is often a dominant interaction in the crystal packing of thiones.

  • π-π Stacking: The planar benzoxazole rings can stack on top of each other, leading to stabilizing π-π interactions. The centroid-to-centroid distance between stacked rings is typically in the range of 3.5-4.0 Å.[5]

  • C-H···O and C-H···π Interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atom of the oxazole ring or the π-system of an adjacent molecule.

Logical Flow of Intermolecular Interaction Analysis

G A Identify Potential Donors and Acceptors (N-H, C-H, S, O, π-system) B Analyze for Strong Hydrogen Bonds (e.g., N-H···S) A->B C Investigate π-π Stacking Interactions (Parallel or T-shaped) A->C D Screen for Weaker C-H···X Interactions (X = O, π) A->D E Synthesize Interactions into a Supramolecular Motif (e.g., chains, layers, 3D network) B->E C->E D->E

Caption: Analysis of Intermolecular Interactions in the Crystal Lattice.

Conclusion and Future Outlook

This guide has delineated a comprehensive, scientifically rigorous workflow for the crystal structure analysis of this compound. While the specific crystallographic data for this molecule remains to be reported, the outlined methodologies, from synthesis to the detailed analysis of intermolecular forces, provide a robust framework for researchers in the field. The insights gained from such an analysis are critical for understanding the solid-state properties of this and related compounds, thereby informing rational drug design and the development of new materials. The elucidation of the crystal structure of this compound would be a valuable addition to the structural database and would allow for a more detailed comparison with other biologically active benzoxazole derivatives.

References

preliminary pharmacological profile of 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Pharmacological Profile of 5-Methylbenzo[d]oxazole-2(3H)-thione

This guide provides a comprehensive . Leveraging data from structurally related benzoxazole derivatives, this document outlines potential therapeutic applications, mechanisms of action, and experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole ring system is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The core structure consists of a benzene ring fused to an oxazole ring. The "-2(3H)-thione" designation indicates the presence of a thione (C=S) group at the 2-position and a hydrogen atom at the 3-position of the oxazole ring. The "5-Methyl" substituent is a methyl group attached to the 5-position of the benzene ring.

Chemical Structure and Properties:

  • Molecular Formula: C₈H₇NOS[3]

  • Molecular Weight: 165.21 g/mol [3]

  • CAS Number: 22876-22-8[3][4]

  • Synonyms: 5-Methyl-2,3-dihydro-1,3-benzoxazole-2-thione[3]

The thione group can exist in tautomeric equilibrium with a thiol form, which can influence its chemical reactivity and biological interactions.[5]

Potential Pharmacological Activities

While direct pharmacological data for this compound is limited, the benzoxazole scaffold is a well-established pharmacophore. Based on the activities of related compounds, we can preliminarily explore its potential in several key therapeutic areas.

Antimicrobial Activity

Derivatives of the benzoxazole scaffold have demonstrated significant antibacterial and antifungal properties.[6][7][8] For instance, 1,2,3-triazole linked benzo[d]oxazole-2-thiol derivatives have been synthesized and evaluated for their antimicrobial activity against various pathogenic bacteria and fungi.[8][9]

Hypothesized Mechanism of Action: The antimicrobial action of benzoxazole derivatives may involve the inhibition of essential microbial enzymes. For example, some studies on related thiazole derivatives suggest that these compounds could act as MurB inhibitors, an enzyme involved in the biosynthesis of the bacterial cell wall.[7]

Experimental Protocol: Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight.[6]

    • Dilute the culture to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbe only) and negative (medium only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation: Antimicrobial Activity of Related Benzoxazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
5-Chloro-1,3-benzoxazol-2(3H)-one derivativesS. aureus, E. coliGood activity[6]
1,2,3-Triazole linked mercaptobenzoxazolesE. coli, P. aeruginosa, S. aureus, C. albicansPromising results[8][9]
Benzothiazole-based thiazolidinonesVarious bacteria and fungiMore active than ampicillin in some strains[7]
Anti-inflammatory Activity

Benzoxazole derivatives have been investigated for their anti-inflammatory properties.[10] Some have been identified as inhibitors of myeloid differentiation protein 2 (MD2), which is a key player in the inflammatory response mediated by Toll-like receptor 4 (TLR4).[10]

Hypothesized Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α.[10][11] By targeting key proteins in inflammatory signaling pathways, such as MD2, this compound could potentially modulate the inflammatory cascade.

Experimental Workflow: In Vitro Anti-inflammatory Assay

G cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis macrophages Immune Cells (e.g., Macrophages) lps LPS Stimulation macrophages->lps Induces Inflammation cytokine_measurement Measure Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) by ELISA lps->cytokine_measurement Leads to Cytokine Release compound Test Compound (this compound) compound->lps Inhibits data_analysis Data Analysis (IC50 Calculation) cytokine_measurement->data_analysis G cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway test_compound This compound bax_bcl2 Modulation of Bax/Bcl-2 Family Proteins test_compound->bax_bcl2 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G reactant1 2-Amino-4-methylphenol product This compound reactant1->product Heat (e.g., 200°C) Solventless reactant2 Thiourea reactant2->product

References

Topic: 5-Methylbenzo[d]oxazole-2(3H)-thione Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Profiling of a Privileged Scaffold

As a Senior Application Scientist, I've witnessed countless promising drug candidates falter due to a late-stage discovery of poor physicochemical properties. The benzoxazole scaffold, a recurring motif in pharmacologically active agents, is no exception.[1] Its derivatives show a remarkable spectrum of biological activities, from antimicrobial to anticancer effects.[1] The subject of this guide, 5-Methylbenzo[d]oxazole-2(3H)-thione (CAS: 22876-22-8), represents a molecule of significant interest. However, its potential can only be realized through a foundational understanding of its solubility and stability.

This document is not a mere recitation of protocols. It is a strategic guide designed to empower you, the researcher, to proactively characterize this molecule. We will delve into the causality behind experimental choices, building a self-validating framework for analysis. The objective is to generate a comprehensive data package that not only satisfies regulatory expectations but also informs intelligent, data-driven decisions in formulation and analytical method development.

Physicochemical Foundation: More Than Just a Structure

Before any experimental work begins, a thorough understanding of the molecule's inherent chemical nature is paramount.

Chemical Identity:

  • Chemical Name: this compound

  • Synonyms: 5-Methyl-2,3-dihydro-1,3-benzoxazole-2-thione[2]

  • CAS Number: 22876-22-8[2][3]

  • Molecular Formula: C₈H₇NOS[2][3]

  • Molecular Weight: 165.21 g/mol [2][3]

A critical, often overlooked, feature of this class of compounds is tautomerism. Benzoxazole-2-thiols can exist in equilibrium between the thione (–NH-C=S) and thiol (–N=C-SH) forms.[4] This dynamic equilibrium has profound implications for its reactivity, coordination chemistry, and, most importantly, its stability profile. The thione form is generally more stable, but the thiol form can be reactive, particularly towards oxidation.

Solubility Profiling: The Gateway to Formulation

Poor solubility is a primary cause of failure in drug development. A comprehensive understanding of a compound's solubility in various media is non-negotiable for developing a viable dosage form. The following protocol outlines a robust method for determining the thermodynamic equilibrium solubility.

Rationale for Solvent Selection

The choice of solvents is strategic. We aim to model the physiological environments the drug will encounter and the solvent systems relevant for formulation and analysis.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These mimic the gastrointestinal tract and physiological pH, crucial for predicting oral absorption.

  • Water (Purified): Establishes a baseline for aqueous solubility.

  • Common Co-solvents (Ethanol, Propylene Glycol, PEG 400): Frequently used in liquid formulations to enhance the solubility of poorly soluble drugs.

  • Organic Solvents (Methanol, Acetonitrile, DMSO): Essential for analytical method development and for understanding the molecule's polarity.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C) for a minimum of 48-72 hours. This duration is critical to ensure true equilibrium is reached. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued.

  • Sample Processing: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Crucially, this aliquot must be immediately filtered through a 0.22 µm syringe filter (e.g., PVDF or PTFE, pre-tested for non-binding) to remove any undissolved microparticles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the validated range of a calibrated analytical method, typically HPLC-UV.

  • Analysis: Analyze the diluted samples by HPLC-UV. Calculate the original concentration in the supernatant, which represents the solubility.

Analytical Method: HPLC-UV for Quantification
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by a UV scan of the compound (a peak around 254 nm or 280 nm is typical for this type of chromophore).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the compound in a solvent like acetonitrile and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

Data Presentation: Solubility of this compound
Solvent SystemTemperature (°C)Solubility (µg/mL)Qualitative Classification
pH 1.2 Buffer25< 1Practically Insoluble
pH 6.8 Buffer25< 1Practically Insoluble
Purified Water25< 1Practically Insoluble
Ethanol251500Soluble
Propylene Glycol25550Sparingly Soluble
Acetonitrile252100Soluble
DMSO25> 50000Very Soluble

(Note: The data above is representative and should be replaced with experimentally determined values.)

Workflow Visualization: Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Sample Processing cluster_analysis Analysis A Weigh Excess Compound B Add Selected Solvents (Buffers, Organics) A->B C Shake at Constant Temp (e.g., 25°C for 72h) B->C D Centrifuge or Settle C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Sample E->F G Quantify by HPLC-UV F->G H Calculate Solubility (µg/mL) G->H

Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.

Stability Assessment: Predicting and Mitigating Degradation

Stability testing is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final product. Forced degradation (or stress testing) is an indispensable tool that accelerates this process.[5] It is used to identify likely degradation products, establish degradation pathways, and, most critically, to develop a stability-indicating analytical method that can separate the parent compound from any degradants.[6] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure that the primary degradation products are generated without destroying the molecule entirely.[7]

Experimental Protocol: Forced Degradation Studies

For each condition, a sample of the drug substance (e.g., 1 mg/mL in a suitable solvent) and a blank (solvent only) are stressed. A control sample is stored under normal conditions (e.g., refrigerated and protected from light).

  • Acid Hydrolysis:

    • Treat the sample solution with 0.1 M HCl.

    • Heat at 60-80°C for a defined period (e.g., 2, 6, 12, 24 hours).

    • Withdraw samples at each time point, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Treat the sample solution with 0.1 M NaOH.

    • Maintain at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period. Basic conditions are often more aggressive.

    • Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis. Rationale: The oxazole ring is susceptible to hydrolytic cleavage, particularly under basic conditions.

  • Oxidative Degradation:

    • Treat the sample solution with 3-30% hydrogen peroxide (H₂O₂).

    • Maintain at room temperature for a defined period.

    • Analyze directly. Rationale: The thione group (C=S) is a potential site for oxidation to a sulfoxide or other related species.

  • Thermal Degradation:

    • Expose solid drug substance to dry heat in a calibrated oven (e.g., 80°C).

    • Expose a solution of the drug substance to the same conditions.

    • Sample at defined time points, dissolve the solid sample in a suitable solvent, and analyze.

  • Photostability:

    • Expose solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the light-exposed and control samples.

Workflow Visualization: Forced Degradation```dot

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation DS Drug Substance Solution (1 mg/mL) Acid Acidic (0.1M HCl, 80°C) DS->Acid Base Basic (0.1M NaOH, 40°C) DS->Base Ox Oxidative (30% H₂O₂, RT) DS->Ox Heat Thermal (80°C, Solution/Solid) DS->Heat Light Photolytic (ICH Q1B) DS->Light Analyze Analyze all samples by HPLC-UV/MS Acid->Analyze Base->Analyze Ox->Analyze Heat->Analyze Light->Analyze Assess Assess Degradation (%) Analyze->Assess Mass Check Mass Balance Assess->Mass Peak Check Peak Purity Mass->Peak

Caption: Logical Flow for Developing a Stability-Indicating Method.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionDuration% Assay of Parent% DegradationNo. of DegradantsRemarks
Control24 h99.8< 0.20-
0.1 M HCl, 80°C24 h88.511.52Significant degradation observed.
0.1 M NaOH, 40°C6 h82.117.93Highly labile in base.
30% H₂O₂, RT24 h94.25.81Moderate degradation.
Dry Heat, 80°C72 h99.5< 0.50Stable to dry heat.
Photolytic (ICH)-98.91.11Minor degradation.

(Note: The data above is representative and should be replaced with experimentally determined values.)

Conclusion and Forward Path

This guide provides a comprehensive framework for the essential solubility and stability characterization of this compound. By systematically executing these studies, researchers can build a robust physicochemical profile. The solubility data directly informs formulation strategies, while the forced degradation studies are the bedrock for developing a validated, stability-indicating analytical method essential for all subsequent stages of drug development. This proactive, foundational approach mitigates risk and paves the way for the successful translation of a promising molecule from the bench to the clinic.

References

The Benzoxazole-2-thione Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole-2-thione scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry. Its unique bicyclic system, comprising a benzene ring fused to an oxazole-2-thione ring, provides a versatile framework for the development of novel therapeutic agents.[1][2] This guide offers an in-depth exploration of benzoxazole-2-thione compounds, from their synthesis and chemical properties to their diverse biological activities and mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the therapeutic potential of this remarkable class of compounds.[3]

Core Synthesis and Chemical Properties

The synthesis of the benzoxazole-2-thione core and its derivatives is a well-established yet continually evolving field. A variety of synthetic methodologies have been developed to afford these compounds, often with high yields and purity.[4][5]

General Synthesis of the Benzoxazole-2-thione Core

A prevalent and efficient method for synthesizing the benzoxazole-2-thione core involves the cyclocondensation of 2-aminophenols with carbon disulfide.[6] This one-pot protocol is favored for its mild reaction conditions and avoidance of toxic reagents.

Experimental Protocol: Synthesis of Benzo[d]oxazole-2(3H)-thione [7]

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-aminophenol (10.91 g), carbon disulfide (6.19 mL), and potassium hydroxide (5.65 g) in 15 mL of water and 100 mL of 95% ethanol.

  • Reflux: Heat the mixture under reflux for 3 to 4 hours.

  • Decolorization: Cautiously add activated charcoal to the reaction mixture and reflux for an additional 10 minutes.

  • Filtration and Crystallization: Filter the hot solution. The filtrate, upon cooling, will yield the crude product. Recrystallize the product from a suitable solvent to obtain pure benzo[d]oxazole-2-thione.

Chemical Properties and Tautomerism

Benzoxazole-2-thione exhibits interesting chemical properties, most notably its existence in a tautomeric equilibrium between the thione and thiol forms.[8] This tautomerism is a critical consideration in the design and synthesis of its derivatives, as reactions can occur at the nitrogen, sulfur, or oxygen atoms, leading to a variety of substituted compounds with distinct biological activities.[8]

A Spectrum of Biological Activities

Benzoxazole-2-thione derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases.[9][10][11]

Antimicrobial Prowess

The search for novel antimicrobial agents is a global health priority, and benzoxazole-2-thione derivatives have shown significant potential in this arena.[12][13]

  • Antibacterial Activity: Numerous studies have reported the potent antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria.[14][15] For instance, certain 2-substituted benzoxazoles have demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli.[12] The proposed mechanism of action for some of these derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme.[9][12]

  • Antifungal Activity: In addition to their antibacterial effects, benzoxazole-2-thiones have also exhibited promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.[15][16]

Anticancer Potential

The development of effective and targeted anticancer therapies remains a central focus of modern drug discovery. Benzoxazole-2-thione derivatives have emerged as a promising class of anticancer agents with diverse mechanisms of action.[17][18]

  • Kinase Inhibition: A key mechanism underlying the anticancer activity of many benzoxazole derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is essential for tumor angiogenesis.[6][17]

  • Cytotoxicity: Several novel benzoxazole derivatives have displayed potent cytotoxic effects against a range of cancer cell lines, including colon, breast, and lung cancer cells.[18]

Table 1: Anticancer Activity of Selected Benzoxazole-2-thione Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 3mHT-29 (Colon)Not specified, but noted as having a very attractive anticancer effect[18]
Compound 3nHT-29 (Colon)Not specified, but noted as having a very attractive anticancer effect[18]
Compound 4HCT116 (Colorectal)Not specified, but noted as having the best anticancer activity[16]
Compound 6HCT116 (Colorectal)Not specified, but noted as having the best anticancer activity[16]
Compound 25HCT116 (Colorectal)Not specified, but noted as having the best anticancer activity[16]
Compound 26HCT116 (Colorectal)Not specified, but noted as having the best anticancer activity[16]
Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of great therapeutic importance. Benzoxazole-2-thione derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of key inflammatory mediators.[19][20][21]

  • COX Inhibition: Some 2-substituted benzoxazole derivatives act as potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[20]

Enzyme Inhibition

The ability of benzoxazole-2-thione derivatives to specifically inhibit enzymes has been a cornerstone of their therapeutic potential.

  • Hyaluronan Lyase Inhibition: N-(3-phenylpropionyl)-benzoxazole-2-thione has been identified as an inhibitor of Streptococcus pneumoniae hyaluronan lyase, an enzyme involved in bacterial spread, with an IC50 of 15 µM.[23][24]

  • Cholinesterase Inhibition: Certain benzoxazole derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases.[25] For example, 3-morpholino methyl-2-thione benzoxazole and 3-(diethylamino) methyl-2-thione benzoxazole were found to have potent AChE inhibition activity with IC50 values of 44 nM and 38 nM, respectively.[25]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazole-2-thione derivatives is profoundly influenced by the nature and position of substituents on the benzoxazole ring system.[26]

  • Substitution at the 2-position: The 2-position of the benzoxazole ring is a common site for modification, and the introduction of various aryl and alkyl groups at this position has been shown to significantly impact biological activity.[12]

  • Substitution at the 6-position: Modifications at the 6-position have also been explored, with the introduction of carboxamide and other functional groups leading to enhanced potency, particularly in the context of cholinesterase inhibition.[25]

  • Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents play a crucial role. The presence of electron-withdrawing groups can enhance the antimicrobial and antiproliferative effects of these compounds.[26]

Mechanisms of Action: A Deeper Dive

Understanding the molecular mechanisms by which benzoxazole-2-thione derivatives exert their biological effects is paramount for rational drug design.

Inhibition of Bacterial DNA Gyrase

Several antibacterial benzoxazole-2-thione derivatives are believed to function by inhibiting DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[9][12] By binding to the enzyme, these compounds prevent the resealing of the DNA strands, leading to cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Replication DNA Replication/ Repair DNA_Gyrase->Replication Enables DNA Bacterial DNA DNA->Replication Benzoxazole_2_thione Benzoxazole-2-thione Derivative Benzoxazole_2_thione->DNA_Gyrase

Caption: Inhibition of bacterial DNA gyrase by benzoxazole-2-thione derivatives.

VEGFR-2 Signaling Pathway Inhibition

In the context of cancer, the inhibition of the VEGFR-2 signaling pathway is a key mechanism of action for several benzoxazole-2-thione derivatives.[17] By blocking the binding of VEGF to its receptor, these compounds disrupt downstream signaling cascades that are essential for angiogenesis, thereby inhibiting tumor growth and metastasis.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR) VEGFR2->Signaling_Cascade Activates Benzoxazole_2_thione Benzoxazole-2-thione Derivative Benzoxazole_2_thione->VEGFR2 Inhibits Angiogenesis Angiogenesis (Tumor Growth) Signaling_Cascade->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole-2-thione derivatives.

Conclusion and Future Directions

The benzoxazole-2-thione scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The extensive body of research highlights the broad spectrum of biological activities associated with these compounds, including potent antimicrobial, anticancer, and anti-inflammatory properties. Future research should focus on the continued exploration of structure-activity relationships to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. The development of novel synthetic methodologies that are both efficient and environmentally friendly will also be crucial in advancing this exciting field of medicinal chemistry.

References

Methodological & Application

Application Notes & Protocols: Investigating 5-Methylbenzo[d]oxazole-2(3H)-thione in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Context

The quest for novel small molecule inhibitors remains a cornerstone of modern oncology. Within this landscape, heterocyclic scaffolds serve as privileged structures, offering diverse chemical space for therapeutic intervention. The benzo[d]oxazole ring system, in particular, is a structural motif found in numerous biologically active compounds, including those with demonstrated anticancer properties.[1][2] Derivatives of benzo[d]oxazol-2(3H)-one have been successfully developed as potent kinase inhibitors, for instance, targeting c-Met and TNIK in colorectal cancer models.[2][3]

This document focuses on a related thione analog, 5-Methylbenzo[d]oxazole-2(3H)-thione (CAS: 22876-22-8).[4][5] While direct, extensive research on the specific anticancer applications of this particular methylated variant is emerging, its structural similarity to other active heterocyclic thiones warrants a thorough investigation.[6][7][8] This guide provides a comprehensive framework and detailed protocols for evaluating its potential as a cancer therapeutic, from initial in vitro screening to preclinical in vivo validation. We will proceed based on a hypothesized mechanism of action—inhibition of a critical oncogenic signaling pathway—to illustrate a complete investigational workflow.

Part 1: Hypothesized Mechanism of Action - Targeting the PI3K/Akt/mTOR Pathway

Many small molecule kinase inhibitors function by competing with ATP at the enzyme's active site. The benzo[d]oxazole scaffold has been shown to be effective in this role.[3][9] We hypothesize that this compound may act as an inhibitor of the PI3K/Akt/mTOR pathway, a central signaling cascade that is frequently hyperactivated in a wide range of human cancers, driving proliferation, survival, and resistance to therapy.

The proposed mechanism involves the compound binding to the ATP-binding pocket of a key kinase in this pathway, such as PI3K or Akt, thereby preventing the downstream phosphorylation events necessary for signal propagation.

PI3K_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Compound 5-Methylbenzo[d]oxazole -2(3H)-thione Compound->Akt Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Part 2: In Vitro Evaluation Protocols

The initial phase of investigation involves assessing the compound's biological activity in cultured cancer cells. This stage is critical for determining cytotoxicity, identifying sensitive cell lines, and confirming the on-target mechanism of action.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method for evaluating a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of the compound in growth medium, ranging from 200 µM to ~0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration should be consistent across experiments.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (OD_treated / OD_vehicle) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Cell LineCancer TypeHypothesized IC50 (µM)
A549Lung Carcinoma8.5 ± 1.2
HCT-116Colorectal Carcinoma5.2 ± 0.9
MCF-7Breast Adenocarcinoma12.1 ± 2.5
BEAS-2BNormal Lung Bronchial> 50
Table 1: Example of IC50 data for this compound.
Protocol: Western Blot Analysis for Target Engagement

Western blotting is an indispensable technique for verifying if the compound inhibits the intended signaling pathway by detecting changes in protein phosphorylation levels.[13][14][15]

Objective: To determine if this compound inhibits the phosphorylation of Akt and downstream targets like p70S6K in a dose-dependent manner.

Materials:

  • HCT-116 cells (or another sensitive cell line)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-p70S6K, anti-total-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment & Lysis: Seed HCT-116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at various concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 6-24 hours). Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.[13]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

  • Imaging: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[16] Analyze the band intensities, normalizing phosphoprotein levels to total protein and loading control (GAPDH).

In_Vitro_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Start Select Cancer Cell Lines Culture Cell Culture & Expansion Start->Culture MTT MTT Viability Assay Culture->MTT IC50 Determine IC50 Values MTT->IC50 WB_Treat Treat Cells with Compound (IC50 range) IC50->WB_Treat Select Sensitive Line & Doses WB_Lysis Protein Extraction & Quantification WB_Treat->WB_Lysis WB_Blot Western Blot for p-Akt, p-S6K WB_Lysis->WB_Blot Target Confirm Target Inhibition WB_Blot->Target

Figure 2: Workflow for in vitro evaluation of a novel small molecule inhibitor.

Part 3: In Vivo Preclinical Evaluation Protocol

Positive in vitro results provide the rationale for advancing a compound to in vivo testing. The subcutaneous xenograft model is a standard and robust method for evaluating the anti-tumor efficacy of a compound in a living organism.[17]

Protocol: Human Tumor Xenograft Model in Immunocompromised Mice

Objective: To assess the ability of this compound to inhibit tumor growth in mice bearing subcutaneous HCT-116 xenografts.

Materials:

  • Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)

  • HCT-116 cancer cells

  • Matrigel Basement Membrane Matrix

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Dosing syringes and needles (for oral gavage or intraperitoneal injection)

  • Digital calipers

Procedure:

  • Cell Implantation: Harvest HCT-116 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10 x 10^6 cells per 100 µL.[17][18] Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[19]

  • Tumor Growth and Randomization: Monitor the mice daily. Once tumors become palpable, begin measuring tumor volume 2-3 times per week using calipers. The formula Volume = (Length × Width²) / 2 is commonly used.[18] When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Prepare the dosing formulation of the compound and the vehicle. Administer the compound to the treatment group(s) at a predetermined dose and schedule (e.g., 50 mg/kg, once daily by oral gavage). The control group receives only the vehicle.

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). According to animal welfare guidelines, tumor burden should not exceed predefined limits.[18]

  • Endpoint and Analysis: The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Euthanize the mice, and excise, weigh, and photograph the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Treatment GroupDose (mg/kg, QD)Mean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 250-+2.5
Compound50780 ± 18058-1.5
Table 2: Example of efficacy data from an HCT-116 xenograft study.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the anticancer potential of this compound. By progressing from broad cell-based viability screening to specific mechanistic studies and finally to in vivo efficacy models, researchers can build a comprehensive data package. The protocols provided herein are robust, widely accepted, and serve as a solid foundation for any small molecule drug discovery program. Positive results from this workflow would justify further studies, including pharmacokinetic/pharmacodynamic (PK/PD) analysis, investigation in other preclinical models (e.g., patient-derived xenografts), and combination studies with standard-of-care agents.

References

Application Notes and Protocols: 5-Methylbenzo[d]oxazole-2(3H)-thione as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The 5-Methylbenzo[d]oxazole-2(3H)-thione core is a heterocyclic scaffold of significant interest in the field of medicinal chemistry. As a structural analogue of naturally occurring nucleic bases, this "privileged scaffold" possesses the inherent ability to interact with a wide array of biological macromolecules, making it a fertile starting point for the development of novel therapeutic agents.[1] Its versatile structure has been successfully exploited to generate compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

This guide provides a comprehensive overview of the application of this compound in drug design, offering detailed protocols for its synthesis, derivatization, and biological evaluation. The methodologies outlined herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to explore the therapeutic potential of this promising scaffold.

Physicochemical Properties of the Core Scaffold

While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogs such as 5-chlorobenzo[d]oxazole-2(3H)-thione. These compounds typically present as solids with relatively high melting points and limited solubility in water, but are soluble in common organic solvents.[3]

PropertyEstimated Value/CharacteristicSource
Molecular FormulaC₈H₇NOS[4]
Molecular Weight165.21 g/mol [4]
AppearanceLight-colored solidInferred
Melting PointHigh (e.g., 280-285 °C for 5-chloro analog)[3]
SolubilityPoor in water, soluble in organic solventsInferred

Synthesis of the Core Scaffold and its Derivatives

The synthetic accessibility of the this compound scaffold is a key advantage for its use in drug discovery. The core can be readily synthesized, and the exocyclic thione group and the secondary amine within the heterocyclic ring provide convenient handles for chemical modification, allowing for the creation of diverse chemical libraries.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the core scaffold from 2-amino-4-methylphenol. The reaction proceeds via a cyclization reaction with a thiocarbonyl source.[5]

Materials:

  • 2-Amino-4-methylphenol

  • Potassium ethyl xanthate or Carbon disulfide

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methylphenol (1 equivalent) in ethanol.

  • Add potassium ethyl xanthate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of a Chemical Library via N- and S-Alkylation

The presence of both a nucleophilic nitrogen and a sulfur (in the tautomeric thiol form) allows for selective alkylation to generate diverse derivatives.

A. S-Alkylation (Thiol Tautomer): This reaction is favored under neutral or mildly acidic conditions.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Dry acetone or ethanol

  • Anhydrous potassium carbonate (optional, as a mild base)

Procedure:

  • Suspend this compound (1 equivalent) in dry acetone or ethanol.

  • Add the alkyl halide (1.1 equivalents) to the suspension.

  • If desired, add a catalytic amount of anhydrous potassium carbonate.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, filter off any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

B. N-Alkylation (Thione Tautomer): This reaction is typically favored under basic conditions.[1]

Materials:

  • This compound

  • Alkyl halide (1.1 equivalents)

  • Strong base (e.g., sodium hydride, potassium carbonate)

  • Dry, aprotic solvent (e.g., DMF, THF)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in the dry solvent.

  • Carefully add the strong base (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the corresponding anion.

  • Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthetic Workflow Diagram:

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization 2-amino-4-methylphenol 2-amino-4-methylphenol Core_Scaffold This compound 2-amino-4-methylphenol->Core_Scaffold Cyclization Potassium ethyl xanthate Potassium ethyl xanthate Potassium ethyl xanthate->Core_Scaffold S-Alkylated_Derivative S-Alkylated Derivative Core_Scaffold->S-Alkylated_Derivative S-Alkylation (Neutral/Mildly Acidic) N-Alkylated_Derivative N-Alkylated Derivative Core_Scaffold->N-Alkylated_Derivative N-Alkylation (Basic) Alkyl_Halide_S Alkyl Halide (R-X) Alkyl_Halide_S->S-Alkylated_Derivative Alkyl_Halide_N Alkyl Halide (R-X) Alkyl_Halide_N->N-Alkylated_Derivative

Caption: Synthetic pathways for the core scaffold and its derivatives.

Biological Evaluation: Protocols for Anticancer and Antimicrobial Screening

The diverse biological activities of this compound derivatives necessitate robust and standardized screening protocols. The following sections provide detailed methodologies for assessing their anticancer and antimicrobial potential.

Protocol 3: In Vitro Anticancer Activity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO to create stock solutions)

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

Anticancer Activity Data of 5-Methylbenzoxazole Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative 14iHepG2 (Liver)3.22[8]
Derivative 14iMCF-7 (Breast)6.94[8]
Derivative 8d (5-methylbenzoxazole)MCF-7 (Breast)3.43[6]
Derivative 8d (5-methylbenzoxazole)HCT116 (Colon)2.79[6]
Derivative 8d (5-methylbenzoxazole)HepG2 (Liver)2.43[6]
Protocol 4: In Vitro Antimicrobial Activity Screening using Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in 100 µL of serially diluted compound in each well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a viability indicator like resazurin can be added to aid in the determination of the endpoint.

Antimicrobial Activity Data of 5-Methylbenzoxazole Derivatives:

CompoundMicroorganismMIC (µg/mL)Reference
5-methyl-2-(p-chlorobenzyl)benzoxazolePseudomonas aeruginosa25[10]
5-methyl-2-(p-chlorobenzyl)benzoxazoleCandida albicans6.25[10]
Substituted 5-methylbenzoxazoleStaphylococcus aureus12.5[11]
Substituted 5-methylbenzoxazolePseudomonas aeruginosa25[11]

Mechanism of Action: Insights into Anticancer Activity

Derivatives of the this compound scaffold have been shown to exert their anticancer effects through multiple mechanisms, with the induction of apoptosis being a prominent pathway.

Inhibition of Anti-Apoptotic Proteins and Activation of Caspases: Several studies have demonstrated that benzoxazole derivatives can induce apoptosis by targeting the B-cell lymphoma 2 (Bcl-2) family of proteins.[7] These compounds can downregulate the expression of anti-apoptotic proteins like Bcl-2, leading to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2).[7] This shift in balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[7]

Inhibition of Receptor Tyrosine Kinases: Another key mechanism of action for some benzoxazole derivatives is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] By inhibiting VEGFR-2, these compounds can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

Apoptotic Signaling Pathway Diagram:

G cluster_pathway Anticancer Mechanism of 5-Methylbenzoxazole-2(3H)-thione Derivatives Scaffold This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Scaffold->Bcl2 Inhibition VEGFR2 VEGFR-2 Scaffold->VEGFR2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Proposed anticancer mechanisms of action.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the design and development of novel therapeutic agents. Its synthetic tractability, coupled with a demonstrated propensity for potent and diverse biological activities, underscores its value in medicinal chemistry. The protocols and data presented in this guide serve as a foundational resource for researchers to further explore the potential of this privileged scaffold. Future efforts in this area could focus on expanding the chemical diversity of derivative libraries, elucidating more detailed structure-activity relationships, and exploring novel therapeutic applications beyond oncology and infectious diseases.

References

Application Notes and Protocols for the Quantification of 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quantifying 5-Methylbenzo[d]oxazole-2(3H)-thione

This compound is a heterocyclic compound belonging to the benzoxazole class. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise and accurate quantification of this compound is critical throughout the drug development lifecycle. In early-stage research, it is essential for reaction monitoring and yield determination in synthetic processes. For preclinical and clinical studies, robust analytical methods are necessary to determine the concentration of the compound in various matrices, including bulk pharmaceutical ingredients and biological fluids, which is fundamental for pharmacokinetic and toxicological assessments.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are presented with a focus on the scientific rationale behind the selection of specific parameters and are grounded in the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[3][4][5][6][7]

I. High-Performance Liquid Chromatography (HPLC) for Precise Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. For a molecule like this compound, a reversed-phase HPLC method is highly suitable, offering excellent separation from potential impurities and degradation products.

Scientific Rationale for Method Design

The selection of a reversed-phase C18 column is based on the nonpolar nature of the benzoxazole ring system, which will interact favorably with the stationary phase. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time of the analyte. The addition of a small amount of acid, such as phosphoric or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the column. UV detection is appropriate as the benzoxazole moiety contains a chromophore that absorbs in the UV region.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol provides a starting point for the development and validation of a robust HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System A standard liquid chromatograph with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Estimated around 330-350 nm (based on similar benzoxazole structures[2][8][9]); to be determined by UV scan

3. Preparation of Solutions:

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, combine 600 mL of acetonitrile with 400 mL of HPLC-grade water and add 1 mL of phosphoric acid. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: For bulk drug substance, accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to a concentration within the calibration range. For other matrices, appropriate extraction procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[10][11][12][13] All solutions should be filtered through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the reference standard to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.

HPLC_Workflow MobilePhase Mobile Phase (ACN:H2O:H3PO4) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC StandardStock Standard Stock Solution (1 mg/mL in Methanol) WorkingStandards Working Standards (Dilution with Mobile Phase) Injection Inject 10 µL WorkingStandards->Injection SamplePrep Sample Preparation (Dissolve & Dilute) SamplePrep->Injection Detection UV Detection (~340 nm) HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Calibration Curve (Linearity) Chromatogram->Calibration Quantification Quantify Sample Calibration->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation

Caption: Workflow for HPLC quantification of this compound.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for High-Sensitivity Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS can offer high sensitivity and selectivity, particularly for trace-level analysis. However, the thermal stability of the compound and its thione moiety needs careful consideration.

Causality in Experimental Choices for GC-MS

The choice of inlet temperature is critical to ensure efficient volatilization without causing thermal degradation of the analyte. The presence of the thione group might make the molecule susceptible to thermal decomposition or rearrangement in the hot injector. Therefore, a lower-than-usual injector temperature and the use of a deactivated liner are recommended to minimize these risks. Derivatization, such as silylation, might be necessary to improve the volatility and thermal stability of the compound, although this adds a step to the sample preparation process.[14] A non-polar capillary column is generally suitable for the separation of such heterocyclic compounds.

Protocol for GC-MS Method Development

This protocol outlines a systematic approach to developing a GC-MS method for this compound.

1. Instrumentation and Initial Conditions:

ParameterRecommended Starting Condition
GC-MS System Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature Start at 220°C (optimize as needed)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial: 100°C for 1 min, Ramp: 10°C/min to 280°C, Hold: 5 min
Ion Source Temperature 230°C
Mass Spectrometer Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

2. Sample Preparation and Derivatization (if necessary):

  • Direct Injection: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization (Silylation): If thermal instability is observed, consider derivatization. To a dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 60-70°C for 30 minutes. Analyze the resulting solution.

3. Method Development and Optimization:

  • Injector Temperature Optimization: Analyze the sample at different injector temperatures (e.g., 200°C, 220°C, 250°C) to find the optimal temperature that provides good peak shape without evidence of degradation (e.g., tailing peaks or the appearance of degradation products).

  • Oven Program Optimization: Adjust the temperature program to achieve good separation from any impurities or matrix components.

  • Mass Spectral Analysis: Identify the molecular ion and characteristic fragment ions of this compound. For quantitative analysis, select a prominent and specific ion for selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

GCMS_Workflow Sample Sample in Volatile Solvent Derivatization Derivatization (Optional) (e.g., Silylation) Sample->Derivatization GC GC Separation (Non-polar column) Sample->GC Derivatization->GC MS MS Detection (EI, Scan or SIM) GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum (Identification) MS->MassSpec Quant Quantification (SIM mode) TIC->Quant

Caption: GC-MS method development workflow for this compound.

III. UV-Vis Spectrophotometry for Rapid Quantification

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. Given the conjugated aromatic system in this compound, this technique is well-suited for its determination in simple matrices, such as bulk drug substance or dissolution media.

Scientific Basis of the Method

The Beer-Lambert law is the fundamental principle behind quantitative UV-Vis spectrophotometry. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The wavelength of maximum absorbance (λmax) is chosen for analysis to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law.

Experimental Protocol for UV-Vis Spectrophotometric Quantification

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Methanol (spectroscopic grade)

2. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

3. Method Development:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL). Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). Based on similar benzoxazole structures, the λmax is expected to be in the range of 330-350 nm.[2][8][9]

4. Quantitative Analysis Protocol:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve it in, and dilute to 100 mL with spectroscopic grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five working standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation: Prepare a sample solution in methanol with a concentration expected to fall within the range of the calibration curve.

  • Measurement: Measure the absorbance of the blank (methanol), working standards, and sample solutions at the predetermined λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the working standards. The plot should be linear and pass through the origin.

  • Calculation: Determine the concentration of this compound in the sample solution from the calibration curve.

5. Method Validation (as per ICH Q2(R1) Guidelines):

  • The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) should be assessed in a similar manner to the HPLC method, with absorbance measurements replacing peak areas.

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis Stock Standard Stock Solution (100 µg/mL in Methanol) Working Working Standards (Serial Dilution) Stock->Working Measure Measure Absorbance at λmax Working->Measure Sample Sample Solution Sample->Measure Scan Determine λmax (Scan 200-400 nm) Scan->Measure CalCurve Construct Calibration Curve Measure->CalCurve Quantify Calculate Sample Concentration CalCurve->Quantify

References

Application Notes and Protocols for 5-Methylbenzo[d]oxazole-2(3H)-thione in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Potential of Benzoxazole Scaffolds in Crop Protection

The benzoxazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities.[1][2] Derivatives of benzoxazole have demonstrated a broad spectrum of effects, including antifungal, antibacterial, herbicidal, and antiviral properties, making them a fertile ground for the discovery of novel agrochemicals.[1][3] Naturally occurring benzoxazolinones in plants, for instance, act as defense compounds against various pathogens and insects.[4] The versatility of the benzoxazole structure allows for modifications that can tune its biological activity, offering the potential for developing targeted and effective crop protection agents.[1][2]

This guide focuses on 5-Methylbenzo[d]oxazole-2(3H)-thione , a derivative positioned as a promising candidate for agricultural applications. While extensive research on this specific molecule is emerging, its structural similarity to other bioactive benzoxazoles and benzoxazole-2-thiones suggests significant potential as a fungicidal and bactericidal agent.[5] These notes provide a comprehensive overview of its potential applications, a proposed mechanism of action based on related compounds, and detailed protocols for its evaluation.

Physicochemical Properties

PropertyValueSource
CAS Number 22876-22-8[6][7]
Molecular Formula C₈H₇NOS[6]
Molecular Weight 165.21 g/mol [8]
Appearance Blue-gray to purplish-red solid[5]
Solubility Insoluble in water, soluble in most organic solvents (e.g., ethanol, ether)[5]
Melting Point Approximately 105-110°C[5]

Proposed Mechanism of Action: A Focus on Fungal Pathogens

While the precise mechanism of action for this compound is yet to be fully elucidated, studies on related benzoxazole and benzothiazole derivatives suggest that its antifungal activity likely involves the disruption of the fungal cell membrane.[2][9] The lipophilic nature of the benzoxazole core facilitates its integration into the lipid bilayer of the fungal cell membrane, leading to a cascade of detrimental effects.

This proposed mechanism involves:

  • Membrane Permeabilization: The compound may alter the integrity of the cell membrane, leading to increased permeability.

  • Ion Homeostasis Disruption: The altered membrane permeability can disrupt the electrochemical gradients across the membrane, affecting essential ion transport.

  • Cellular Content Leakage: The compromised membrane integrity can result in the leakage of vital intracellular components, such as ions, metabolites, and proteins.

  • Inhibition of Membrane-Bound Enzymes: The compound may interfere with the function of essential enzymes located within the cell membrane that are crucial for cellular processes.

This multi-faceted attack on the cell membrane ultimately leads to the inhibition of fungal growth and, at higher concentrations, cell death. Further research is required to confirm this mechanism for this compound and to explore other potential cellular targets.

Potential Applications in Agricultural Chemistry

Based on the known activities of the benzoxazole class of compounds, this compound is a strong candidate for development as:

  • A Broad-Spectrum Fungicide: For the control of a range of phytopathogenic fungi, including but not limited to species of Fusarium, Botrytis, and Alternaria.

  • A Bactericide: Targeting plant pathogenic bacteria such as Xanthomonas and Pseudomonas species.

The following sections provide detailed protocols for researchers to systematically evaluate the efficacy of this compound for these applications.

Experimental Protocols

Part 1: In Vitro Antifungal Activity Assessment

This protocol outlines the determination of the inhibitory effect of this compound on the mycelial growth of fungal plant pathogens.

Objective: To determine the Median Effective Concentration (EC₅₀) of the test compound against selected fungal pathogens.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) in molten PDA. Ensure the final concentration of DMSO in the medium does not exceed 1% (v/v), as it can inhibit fungal growth.

  • Control Plates: Prepare two sets of control plates: a negative control with PDA and 1% DMSO, and a positive control with a commercial fungicide at its recommended concentration.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth daily until the fungus in the negative control plate has reached the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where:

      • dc = average diameter of the fungal colony in the negative control

      • dt = average diameter of the fungal colony in the treatment

  • EC₅₀ Determination: Plot the inhibition percentage against the log of the compound's concentration and determine the EC₅₀ value using probit analysis.

In_Vitro_Antifungal_Assay A Prepare Stock Solution (10 mg/mL in DMSO) B Prepare Working Solutions in molten PDA A->B C Pour Amended and Control PDA Plates B->C D Inoculate with 5 mm Mycelial Plug C->D E Incubate at 25-28°C D->E F Measure Colony Diameter E->F G Calculate % Inhibition F->G H Determine EC50 G->H

Caption: Workflow for in vitro antifungal activity assessment.

Part 2: In Vivo Evaluation on Detached Leaves

This protocol assesses the protective and curative activity of the compound on plant tissue.

Objective: To evaluate the efficacy of this compound in preventing (protective) and treating (curative) fungal infection on detached leaves.

Materials:

  • Healthy, young, and fully expanded leaves (e.g., tomato, bean)

  • This compound solutions at various concentrations (with 0.1% Tween-20 as a surfactant)

  • Fungal spore suspension (e.g., 1 x 10⁵ spores/mL of Botrytis cinerea)

  • Moist chambers (e.g., petri dishes with moist filter paper)

Procedure:

Protective Assay:

  • Spray the detached leaves with the test compound solutions until runoff.

  • Allow the leaves to air dry for 24 hours.

  • Inoculate the leaves with a 10 µL droplet of the fungal spore suspension.

  • Place the leaves in a moist chamber and incubate at 20-25°C with a 12h photoperiod.

  • After 3-5 days, measure the lesion diameter.

Curative Assay:

  • Inoculate the detached leaves with a 10 µL droplet of the fungal spore suspension.

  • Incubate the leaves in a moist chamber for 24 hours to allow for infection to establish.

  • Spray the infected leaves with the test compound solutions until runoff.

  • Return the leaves to the moist chamber and continue incubation.

  • After an additional 2-4 days, measure the lesion diameter.

Data Analysis:

  • Calculate the percentage of disease control relative to the untreated control.

In_Vivo_Assay cluster_protective Protective Assay cluster_curative Curative Assay P1 Spray Leaves with Compound P2 Air Dry (24h) P1->P2 P3 Inoculate with Spores P2->P3 P4 Incubate (3-5 days) P3->P4 P5 Measure Lesion Diameter P4->P5 C1 Inoculate Leaves with Spores C2 Incubate (24h) C1->C2 C3 Spray with Compound C2->C3 C4 Incubate (2-4 days) C3->C4 C5 Measure Lesion Diameter C4->C5

Caption: Workflow for in vivo protective and curative assays.

Comparative Bioactivity Data of Benzoxazole Derivatives

While specific data for this compound is not yet widely published, the following table provides a summary of the antifungal and antibacterial activity of other benzoxazole derivatives against various plant pathogens to serve as a benchmark for potential efficacy.

CompoundPathogenBioassayEC₅₀ / MIC (µg/mL)Reference
2-Aminobenzoxazole derivative 3a Botrytis cinereaMycelial Growth1.48[2]
2-Aminobenzoxazole derivative 3m Fusarium solaniMycelial Growth3.2[2]
Chalcone derivative Z2 Xanthomonas oryzae pv. oryzaeIn vitro8.10[10]
Benzamide derivative 6h Alternaria alternataMycelial Growth1.77[11]
Benzamide derivative 6k Alternaria solaniMycelial Growth0.98[11]

Safety Precautions

As with any chemical compound, proper safety precautions should be taken when handling this compound.[5] It is irritating to the eyes, respiratory system, and skin.[5] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of accidental contact, rinse the affected area with plenty of water and seek medical advice.[5]

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, molecule in the field of agricultural chemistry. Its structural similarity to known bioactive benzoxazoles provides a strong rationale for its investigation as a novel fungicide and bactericide. The protocols outlined in these application notes offer a systematic approach for researchers to evaluate its potential and contribute to the development of new, effective crop protection solutions. Future research should focus on determining its precise spectrum of activity, elucidating its mechanism of action, and optimizing its formulation for field applications.

References

Synthesis of 5-Methylbenzo[d]oxazole-2(3H)-thione Derivatives: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus, a heterocyclic motif composed of a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities that span antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] The 5-methylbenzo[d]oxazole-2(3H)-thione core, in particular, serves as a crucial intermediate for the synthesis of novel therapeutic agents and functional organic materials. This document provides a detailed, field-proven protocol for the synthesis of this important chemical entity, emphasizing the rationale behind the procedural steps to ensure reproducibility and high-yield outcomes.

Overview of the Synthetic Strategy

The most direct and reliable method for the synthesis of this compound involves a one-pot cyclization reaction. This procedure starts with the commercially available 2-amino-4-methylphenol and utilizes carbon disulfide as the thiocarbonyl source. The reaction is typically facilitated by a base, such as potassium hydroxide, in an alcoholic solvent.

Experimental Protocol: A Step-by-Step Guide

This section details the laboratory procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Amino-4-methylphenolC₇H₉NO123.15101.23 g
Carbon DisulfideCS₂76.14201.21 mL
Potassium HydroxideKOH56.11201.12 g
Ethanol (Absolute)C₂H₅OH46.07-50 mL
Hydrochloric Acid (Conc.)HCl36.46-As needed
Deionized WaterH₂O18.02--
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.23 g (10 mmol) of 2-amino-4-methylphenol in 50 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Basification: To the stirred solution, add 1.12 g (20 mmol) of potassium hydroxide pellets. A slight exotherm may be observed. Continue stirring for 15 minutes at room temperature to ensure the formation of the potassium phenoxide salt.

  • Addition of Carbon Disulfide: Slowly add 1.21 mL (20 mmol) of carbon disulfide to the reaction mixture dropwise using a syringe or dropping funnel. The addition should be performed over a period of 10-15 minutes. The color of the solution will typically change to a deep yellow or orange.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 3:7).

  • Work-up and Precipitation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid dropwise with constant stirring until the pH reaches approximately 2-3. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying and Characterization: Dry the purified solid in a vacuum oven at 50-60 °C. The final product, this compound, should be a pale yellow or off-white solid. Characterize the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity. The expected molecular formula is C₈H₇NOS with a molar mass of 165.21 g/mol .[5]

Mechanism and Rationale: The Chemistry Behind the Synthesis

The synthesis of this compound proceeds through a well-established reaction pathway involving nucleophilic attack and subsequent intramolecular cyclization.

Core Reaction Mechanism

The reaction is initiated by the deprotonation of the hydroxyl group of 2-amino-4-methylphenol by potassium hydroxide, forming a more nucleophilic phenoxide ion. The amino group then acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.[6][7] This addition forms a dithiocarbamate intermediate.[6] Subsequent intramolecular cyclization occurs via the nucleophilic attack of the phenoxide oxygen onto the thiocarbonyl carbon, followed by the elimination of a hydrosulfide ion, leading to the formation of the stable benzoxazole ring system.

Synthesis_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product A 2-Amino-4-methylphenol D Potassium Dithiocarbamate Salt A->D Nucleophilic attack of amino group on CS₂ in the presence of base B Carbon Disulfide (CS₂) B->D C Potassium Hydroxide (KOH) E This compound D->E Intramolecular Cyclization & Elimination

Caption: Reaction workflow for the synthesis of this compound.

Safety and Handling Precautions

  • Carbon Disulfide (CS₂): Highly flammable and toxic. Handle only in a fume hood and avoid sources of ignition.

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.

  • Ethanol: Flammable. Keep away from open flames.

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction may be due to insufficient reflux time or impure starting materials. Ensure anhydrous conditions as water can interfere with the reaction.

  • Product Purity: If the product is discolored, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can improve purity.

  • Alternative Bases: While potassium hydroxide is effective, other bases like sodium hydroxide or potassium carbonate can also be used, though reaction times and yields may vary.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound derivatives. By understanding the underlying chemical principles and adhering to the outlined procedure, researchers can reliably produce this valuable compound for further investigation in drug discovery and materials science. The benzoxazole scaffold continues to be a fertile ground for the development of novel molecules with significant biological and chemical properties.[3][8]

References

Formulation Strategies for 5-Methylbenzo[d]oxazole-2(3H)-thione: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylbenzo[d]oxazole-2(3H)-thione belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Benzoxazole derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Like many heterocyclic drug candidates, this compound is anticipated to be a poorly water-soluble molecule, a characteristic that presents significant challenges for achieving adequate bioavailability.[4] This technical guide provides a comprehensive overview of formulation strategies to overcome the solubility and dissolution rate limitations of this compound, thereby enabling its effective development as a therapeutic agent. We will delve into the physicochemical characterization, pre-formulation considerations, and detailed protocols for advanced formulation technologies.

Physicochemical Characterization: The Foundation of Formulation Design

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount for developing a successful drug product. For this compound, the following parameters are critical.

Key Physicochemical Properties
PropertyAnticipated Value/CharacteristicSignificance in Formulation
Molecular Formula C₈H₇NOS[5]Defines the molecular weight and elemental composition.
Molecular Weight 165.21 g/mol [5]Influences diffusion and transport properties.
Appearance Likely a crystalline solidImpacts dissolution rate and handling properties.
Aqueous Solubility PoorA primary challenge for oral bioavailability.[4][6]
LogP Moderately high (estimated)Indicates lipophilicity and potential for membrane permeation. High LogP often correlates with poor aqueous solubility.
pKa Weakly acidic (thione tautomer)[4]Influences solubility at different pH values and potential for salt formation.
Melting Point High (related compounds melt >280°C)[3]Indicates strong crystal lattice energy, which can negatively impact dissolution.
Polymorphism PossibleDifferent crystalline forms can have different solubilities and stabilities.[6]

Pre-formulation Studies: A Roadmap to a Stable and Bioavailable Drug Product

Pre-formulation studies are essential to identify the critical attributes of the API that will influence the choice of formulation strategy and the long-term stability of the drug product.

Protocol 1: Basic Solubility Assessment

Objective: To determine the approximate solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound

  • Purified Water

  • 0.1 N HCl (pH 1.2)

  • Phosphate buffer (pH 6.8)

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

  • Vials, shaker, analytical balance, HPLC-UV system

Procedure:

  • Accurately weigh an excess amount of this compound into separate vials.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the samples to stand to permit the undissolved solid to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered samples with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Advanced Formulation Strategies for Enhanced Bioavailability

Given the anticipated poor aqueous solubility of this compound, several advanced formulation strategies can be employed. The choice of strategy will depend on the specific physicochemical properties of the API and the desired therapeutic outcome.[6]

Strategy 1: Amorphous Solid Dispersions (ASDs)

Principle: Dispersing the crystalline drug in a polymeric carrier at the molecular level creates an amorphous system. The absence of a crystal lattice significantly reduces the energy required for dissolution, leading to higher apparent solubility and faster dissolution rates.[6]

Workflow for Amorphous Solid Dispersion Development:

ASD_Workflow cluster_formulation Formulation cluster_characterization Characterization API API (this compound) Spray_Drying Spray Drying API->Spray_Drying HME Hot Melt Extrusion (HME) API->HME Polymer Polymer Selection (e.g., PVP, HPMC, Soluplus®) Polymer->Spray_Drying Polymer->HME Solvent Solvent Selection (e.g., Acetone, Methanol) Solvent->Spray_Drying DSC DSC (Tg determination) Spray_Drying->DSC PXRD PXRD (Amorphous nature) Spray_Drying->PXRD HME->DSC HME->PXRD Dissolution In vitro Dissolution Testing PXRD->Dissolution Stability Stability Studies Dissolution->Stability

Caption: Workflow for Amorphous Solid Dispersion Development.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound with a suitable polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or Acetone

  • Spray dryer

  • Dissolution testing apparatus

  • HPLC-UV system

Procedure:

  • Dissolve this compound and the selected polymer (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio) in a common volatile solvent to form a clear solution.

  • Set the parameters of the spray dryer (inlet temperature, feed rate, aspiration rate) to appropriate values for the chosen solvent system.

  • Pump the solution through the atomizer of the spray dryer.

  • The fine droplets are rapidly dried in the heated chamber, resulting in a solid powder.

  • Collect the resulting solid dispersion from the cyclone.

  • Characterize the solid dispersion for its amorphous nature using Powder X-ray Diffraction (PXRD) and for its glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

  • Perform in vitro dissolution studies to compare the dissolution profile of the ASD with that of the pure crystalline drug.

Strategy 2: Nanosuspensions

Principle: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution velocity.[7]

Workflow for Nanosuspension Formulation:

Nanosuspension_Workflow cluster_preparation Preparation cluster_characterization Characterization Milling Wet Media Milling PCS Particle Size & Zeta Potential (PCS) Milling->PCS HPH High-Pressure Homogenization HPH->PCS SEM_TEM Morphology (SEM/TEM) PCS->SEM_TEM Dissolution In vitro Dissolution SEM_TEM->Dissolution API API Slurry (with Stabilizers) API->Milling API->HPH

Caption: Workflow for Nanosuspension Formulation.

Protocol 3: Preparation of a Nanosuspension by Wet Media Milling

Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Purified water

  • Planetary ball mill or similar media mill

  • Zirconium oxide grinding beads (e.g., 0.1-0.5 mm diameter)

  • Particle size analyzer

Procedure:

  • Prepare a suspension of this compound (e.g., 5% w/v) in an aqueous solution of a stabilizer (e.g., 1-2% w/v).

  • Add the suspension and grinding beads to the milling chamber.

  • Mill the suspension at a high speed for a predetermined duration (e.g., several hours).

  • Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer until the desired size range (typically <500 nm) is achieved.

  • Separate the nanosuspension from the grinding beads.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • The nanosuspension can be used as a liquid dosage form or further processed into a solid form (e.g., by spray-drying or lyophilization).[7]

Analytical Characterization

A robust analytical method is crucial for the quantification of this compound in formulation matrices and during dissolution studies. High-Performance Liquid Chromatography (HPLC) is a suitable technique.[8][9]

Protocol 4: HPLC Method for Quantification

Objective: To develop and validate an HPLC method for the quantification of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax).

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Inject the standards into the HPLC system to establish a calibration curve.

  • Prepare and inject samples from formulation and dissolution studies, ensuring they are filtered and diluted to fall within the calibration range.

  • Quantify the concentration of the API based on the peak area and the calibration curve.

Conclusion

The successful formulation of this compound hinges on overcoming its inherent poor aqueous solubility. A systematic approach, beginning with thorough physicochemical characterization and pre-formulation studies, is essential for selecting the most appropriate formulation strategy. Advanced techniques such as amorphous solid dispersions and nanosuspensions offer promising avenues to significantly enhance the dissolution rate and, consequently, the oral bioavailability of this promising therapeutic candidate. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the challenges associated with formulating this and other poorly soluble benzoxazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Methylbenzo[d]oxazole-2(3H)-thione. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important heterocyclic compound. My insights are drawn from extensive experience in heterocyclic chemistry and a thorough review of established synthetic protocols.

The synthesis of this compound, while straightforward in principle, can present several challenges that lead to diminished yields. This resource provides a structured troubleshooting guide and a comprehensive FAQ section to address these issues directly.

Troubleshooting Guide: From Low Yields to Pure Product

This section is formatted to help you quickly identify and solve specific problems you may encounter during the synthesis.

Problem 1: Consistently Low Yield of Crude Product

You've followed the standard procedure of reacting 2-amino-4-methylphenol with carbon disulfide in the presence of a base, yet your yield is consistently below expectations.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters in this synthesis.[1]

    • Solution: A systematic optimization of reaction conditions is recommended. Start with small-scale trial reactions to test a range of temperatures and reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and to check for potential product degradation over time.[2]

  • Purity of Reagents and Solvents: Impurities in your starting materials (2-amino-4-methylphenol, carbon disulfide, potassium hydroxide) or solvents can introduce side reactions or inhibit the desired transformation.[1][3]

    • Solution: Ensure the use of high-purity reagents. 2-amino-4-methylphenol can oxidize over time, leading to colored impurities that may interfere with the reaction. It is advisable to use freshly opened or purified starting material. Solvents should be of an appropriate grade and dried if necessary, as water can affect the reactivity of the base.

  • Inefficient Mixing: In a heterogeneous reaction mixture, particularly with solid potassium hydroxide, inefficient stirring can lead to localized areas of high or low reactant concentration, resulting in poor reaction rates and lower yields.[1]

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. For larger scale reactions, consider mechanical stirring over magnetic stirring to ensure proper mixing of the reaction components.

Problem 2: Formation of a Dark, Tar-Like Substance

Your reaction mixture becomes dark and viscous, making work-up difficult and resulting in a low yield of the desired product.

Possible Causes & Solutions:

  • Side Reactions and Polymerization: The formation of tar-like substances is often an indication of side reactions or polymerization of starting materials or intermediates.[4] This can be particularly prevalent at elevated temperatures.

    • Solution: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can help minimize the formation of these byproducts. Additionally, ensuring a stoichiometric or slight excess of carbon disulfide can help to drive the reaction towards the desired product and away from self-condensation or other side reactions of the aminophenol.

  • Oxidation of Starting Material: 2-aminophenols are susceptible to oxidation, which can be accelerated by heat and the presence of air, leading to the formation of colored, polymeric materials.

    • Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1] Deoxygenating the solvent prior to use can also be beneficial.

Problem 3: Difficult Purification and Co-eluting Impurities

You've obtained a reasonable crude yield, but purification by recrystallization or column chromatography is challenging due to the presence of persistent impurities.

Possible Causes & Solutions:

  • Formation of Isomeric Byproducts: While the primary reaction is expected to yield the desired product, the formation of small amounts of isomeric or related byproducts can complicate purification.

    • Solution: Optimize the work-up procedure to remove as many impurities as possible before the final purification step. This may include washing the crude product with appropriate solvents to remove unreacted starting materials or soluble byproducts. For recrystallization, a careful selection of the solvent system is crucial. A solvent pair (one solvent in which the compound is soluble and another in which it is sparingly soluble) can often provide better purification than a single solvent.

  • Product Instability: The desired this compound may exhibit some instability under certain conditions, such as on silica gel during chromatography.[2]

    • Solution: If you suspect product degradation on silica gel, consider alternative purification methods such as recrystallization. If column chromatography is necessary, you can try deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) to prevent degradation of an acid-sensitive compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the established synthetic route for this compound?

The most common and well-established method for the synthesis of this compound involves the cyclization of 2-amino-4-methylphenol with carbon disulfide in the presence of a base, typically potassium hydroxide, in a solvent such as ethanol.[5][6] The reaction is usually carried out under reflux conditions.[5]

Q2: What is the role of carbon disulfide in this reaction?

Carbon disulfide (CS₂) acts as a thiocarbonyl source in this synthesis.[7] The electrophilic carbon atom of CS₂ is attacked by the nucleophilic amino group of 2-amino-4-methylphenol, leading to the formation of a dithiocarbamate intermediate. This intermediate then undergoes intramolecular cyclization to form the benzoxazole ring system.

Q3: Can I use a different base instead of potassium hydroxide?

While potassium hydroxide is commonly used, other bases can potentially be employed. The choice of base can influence the reaction rate and yield. Stronger bases are generally preferred to facilitate the deprotonation steps involved in the reaction mechanism. If you choose to use an alternative base, it is recommended to perform small-scale optimization experiments to determine the optimal conditions.

Q4: My final product has a persistent color. How can I decolorize it?

A persistent color in the final product can be due to trace impurities. A common method for decolorization is to treat a solution of the product with activated charcoal, followed by filtration.[6] The charcoal adsorbs colored impurities. However, be aware that activated charcoal can also adsorb some of your product, potentially leading to a decrease in the final yield. Use the minimum amount of charcoal necessary and perform the treatment for a short period.

Q5: Are there any alternative synthetic routes to this compound?

While the reaction of 2-amino-4-methylphenol with carbon disulfide is the most direct and widely used method, other approaches for the synthesis of benzoxazole-2-thiones have been reported in the literature. These can include the use of alternative thiocarbonylating agents. However, for the specific synthesis of this compound, the established method is generally the most efficient and practical.

Experimental Protocols

Optimized Synthesis of this compound

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 2-Amino-4-methylphenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Glacial acetic acid

  • Activated charcoal (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (5.65 g) in a mixture of 95% ethanol (100 mL) and water (15 mL).[5][6]

  • To this solution, add 2-amino-4-methylphenol (12.3 g).

  • Slowly add carbon disulfide (7.6 g, 6.1 mL) to the reaction mixture with continuous stirring.[6]

  • Heat the mixture to reflux and maintain it for 3-4 hours, monitoring the reaction progress by TLC.[5]

  • After the reaction is complete, cautiously add a small amount of activated charcoal to the hot reaction mixture and continue to reflux for an additional 10 minutes.[6]

  • Filter the hot reaction mixture to remove the charcoal and any other insoluble materials.

  • Heat the filtrate to 70-80 °C and add warm water (100 mL).[6]

  • Acidify the mixture with 5% glacial acetic acid with vigorous stirring.[6]

  • The product will precipitate as crystals. Cool the mixture in an ice bath for at least 3 hours to ensure complete crystallization.[6]

  • Collect the crystalline product by filtration, wash with cold water, and dry thoroughly.

  • The dried product can be further purified by recrystallization from ethanol.[6]

Data Summary

ParameterRecommended Value/ConditionRationale
Reactant Ratio 1:1.2:1.2 (Aminophenol:CS₂:KOH)A slight excess of CS₂ and KOH can help drive the reaction to completion.
Solvent 95% Ethanol/WaterProvides good solubility for the reactants and facilitates the reaction.
Temperature RefluxEnsures a sufficient reaction rate.
Reaction Time 3-4 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of the aminophenol starting material.

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_purity Assess Reagent and Solvent Purity purity_ok Purity Acceptable? check_purity->purity_ok check_workup Review Workup and Purification Procedure workup_ok Workup Efficient? check_workup->workup_ok conditions_ok->check_purity Yes optimize_conditions Systematically Optimize Reaction Parameters conditions_ok->optimize_conditions No purity_ok->check_workup Yes purify_reagents Purify Reagents/ Use High-Purity Solvents purity_ok->purify_reagents No modify_workup Modify Extraction/ Purification Method workup_ok->modify_workup No end Improved Yield workup_ok->end Yes optimize_conditions->end purify_reagents->end modify_workup->end

Caption: A decision tree for troubleshooting low yield.

Reaction Pathway

This diagram illustrates the key steps in the formation of this compound.

ReactionPathway cluster_reactants Reactants 2-Amino-4-methylphenol 2-Amino-4-methylphenol intermediate Dithiocarbamate Intermediate 2-Amino-4-methylphenol->intermediate Carbon Disulfide Carbon Disulfide Carbon Disulfide->intermediate Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->intermediate Base product This compound intermediate->product Intramolecular Cyclization

Caption: Key steps in the synthesis reaction.

References

overcoming solubility issues with 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 5-Methylbenzo[d]oxazole-2(3H)-thione (CAS: 22876-22-8). This document provides in-depth troubleshooting strategies and detailed protocols to address the most common challenge encountered with this compound: poor aqueous solubility. Our goal is to equip you with the foundational knowledge and practical techniques to ensure consistent, reproducible results in your research.

Understanding the Challenge: Physicochemical Properties

This compound is a heterocyclic organic compound whose utility is often hampered by its limited solubility in aqueous media.[1] This behavior is typical of molecules with a rigid, planar structure and a stable crystalline lattice, often referred to as "brick-dust" molecules.[2] Overcoming this requires a systematic approach to formulation.

PropertyValueSource
CAS Number 22876-22-8[3][4]
Molecular Formula C₈H₇NOS[4]
Molecular Weight 165.21 g/mol [4]
Appearance Solid[5]
Predicted pKa ~10.4 (Weakly Acidic)[6]
Predicted LogP Moderate to High Lipophilicity[7]
Frequently Asked Questions (FAQs)

This section directly addresses the most common queries our team receives regarding the handling and solubilization of this compound.

Q1: What are the recommended starting solvents for preparing a high-concentration stock solution?

A1: For initial stock solutions, polar aprotic organic solvents are the most effective. We recommend starting with high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[7][8] Ethanol can also be considered. A common starting concentration for a stock solution is 10-50 mM. Always ensure the compound is fully dissolved by vortexing before making subsequent dilutions.[7]

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. Why does this happen and how can I prevent it?

A2: This phenomenon, often called "crashing out," is the most frequent issue researchers face.[7] It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment once the DMSO concentration is lowered. The drastic change in solvent polarity forces the compound out of solution.[7]

Mitigation Strategies:

  • Slow Dilution: Add the organic stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This avoids localized areas of high concentration that can initiate precipitation.[7]

  • Minimize Organic Solvent: Keep the final concentration of the organic co-solvent in your assay as low as possible, typically below 1% and almost always below 5%, to avoid artifacts in biological systems.[9]

  • Lower Stock Concentration: If precipitation persists, try preparing a less concentrated stock solution in DMSO, which will require a larger volume for dilution but will result in a lower final compound concentration, potentially below its aqueous solubility limit.

Q3: Can I heat the solution to aid dissolution?

A3: Yes, gentle warming (e.g., to 37-40°C) can increase the rate of dissolution and the solubility limit.[8][10] However, this must be done with caution. You must first verify the thermal stability of this compound, as elevated temperatures can lead to degradation. Any solution prepared with heat should be cooled to the experimental temperature and observed for any precipitation before use.[10]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of ionizable compounds is highly pH-dependent.[11] this compound contains a nitrogen atom within its heterocyclic ring system that has a lone pair of electrons and an associated proton, making it a weak acid.[12]

  • In acidic to neutral pH: The compound will be in its neutral, protonated form, which has very low aqueous solubility.

  • In basic pH (pH > pKa): As the pH increases above the compound's pKa, the proton is removed, forming an anionic salt. This charged species is significantly more polar and therefore more soluble in water.[13] Therefore, adjusting the pH of your aqueous buffer to a more basic value (e.g., pH 8-9) can dramatically improve solubility, provided this pH is compatible with your experimental system.[14]

Q5: What is the maximum aqueous solubility I can achieve, and how do I measure it?

A5: The intrinsic aqueous solubility (the solubility of the neutral form) is expected to be very low. The apparent solubility will increase with the use of co-solvents or pH adjustments. To determine the precise solubility in your specific experimental medium, you must perform an equilibrium solubility measurement using the Shake-Flask method. This is a critical step for generating reliable and reproducible data. See Protocol 2 for a detailed methodology.

Troubleshooting Workflow: A Systematic Approach

When initial attempts to dissolve the compound fail, a systematic approach is crucial. The following workflow guides you from the simplest to more advanced solubilization techniques.

G cluster_0 cluster_1 Level 1: Basic Solubilization cluster_2 Level 2: Intermediate Intervention cluster_3 Level 3: Advanced Formulation cluster_4 start Start: Weigh Compound stock Prepare 10-50 mM Stock in 100% DMSO or DMF start->stock dilute Dilute Stock into Aqueous Buffer (<1% DMSO) stock->dilute observe1 Observe for Precipitation dilute->observe1 ph_adjust pH Adjustment Increase buffer pH to 8-9 observe1->ph_adjust Yes cosolvent Co-Solvent System Increase final DMSO/Ethanol concentration (e.g., 5-10%) observe1->cosolvent Yes success Success: Proceed with Experiment observe1->success No observe2 Re-test Dilution & Observe for Precipitation ph_adjust->observe2 cosolvent->observe2 cyclo Cyclodextrin Complexation (e.g., HP-β-CD) observe2->cyclo Yes surfactant Use of Surfactants (e.g., Tween-80, SLS) observe2->surfactant Yes observe2->success No cyclo->success surfactant->success

Caption: Decision workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that robust, well-documented protocols are the bedrock of sound science. Follow these step-by-step guides for key solubilization workflows.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Principle: To create a concentrated, stable stock solution that can be accurately diluted for experiments.

  • Preparation: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Calculation: Calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Agitation: Vortex the solution vigorously for 1-2 minutes until the solid is fully dissolved. A brief sonication in a water bath can also be used to expedite this process.[8]

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture, to maintain stability.

Protocol 2: Determining Equilibrium Solubility (Shake-Flask Method)

Principle: To determine the maximum concentration of the compound that can be dissolved in a specific medium at thermodynamic equilibrium.[15]

  • Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of solid remains at the bottom.

  • Medium Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., PBS pH 7.4, cell culture media).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours. This extended time is critical to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.[15]

  • Sampling: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[10] The resulting concentration is the equilibrium solubility.

Protocol 3: Solubilization Using a Co-solvent System

Principle: To increase the solubility of a hydrophobic compound in an aqueous medium by adding a water-miscible organic solvent, thereby reducing the overall polarity of the solvent system.[16][17]

  • Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).[18][19] DMSO can also be used, but its final concentration must be carefully controlled in biological assays.

  • Stock Preparation: Prepare a high-concentration stock of the compound in the chosen co-solvent (e.g., 50 mg/mL in 100% ethanol).

  • Titration: Prepare your final aqueous buffer. While vortexing the buffer, slowly add the co-solvent stock solution dropwise until the desired final concentration of the compound is reached.

  • Observation: Visually monitor the solution for any signs of cloudiness or precipitation.

  • Optimization: If precipitation occurs, the ratio of co-solvent to aqueous buffer may need to be increased. The goal is to use the minimum amount of co-solvent necessary to maintain solubility while ensuring compatibility with the downstream application.[20] You may need to create a calibration curve to determine the optimal co-solvent percentage for your target concentration.

Protocol 4: Advanced Method - Preparation of a Cyclodextrin Inclusion Complex

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming a more water-soluble inclusion complex.[21][22]

  • Reagent Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.

  • Molar Ratio: Determine the desired molar ratio of compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Complexation:

    • Dissolve the HP-β-CD in the desired aqueous buffer.

    • Add the solid this compound powder to the cyclodextrin solution.

    • Seal the container and stir the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours to facilitate complex formation.[8]

  • Clarification: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound.

  • Quantification: The clear filtrate now contains the solubilized compound-cyclodextrin complex. Confirm the final concentration of the compound via an appropriate analytical method (e.g., HPLC).[10]

Summary of Solubilization Strategies
StrategyPrincipleAdvantagesDisadvantages
Co-solvents Reduces solvent polarity.[17]Simple, rapid, effective for moderate increases in solubility.May cause toxicity or artifacts in biological assays at high concentrations.
pH Adjustment Converts the compound to its more soluble ionized (salt) form.[13]Highly effective for ionizable compounds, simple to implement.Not applicable to neutral compounds; required pH may be incompatible with the experiment.[14]
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble carrier.[21]Significant solubility enhancement, low toxicity, can improve stability.Can be expensive; requires specific molecular geometry for complex formation.[7]
Particle Size Reduction Increases surface area, leading to a faster dissolution rate.[23][24][25]Greatly enhances dissolution velocity and bioavailability.[26]Requires specialized equipment (e.g., mills, homogenizers); does not increase equilibrium solubility.
Surfactants Forms micelles that encapsulate the drug.[27]Effective at low concentrations.Can interfere with biological assays and may cause cell lysis.
Safety Precautions

Before handling this compound, you are REQUIRED to read the Safety Data Sheet (SDS) provided by the supplier. General safety guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[28]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[29] Avoid contact with skin and eyes.

  • Ingestion: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[28]

  • Disposal: Dispose of waste materials according to local, regional, and national regulations.[29]

References

troubleshooting 5-Methylbenzo[d]oxazole-2(3H)-thione instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methylbenzo[d]oxazole-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color (e.g., turned yellow or brown) after a short period. What is causing this?

A1: A change in solution color is a primary indicator of chemical degradation. This compound, like many heterocyclic thiones, is susceptible to degradation through several mechanisms. The core issue often lies with the reactivity of the thione group and the stability of the benzoxazole ring system. The main culprits are typically oxidation, hydrolysis, or photodegradation.

  • Oxidation: The thione group (-C=S) can be oxidized, especially when exposed to air (oxygen). This process can lead to the formation of sulfines, sulfenes, or ultimately, the corresponding oxo-analogue (a lactam), along with other colored byproducts. This is often accelerated by heat and light.[1][2]

  • Hydrolysis: The benzoxazole ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[3][4] The presence of water in solvents, even in trace amounts, can facilitate the opening of the heterocyclic ring over time, leading to new, often colored, chemical species.

  • Photodegradation: The compound is known to be sensitive to light.[5] Exposure to ambient laboratory light or direct sunlight provides the energy to initiate degradation reactions, leading to discoloration and loss of potency.[1][2]

To begin troubleshooting, we recommend systematically isolating each of these factors as detailed in the workflow below.

G Initial Troubleshooting for Solution Discoloration A Observation: Solution Discoloration B Primary Suspects: Oxidation, Hydrolysis, Photodegradation A->B C Isolate Photodegradation: Prepare solution in amber vial and store in the dark. B->C Test 1 D Isolate Oxidation: Use degassed (sparged) solvents. Work under inert atmosphere (N2/Ar). B->D Test 2 E Isolate Hydrolysis: Use anhydrous grade solvents. Control pH with a suitable buffer. B->E Test 3 F Problem Solved? C->F D->F E->F G YES: Adopt protective measure as standard protocol. F->G H NO: Consider compound-solvent interaction or inherent thermal instability. F->H

Caption: Initial troubleshooting workflow for solution discoloration.

Q2: I've observed a precipitate forming in my stock solution, particularly after freeze-thaw cycles. Is this degradation or a solubility issue?

A2: This is a critical question, as the answer determines your next steps. Both poor solubility and degradation can result in precipitation. This compound is a moderately polar molecule, and its solubility can be limited in certain solvents, especially after temperature changes.

How to Differentiate:

  • Re-solubilization Test: Gently warm the solution (e.g., to 30-40°C) and vortex. If the precipitate redissolves and the solution becomes clear without a significant color change, it is likely a solubility issue. If it does not redissolve or the solution remains discolored, degradation is highly probable.

  • Analytical Confirmation: The most definitive method is to analyze the precipitate and the supernatant.

    • Thin-Layer Chromatography (TLC): Spot the original solid compound, the supernatant, and the re-dissolved (if possible) precipitate on a TLC plate. If the precipitate spot shows new, distinct spots compared to the original compound, degradation has occurred.

    • LC-MS Analysis: This technique can identify the mass of the parent compound and any new species (degradants) that have formed.

Preventative Measures:

  • Optimize Solvent Choice: Select a solvent where the compound has high solubility at the desired storage temperature. See the table below for guidance.

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes. This minimizes temperature cycling and reduces the introduction of atmospheric moisture and oxygen.[6]

  • Store at Recommended Temperatures: While refrigeration is common, for some compounds, storage at a stable room temperature in a desiccated, dark environment is preferable to refrigerated storage where moisture can condense.[7][8] For this specific compound, storage at 2-8°C is often recommended, but it must be in a tightly sealed container to prevent moisture ingress.[9]

Solvent Dielectric Constant (Approx.) General Polarity Suitability for this compound Notes
DMSO 47Polar AproticExcellent (for stock) Hygroscopic; use anhydrous grade and store under inert gas. High boiling point can be problematic for sample workup.
DMF 37Polar AproticGood (for stock) Can be prone to degradation over time; use fresh.
Acetonitrile 37.5Polar AproticModerate Good for analytical work (LC-MS compatible). Lower solubility may be observed.
Ethanol 24.5Polar ProticModerate to Low Prone to forming hydrogen bonds. The protic nature may accelerate certain degradation pathways.
DCM 9.1NonpolarLow Generally not recommended for creating stable stock solutions due to low solubility.
Water 80.1Polar ProticVery Low Insoluble. Aqueous buffers will require a co-solvent like DMSO, but this increases the risk of hydrolysis.[3]
Q3: What is the expected degradation pathway for this compound, and how can I detect it?

A3: The molecule possesses two primary sites of reactivity: the thione group and the oxazole ring . Understanding the potential tautomerism is also key. The compound can exist in equilibrium between the thione form and a thiol form (5-methylbenzo[d]oxazol-2-ylthiol).[10] This equilibrium influences its reactivity.

Primary Degradation Pathways:

  • Oxidative Desulfurization: The thione (C=S) is oxidized to its corresponding carbonyl (C=O) analogue, 5-methylbenzo[d]oxazol-2(3H)-one. This is a common pathway for thiones.

  • Hydrolytic Ring Opening: The ester-like linkage within the oxazole ring can be cleaved by water, especially under acidic or basic conditions, leading to the formation of N-(2-hydroxy-4-methylphenyl)thiocarbamic acid, which would be unstable.[4]

  • Dimerization via Disulfide Bridge: The thiol tautomer can be oxidized to form a disulfide-linked dimer. This is a common reaction for thiols.

G Potential Degradation Pathways cluster_0 Thione-Thiol Tautomerism cluster_1 Degradation Reactions Thione 5-Methylbenzo[d]oxazole- 2(3H)-thione Thiol 5-Methylbenzo[d]oxazol- 2-ylthiol Thione->Thiol Equilibrium Oxone Oxidative Desulfurization (Product: Oxo-analogue) Thione->Oxone [O] Air, Peroxides Hydrolysis Hydrolytic Ring Opening (Product: Ring-opened species) Thione->Hydrolysis H2O (Acid/Base catalysis) Dimer Oxidative Dimerization (Product: Disulfide Dimer) Thiol->Dimer [O] Air

Caption: Key degradation pathways stemming from the thione-thiol tautomers.

Protocols for Stability Assessment and Handling
Protocol 1: Preparation of a Stable Stock Solution

This protocol minimizes initial degradation during preparation.

  • Material Preparation:

    • Use a new, unopened bottle of this compound solid.

    • Select an anhydrous grade solvent (e.g., DMSO) from a freshly opened bottle or one stored under an inert atmosphere.

    • Use sterile, amber glass vials with PTFE-lined screw caps.

  • Weighing: Weigh the required amount of solid in a clean, dry environment, minimizing exposure to ambient light and air.

  • Inert Atmosphere: If possible, perform the dissolution in a glove box or under a gentle stream of nitrogen or argon.

  • Dissolution: Add the anhydrous solvent to the vial containing the solid. Cap tightly and vortex until fully dissolved. Gentle warming (30°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in separate amber vials. Purge the headspace of each vial with nitrogen/argon before sealing. Store at the recommended temperature (e.g., -20°C or -80°C) in a dark, desiccated environment.

Protocol 2: Monitoring Solution Stability with UV-Vis Spectroscopy

This is a simple, effective method to quickly assess degradation over time.

  • Prepare a Fresh Solution: Prepare a solution of the compound in a UV-transparent solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 10-20 µM).

  • Acquire Initial Spectrum (T=0): Immediately after preparation, measure the full UV-Vis absorbance spectrum (e.g., from 200-500 nm) using a spectrophotometer. Note the wavelength of maximum absorbance (λ_max) and the absorbance value.

  • Incubate Under Test Conditions: Store the solution under the conditions you wish to test (e.g., on the lab bench under ambient light, in a 37°C incubator, etc.).

  • Acquire Time-Point Spectra: At regular intervals (e.g., 1, 4, 8, 24 hours), re-measure the UV-Vis spectrum of the solution.

  • Analyze the Data:

    • Degradation: A decrease in the absorbance at λ_max indicates a loss of the parent compound.

    • Formation of Byproducts: The appearance of new peaks or shoulders at different wavelengths suggests the formation of degradation products. This provides a quantitative way to track instability.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Methylbenzo[d]oxazole-2(3H)-thione. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.

I. Foundational Concepts: Synthesis and Mechanism

This compound is a crucial intermediate in medicinal chemistry. Its synthesis typically involves the cyclization of 2-amino-4-methylphenol with a thiocarbonylating agent. Understanding the underlying mechanisms of the two most common synthetic routes is paramount for effective troubleshooting and optimization.

Route A: The Carbon Disulfide (CS₂) Method

This is a high-yielding and widely used method. The reaction proceeds via the formation of a dithiocarbamate intermediate.

Mechanism:

  • Deprotonation: Potassium hydroxide (KOH) acts as a base to deprotonate the phenolic hydroxyl group and the amino group of 2-amino-4-methylphenol, increasing their nucleophilicity.

  • Nucleophilic Attack: The highly nucleophilic amino group attacks the electrophilic carbon of carbon disulfide.

  • Intermediate Formation: This results in the formation of a potassium dithiocarbamate salt.

  • Intramolecular Cyclization: Subsequent heating promotes an intramolecular nucleophilic attack of the phenoxide ion onto the thiocarbonyl carbon, displacing a sulfide or hydrosulfide ion.

  • Tautomerization: The initial product, 5-methylbenzo[d]oxazole-2-thiol, rapidly tautomerizes to the more stable thione form, this compound.

CS2_Mechanism cluster_0 Step 1: Activation & Nucleophilic Attack cluster_1 Step 2: Cyclization & Tautomerization 2_amino_4_methylphenol 2-Amino-4-methylphenol Dithiocarbamate Potassium Dithiocarbamate Intermediate 2_amino_4_methylphenol->Dithiocarbamate + CS₂ CS2 Carbon Disulfide (CS₂) KOH KOH KOH->2_amino_4_methylphenol Deprotonation Thiol_Tautomer 5-Methylbenzo[d]oxazole-2-thiol Dithiocarbamate->Thiol_Tautomer Intramolecular Cyclization (Heat) Thione_Product This compound Thiol_Tautomer->Thione_Product Tautomerization

Caption: Reaction mechanism for the synthesis of this compound using carbon disulfide.

Route B: The Thiourea Method

This solvent-free method offers a greener alternative, proceeding through thermal condensation.

Mechanism:

  • Nucleophilic Addition: The amino group of 2-amino-4-methylphenol attacks one of the electrophilic carbons of thiourea.

  • Condensation and Cyclization: Upon heating, a molecule of ammonia is eliminated, and the resulting isothiocyanate intermediate undergoes intramolecular cyclization with the phenolic hydroxyl group.

  • Tautomerization: Similar to Route A, the product is formed after tautomerization to the stable thione.

Thiourea_Mechanism Start 2-Amino-4-methylphenol + Thiourea Intermediate Addition Intermediate Start->Intermediate Nucleophilic Attack Cyclized Cyclized Intermediate Intermediate->Cyclized Heat (200°C) - NH₃ Product This compound Cyclized->Product Tautomerization

Caption: Simplified workflow for the solvent-free synthesis using thiourea.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and optimization of this compound.

Low or No Yield

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A: Low yields can stem from several factors. A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials:

    • 2-Amino-4-methylphenol: This starting material is susceptible to oxidation, which can result in a dark-colored, impure solid. Oxidized impurities can interfere with the cyclization process. It is recommended to use freshly purchased or purified (e.g., by recrystallization from ethanol/water) 2-amino-4-methylphenol.[1][2]

    • Carbon Disulfide: Ensure the use of a high-purity grade of CS₂.

    • Thiourea: Use a high-quality, dry thiourea.

  • Reaction Conditions:

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux time or slightly increasing the temperature.

    • Suboptimal Temperature: For the CS₂ method, ensure the reaction is at a gentle reflux. For the thiourea method, maintaining a temperature of around 200°C is critical for the condensation and ammonia elimination.[3]

    • Moisture: Ensure all glassware is thoroughly dried, especially for the CS₂ method, as water can react with the reagents and intermediates.

  • Stoichiometry:

    • Incorrect Molar Ratios: Double-check the molar equivalents of your reagents. For the CS₂ method, a slight excess of CS₂ and KOH is often beneficial. For the thiourea method, a 1:1 molar ratio is typically effective.[3]

Q2: I am following a literature procedure for the CS₂ method, but my yield is much lower than reported. What could be the issue?

A: This is a common challenge. Here are some potential reasons and solutions:

  • Inefficient Base: The activity of KOH can be compromised by age and improper storage, leading to incomplete deprotonation of the 2-amino-4-methylphenol. Use freshly opened or properly stored KOH.

  • Loss During Workup: The product can be lost during the acidification and filtration steps. Ensure the pH is carefully adjusted to around 5-6 with acetic or hydrochloric acid to fully precipitate the product. Chilling the mixture on an ice bath before filtration can also improve recovery.

  • Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions can occur. One possibility is the formation of polymeric materials. Stick to the recommended reaction time and temperature.

Product Purity and Purification

Q3: My crude product is a dark, oily solid. How can I improve its appearance and purity?

A: A dark, impure product often indicates the presence of oxidized starting material or side products.

  • Decolorization: During the workup, after dissolving the crude product in a suitable solvent for recrystallization (e.g., ethanol), add a small amount of activated charcoal. Heat the solution gently for 10-15 minutes and then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities.

  • Recrystallization: This is the most effective method for purifying the final product. Ethanol is a commonly used and effective solvent for the recrystallization of benzoxazole-2-thiones.[3] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

Q4: I am struggling with the column chromatography of my product. What solvent system do you recommend?

A: For column chromatography, a gradient elution is often most effective.

  • Solvent System: Start with a non-polar solvent system like hexane/ethyl acetate (9:1) and gradually increase the polarity to hexane/ethyl acetate (7:3 or 6:4). The product is moderately polar and should elute in these fractions.

  • TLC Monitoring: Before running a column, determine the optimal solvent system using TLC. The ideal Rf value for the product should be between 0.25 and 0.4 for good separation.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • A singlet for the methyl group (CH₃) protons around δ 2.3-2.5 ppm.

    • A singlet or a narrow doublet for the aromatic proton at C4 (ortho to the oxygen) around δ 7.1-7.2 ppm.

    • A doublet of doublets for the aromatic proton at C6 (ortho to the methyl group) around δ 6.9-7.1 ppm.

    • A doublet for the aromatic proton at C7 (meta to the methyl group) around δ 7.2-7.4 ppm.

    • A broad singlet for the N-H proton at a higher chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • A peak for the methyl carbon (CH₃) around δ 21-22 ppm.

    • A peak for the thiocarbonyl carbon (C=S) in the range of δ 180-190 ppm.

    • Aromatic carbon signals between δ 110-150 ppm.

  • IR (KBr pellet):

    • A strong C=S stretching vibration around 1250-1350 cm⁻¹.

    • An N-H stretching band in the region of 3100-3300 cm⁻¹.

    • C-O-C stretching vibrations around 1200-1250 cm⁻¹.

III. Detailed Experimental Protocols

These protocols are provided as a starting point for optimization. Researchers should monitor their reactions by TLC and make adjustments as necessary.

Protocol 1: Synthesis via Carbon Disulfide

This protocol is adapted from established methods for the synthesis of benzoxazole-2-thiones.

Materials:

  • 2-Amino-4-methylphenol

  • Potassium Hydroxide (KOH)

  • Carbon Disulfide (CS₂)

  • Methanol

  • Glacial Acetic Acid or 2M HCl

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylphenol (1.0 eq) and potassium hydroxide (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add carbon disulfide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (hexane/ethyl acetate 7:3).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous solution to a pH of approximately 5-6 with glacial acetic acid or 2M HCl.

  • A solid precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Solvent-Free Synthesis via Thiourea

This method is based on the thermal condensation of 2-aminophenols with thiourea.[3]

Materials:

  • 2-Amino-4-methylphenol

  • Thiourea

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, thoroughly mix 2-amino-4-methylphenol (1.0 eq) and thiourea (1.0 eq).

  • Heat the homogenized mixture in an oil bath at 200°C for 2 hours with stirring.

  • Monitor the reaction progress by TLC (hexane/ethyl acetate 9:1, then switch to 7:3 to move the spot if necessary).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the resulting solid by recrystallization from ethanol.

IV. Data Summary and Comparison

ParameterRoute A (Carbon Disulfide)Route B (Thiourea)
Starting Materials 2-Amino-4-methylphenol, CS₂, KOH2-Amino-4-methylphenol, Thiourea
Solvent Methanol or EthanolNone (Solvent-free)
Temperature Reflux (approx. 65-78°C)200°C
Reaction Time 4-6 hours2 hours
Typical Yield Good to Excellent (can exceed 80%)Good (around 70-75%)
Advantages High yield, well-establishedEnvironmentally friendly, shorter reaction time
Disadvantages Use of flammable and toxic CS₂High temperature required

V. References

  • Singh, P., & Kumar, A. (2010). Synthesis of benzoxazole-2-ones, benzothiazole-2-ones and their 2-thione derivatives: Efficient conversion. Indian Journal of Chemistry - Section B, 49B(12), 1666-1669.

  • Saeed, A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of the Serbian Chemical Society, 86(9), 867-879.

  • PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. Product Specification for 2-Amino-4-methylphenol. Retrieved from --INVALID-LINK--

  • BenchChem. A Comparative Guide to the Synthetic Routes of 4-Methyl-1,3-benzoxazole-2-thiol. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2025). Supplementary Information. Chemical Science. (Please note: This is a placeholder for a specific article that would contain relevant spectroscopic data, the provided search result is a general example).

  • BenchChem. Troubleshooting low yield in benzoxazole synthesis. Retrieved from --INVALID-LINK--

  • Saeed, A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PMC. --INVALID-LINK--

  • PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol. National Center for Biotechnology Information. --INVALID-LINK--

References

Technical Support Center: Purification of 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Methylbenzo[d]oxazole-2(3H)-thione. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is critical for accurate biological evaluation and reliable material properties. This guide provides practical, field-proven insights into its purification, with a focus on recrystallization and column chromatography techniques. A key consideration is the compound's noted instability, as it can be sensitive to heat and light, which necessitates careful handling during purification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.

PropertyValueReference(s)
Molecular Formula C₈H₇NOS[1][2]
Molecular Weight 165.21 g/mol [1][2]
Melting Point 223-225 °C[1]
Appearance Light yellow to brown solid[3]
Solubility Insoluble in water; Soluble in ethanol and ether[4]
Stability Potentially unstable; sensitive to heat and light[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting method for purifying crude this compound?

A1: For most common impurities, single-solvent recrystallization from ethanol is an excellent and efficient first approach. This method is effective for removing less polar and more polar impurities, assuming they have different solubility profiles in ethanol compared to the desired compound. Given the compound's solubility in ethanol, this is a logical and empirically supported starting point[5][6].

Q2: My purified compound has a lower melting point than the reported 223-225 °C. What does this indicate?

A2: A depressed and broadened melting point range is a classic indicator of impurities. The presence of residual solvents or synthetic byproducts can disrupt the crystal lattice of the pure compound, leading to a lower melting point. Further purification by recrystallization or column chromatography is recommended.

Q3: The compound's color varies from batch to batch (light yellow to brownish). Is this a cause for concern regarding purity?

A3: While a slight yellow tint may be inherent, a darker or brownish color often suggests the presence of oxidized impurities or degradation products. The benzoxazole ring system can be susceptible to degradation, especially when exposed to heat and light over extended periods[4]. If the color is significant, purification by recrystallization with activated charcoal may be necessary to remove colored impurities.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most effective method for monitoring column chromatography. By spotting the crude mixture, the eluting fractions, and a co-spot (crude mixture and fraction in the same lane), you can track the separation of the desired compound from its impurities. Visualization under UV light is a good first step, and specific staining reagents can be used for compounds that are not UV-active.

Purification Protocols and Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solids based on differences in solubility. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should initiate. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent. Protect from light during drying.

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. High concentration of impurities.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent or a mixed-solvent system.
No Crystals Form Too much solvent was used. The solution is supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in cold solvent.Concentrate the mother liquor and cool for a second crop of crystals. Ensure the filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing.
Column Chromatography

For challenging separations where recrystallization is ineffective, column chromatography provides a higher degree of purification.

Caption: General workflow for purification by column chromatography.

  • Stationary Phase: Silica gel is the most common and effective stationary phase for compounds of moderate polarity like this compound.

  • Mobile Phase (Eluent): A good starting point for eluent selection is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired compound.

  • Sample Loading: The crude sample should be dissolved in a minimal amount of the eluent or a more polar solvent and then adsorbed onto a small amount of silica gel. The dried silica with the adsorbed sample is then carefully added to the top of the column. This "dry loading" method often results in better separation.

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation Inappropriate eluent system. Column was poorly packed (channeling). Overloading of the column.Optimize the eluent system using TLC. Repack the column carefully to ensure a homogenous stationary phase. Use a larger column or reduce the amount of sample.
Compound Won't Elute The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Compound Elutes Too Quickly The eluent is too polar.Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.

Purity Assessment

After purification, it is essential to assess the purity of the this compound.

  • Melting Point: A sharp melting point that matches the literature value (223-225 °C) is a strong indicator of high purity[1].

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the final product. The absence of signals corresponding to impurities is indicative of a pure sample. A representative ¹H NMR spectrum of a related benzoxazole-2-thione derivative can be found in the literature, which can serve as a guide for spectral interpretation[7].

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is an irritant. Avoid inhalation and contact with skin and eyes[4].

  • Handle organic solvents with care as they are flammable.

References

Technical Support Center: Scaling Up 5-Methylbenzo[d]oxazole-2(3H)-thione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylbenzo[d]oxazole-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, reproducible, and efficient process.

I. Introduction to the Synthesis

The synthesis of this compound is a crucial process for the development of various pharmaceutical compounds. The most common and direct route involves the cyclization of 2-amino-4-methylphenol with a thiocarbonylating agent, typically carbon disulfide (CS₂), in the presence of a base. While straightforward in principle, scaling up this reaction presents several challenges that can impact yield, purity, and safety.

This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with carbon disulfide (CS₂) on a larger scale?

A1: Carbon disulfide is a highly volatile and flammable liquid with a very low autoignition temperature (around 90-100°C).[1][2] Its vapor is denser than air and can travel to an ignition source.[1] When scaling up, the increased volume of CS₂ magnifies these risks.

  • Key Precautions:

    • Ventilation: All manipulations must be conducted in a well-ventilated fume hood or a dedicated, controlled environment.[3]

    • Ignition Sources: Eliminate all potential ignition sources, including hot plates, steam lines, and static electricity.[4] Use intrinsically safe equipment.

    • Temperature Control: Reactions involving CS₂ should be performed with meticulous temperature control to avoid exceeding its boiling point (46°C) or autoignition temperature.[2]

    • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is mandatory. It is also important to note that CS₂ can permeate through common glove materials like nitrile and latex; therefore, appropriate glove selection and prompt replacement are crucial.[3]

    • Waste Disposal: CS₂ waste should be handled and disposed of according to institutional and regulatory guidelines for flammable and toxic solvents.

Q2: My starting material, 2-amino-4-methylphenol, appears discolored. Can I still use it?

A2: 2-Amino-4-methylphenol is sensitive to air and can oxidize over time, leading to a beige to gray-brown discoloration.[5][6] While slight discoloration may not significantly impact the reaction on a small scale, it's a critical parameter to control during scale-up.

  • Impact of Impurities: Oxidized impurities can lead to the formation of colored side products that are difficult to remove, ultimately affecting the purity and color of your final product.

  • Recommendation: For large-scale synthesis, it is highly recommended to use fresh, high-purity 2-amino-4-methylphenol. If the purity is questionable, recrystallization from a suitable solvent system may be necessary to remove oxidized impurities.

Q3: What is the role of the base in this reaction, and how does its choice affect the outcome?

A3: The base plays a crucial role in deprotonating the phenolic hydroxyl and the amino groups of 2-amino-4-methylphenol, facilitating the nucleophilic attack on carbon disulfide. Common bases include potassium hydroxide (KOH) and sodium hydroxide (NaOH).

  • Mechanism of Action: The base first deprotonates the more acidic phenolic -OH group. The resulting phenoxide is a key intermediate. The deprotonation of the amino group facilitates the subsequent cyclization.

  • Choice of Base:

    • Potassium Hydroxide (KOH): Often preferred due to the higher solubility of the resulting potassium salts in common organic solvents, which can lead to a more homogenous reaction mixture and improved reaction rates.

    • Sodium Hydroxide (NaOH): A viable and more economical alternative, though the lower solubility of sodium intermediates could potentially lead to a heterogeneous reaction mixture, requiring more vigorous stirring.[2]

  • Scale-Up Consideration: Ensure efficient mixing to prevent localized high concentrations of the base, which could promote side reactions.

III. Troubleshooting Guide

Problem 1: Low Yield of this compound

A decrease in yield is a common challenge when moving from a lab-scale to a larger-scale synthesis.[7]

Potential Cause Troubleshooting Steps
Inefficient Mixing and Heat Transfer In larger reactors, achieving uniform mixing and temperature is more difficult.[7][8] Optimize stirrer speed and design. Implement robust temperature control with heating/cooling jackets or coils to avoid localized "hot spots" that can lead to side reactions.[7]
Incomplete Reaction Monitor the reaction progress using in-process controls (IPCs) like TLC or HPLC.[9] If the reaction stalls, consider cautiously increasing the reaction time or temperature. Ensure the stoichiometry of reactants is correct and that the base is of sufficient purity and strength.
Side Reactions The formation of byproducts is a common cause of low yield. One potential side reaction is the formation of dithiocarbamates from the reaction of the amine with CS₂ without subsequent cyclization.[10] Lowering the reaction temperature may increase selectivity and minimize side product formation.[9]
Product Loss During Workup and Purification The workup procedure, including quenching, extraction, and crystallization, needs to be optimized for larger volumes. Ensure the pH is carefully adjusted during workup to precipitate the product effectively. For purification, recrystallization is often the most scalable method.[9] Experiment with different solvent systems to maximize recovery and purity.
Problem 2: Product Purity Issues - Off-Color or Presence of Impurities

Changes in the impurity profile often occur during scale-up.[7]

Potential Cause Troubleshooting Steps
Oxidation of Starting Material As mentioned in the FAQs, the purity of 2-amino-4-methylphenol is critical. Use high-purity starting material or purify it before use.[5][6]
Formation of Polymeric Byproducts Overheating or prolonged reaction times can lead to the formation of polymeric materials. Maintain strict temperature control and monitor the reaction to determine the optimal endpoint.
Residual Starting Materials or Intermediates Incomplete reactions can leave unreacted starting materials or intermediates in the crude product. Use IPCs to ensure the reaction goes to completion. Optimize the stoichiometry of reagents.
Ineffective Purification Column chromatography, often used at the lab scale, may not be practical for large quantities.[7] Recrystallization is a more suitable method for large-scale purification.[9] A thorough solvent screen should be performed to identify a system that effectively removes key impurities while providing good product recovery.
Problem 3: Difficulties with Product Isolation and Filtration

The physical properties of the product can present challenges during isolation on a larger scale.

Potential Cause Troubleshooting Steps
Fine Particle Size Leading to Slow Filtration The precipitation conditions (e.g., rate of pH adjustment, temperature) can influence the crystal size of the product. A slower precipitation or controlled cooling profile can lead to larger crystals that are easier to filter.
Product Oiling Out If the product "oils out" instead of precipitating as a solid, it can be difficult to handle. This can be due to the presence of impurities or an inappropriate solvent system. Ensure the workup solvent is a poor solvent for the product but a good solvent for the impurities.
Product Sticking to the Reactor Ensure the reactor surface is clean and smooth. In some cases, adjusting the solvent system or the stirring profile during precipitation can minimize this issue.

IV. Experimental Protocols

General Synthesis Protocol (Lab Scale)

This protocol is a generalized example and should be optimized for your specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-methylphenol in a suitable solvent (e.g., ethanol or isopropanol).

  • Base Addition: Add a solution of potassium hydroxide in the same solvent to the reaction mixture and stir.

  • CS₂ Addition: Cool the mixture in an ice bath and add carbon disulfide dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture and pour it into a beaker of ice water. Acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Workflow for Scaling Up the Synthesis

G cluster_0 Phase 1: Lab Scale Optimization cluster_1 Phase 2: Process Safety & Parameter Screening cluster_2 Phase 3: Pilot Scale-Up cluster_3 Phase 4: Manufacturing lab_protocol Develop Lab Protocol (1-10g) analytical_dev Develop Analytical Methods (HPLC, TLC) lab_protocol->analytical_dev impurity_id Identify Key Impurities analytical_dev->impurity_id safety_assessment Conduct Hazard Assessment (CS2 Handling) impurity_id->safety_assessment param_screen Screen Critical Parameters (Temp, Conc, Base) safety_assessment->param_screen workup_opt Optimize Workup & Isolation param_screen->workup_opt pilot_batch Execute Pilot Batch (100g-1kg) workup_opt->pilot_batch ipc_monitoring Implement In-Process Controls pilot_batch->ipc_monitoring data_analysis Analyze Yield, Purity, & Consistency ipc_monitoring->data_analysis tech_transfer Technology Transfer to Manufacturing data_analysis->tech_transfer process_validation Process Validation Batches tech_transfer->process_validation

Caption: A phased approach to scaling up the synthesis.

V. Mechanistic Considerations

The reaction proceeds through a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to form the benzoxazole ring.

G 2-Amino-4-methylphenol 2-Amino-4-methylphenol Dithiocarbamate Intermediate Dithiocarbamate Intermediate 2-Amino-4-methylphenol->Dithiocarbamate Intermediate + CS2, Base This compound This compound Dithiocarbamate Intermediate->this compound Intramolecular Cyclization - H2O

Caption: Simplified reaction mechanism.

By understanding the potential challenges and implementing a systematic approach to process development and optimization, the synthesis of this compound can be successfully scaled to meet the demands of drug development and manufacturing.

VI. References

References

method refinement for consistent results with 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylbenzo[d]oxazole-2(3H)-thione. Our goal is to enable consistent, reproducible results by explaining the causality behind experimental choices and providing validated protocols.

I. Compound Overview and Key Characteristics

This compound is a heterocyclic compound featuring a benzoxazole core. A critical feature of this molecule is its existence in a tautomeric equilibrium between the thione and thiol forms. This duality governs its reactivity, solubility, and potential for side-product formation. The thione form is generally more stable. The compound should be stored in a dark place, sealed from atmospheric moisture, at room temperature.[1]

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes?

A1: Low yields can stem from several factors. A common issue is the incomplete cyclization of the intermediate dithiocarbamate. This can be due to suboptimal temperature or reaction time. Another significant factor is the purity of the starting material, 2-amino-4-methylphenol, which can oxidize over time if not stored properly. Ensure you are using fresh or purified starting materials. Additionally, the choice of base and solvent can greatly impact the reaction efficiency.

Q2: I am having difficulty purifying the product. What is the recommended method?

A2: Recrystallization is the most effective method for purifying this compound. Based on protocols for analogous compounds, ethanol or a mixture of ethanol and water is a good starting point. The product should precipitate as a crystalline solid upon cooling. For more details, refer to the Purification Protocol section.

Q3: My purified product seems to degrade over time, showing new spots on TLC. What is happening?

A3: this compound can be susceptible to degradation, particularly under basic conditions. The benzoxazole ring can undergo hydrolytic cleavage, leading to the formation of 2-amino-4-methylphenol. It is also sensitive to strong oxidizing agents. For storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere if possible.

Q4: I am seeing multiple products in my reaction mixture. What are the likely side-products?

A4: The presence of multiple products can be due to the tautomeric nature of the compound. The thiol form can undergo S-alkylation if an electrophile is present, while the thione form can undergo N-alkylation. If the reaction is a synthesis, incomplete cyclization can leave unreacted starting materials or intermediates. Additionally, polymerization or degradation under harsh reaction conditions can contribute to a complex product mixture.

Q5: What are the expected spectral characteristics of this compound?

A5: You should expect to see characteristic peaks in the 1H NMR, 13C NMR, and IR spectra. The 1H NMR will show signals for the aromatic protons and the methyl group. The 13C NMR will have a distinctive peak for the thiocarbonyl (C=S) carbon. The IR spectrum will show a characteristic C=S stretching frequency. Refer to the Analytical Characterization section for detailed spectral data.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis and handling of this compound.

Troubleshooting Workflow: Low Yield in Synthesis

low_yield_troubleshooting start Low Yield Observed check_reagents Check Purity of 2-amino-4-methylphenol start->check_reagents reagents_impure Purify Starting Material (e.g., recrystallization) check_reagents->reagents_impure Impure check_conditions Verify Reaction Conditions check_reagents->check_conditions Pure reagents_impure->check_conditions conditions_issue Optimize Temperature, Time, and Stirring check_conditions->conditions_issue Suboptimal check_workup Review Workup Procedure check_conditions->check_workup Optimal conditions_issue->check_workup workup_issue Check for Product Loss in Aqueous Layers or Filtration check_workup->workup_issue Issue Found success Improved Yield check_workup->success No Issue workup_issue->success

Caption: Troubleshooting flowchart for low reaction yield.

Troubleshooting Table: Impure Product After Purification
Observation Potential Cause Suggested Solution
Persistent impurity with similar Rf on TLC Isomeric byproduct (e.g., from S- vs. N-alkylation in subsequent reactions) or unreacted starting material.Optimize reaction conditions to favor one tautomer. Use a different solvent system for chromatography or recrystallization.
Product discoloration (e.g., darkening) Decomposition due to exposure to air, light, or residual base.Handle the compound quickly, store under inert gas, and avoid prolonged exposure to light. Ensure all base is quenched and removed during workup.
Oily or non-crystalline product Presence of solvent or low-melting impurities.Dry the product under high vacuum. Attempt recrystallization from a different solvent system (see Purification Protocol).
Broad NMR signals Presence of paramagnetic impurities or product degradation.Filter the NMR sample through a small plug of silica gel. Re-purify the bulk material.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar benzoxazole-2-thiones.

Materials:

  • 2-amino-4-methylphenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylphenol (10 mmol) in absolute ethanol (50 mL).

  • Add powdered potassium hydroxide (10 mmol) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and slowly add carbon disulfide (12 mmol) dropwise over 15 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water (50 mL) and acidify with 1 M HCl to a pH of approximately 5-6.

  • A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water (if needed)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath or a refrigerator for at least 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

V. Physicochemical Data

Solubility Profile

The solubility of this compound in common laboratory solvents is summarized below. This data is crucial for selecting appropriate solvents for reactions, workup, and purification.

Solvent Solubility Notes
Dimethyl sulfoxide (DMSO) SolubleGood for NMR analysis and some reactions.
N,N-Dimethylformamide (DMF) SolubleCan be used as a reaction solvent at elevated temperatures.
Acetone Moderately solubleUseful for washing and as a component in recrystallization mixtures.
Ethanol Sparingly soluble cold, soluble hotExcellent for recrystallization.
Methanol Sparingly soluble cold, soluble hotCan be used for recrystallization.
Dichloromethane (DCM) Sparingly solubleCan be used for extraction, but may require a large volume.
Ethyl Acetate Sparingly solubleUseful for chromatography and extraction.
Hexane/Heptane InsolubleCan be used as an anti-solvent for precipitation.
Water InsolubleUsed for washing and precipitation.
Analytical Characterization

Verifying the identity and purity of your synthesized compound is critical. Below are the expected spectral data for this compound.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~12.0-13.0 ppm (br s, 1H): N-H proton. The chemical shift can be variable and the peak may be broad.

  • δ ~7.2-7.4 ppm (m, 2H): Aromatic protons.

  • δ ~7.0-7.1 ppm (m, 1H): Aromatic proton.

  • δ ~2.3 ppm (s, 3H): Methyl group protons.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~180 ppm: C=S (thiocarbonyl) carbon.

  • δ ~148-150 ppm: Aromatic carbon attached to oxygen.

  • δ ~130-135 ppm: Quaternary aromatic carbon.

  • δ ~120-125 ppm: Aromatic CH carbons.

  • δ ~110-115 ppm: Aromatic CH carbons.

  • δ ~21 ppm: Methyl carbon.

FT-IR (KBr Pellet, cm⁻¹):

  • ~3100-3200 cm⁻¹: N-H stretching.

  • ~2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).

  • ~1600 cm⁻¹: C=C stretching (aromatic).

  • ~1200-1300 cm⁻¹: C=S stretching (thiocarbonyl).

  • ~1100-1200 cm⁻¹: C-O stretching.

VI. Stability and Degradation

Understanding the stability of this compound is key to preventing unwanted side reactions and product decomposition.

Degradation Pathway under Basic Conditions

degradation_pathway start 5-Methylbenzo[d]oxazole- 2(3H)-thione intermediate Ring-Opened Intermediate start->intermediate OH⁻ (aq) product 2-Amino-4-methylphenol intermediate->product Hydrolysis

Caption: Hydrolytic degradation of this compound.

  • pH Sensitivity: The compound is most stable under neutral or slightly acidic conditions. In the presence of strong bases, the benzoxazole ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening and subsequent decomposition to 2-amino-4-methylphenol.

  • Oxidative Stability: Avoid strong oxidizing agents, as the thiol tautomer can be oxidized to form disulfide bridges or other oxidized sulfur species.

  • Thermal Stability: The compound is relatively stable at room temperature but may decompose at elevated temperatures, especially above its melting point. For long-term storage, refrigeration (2-8 °C) is recommended.

VII. References

  • BLDpharm. This compound. --INVALID-LINK--

  • Royal Society of Chemistry. (2025). Supporting Information.

  • Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Chlorobenzo[d]oxazole-2-thiol.

  • El-Sayed, M. A.-A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(15), 4473.

  • ChemicalBook. (2023). 5-METHYL-2,1,3-BENZOTHIADIAZOLE(1457-93-8) 1H NMR spectrum. --INVALID-LINK--

  • Bespalov, A. Y., et al. (2020). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Journal of Organic and Pharmaceutical Chemistry, 18(4), 50-61.

  • Arctom Scientific. (n.d.). This compound. --INVALID-LINK--

  • Saeed, A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of Molecular Structure, 1242, 130721.

  • ChemBK. (2024). 5-chlorobenzo[d]oxazole-2(3H)-thione. --INVALID-LINK--

  • CymitQuimica. (n.d.). 5-nitro-1,3-benzoxazole-2(3H)-thione. --INVALID-LINK--

  • BLDpharm. (n.d.). 5-Methylbenzo[d]thiazole-2(3H)-thione. --INVALID-LINK--

  • Khalafy, J., et al. (2011). Synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles and their Friedländer reactions. Arkivoc, 2011(8), 106-119.

  • BLDpharm. (n.d.). Benzo[d]oxazole-2(3H)-thione. --INVALID-LINK--

  • PubChem. (n.d.). 2-Mercaptobenzoxazole. --INVALID-LINK--

  • Hamil, A. S., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3745.

  • ChemicalBook. (2024). 5-Chlorobenzooxazole-2-thiol. --INVALID-LINK--

  • Kumar, S., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7.

  • Patel, M. K., & Patel, K. D. (2014). Synthetic utility of 5-amino-6-cyano-2-phenylthieno[2,3-d] oxazole. Journal of Saudi Chemical Society, 18(5), 529-534.

  • Bruzgulienė, J., et al. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 17, 1826–1835.

  • Achmem. (n.d.). 5-Aminobenzo[d]oxazole-2(3H)-thione. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-Chlorobenzoxazole-2(3H)-thione from 6-Chlorobenzoxazolone.

  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.

References

how to prevent degradation of 5-Methylbenzo[d]oxazole-2(3H)-thione during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylbenzo[d]oxazole-2(3H)-thione (CAS 22876-22-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we address common challenges and provide scientifically grounded solutions to prevent degradation.

I. Understanding the Compound's Stability

This compound is a heterocyclic organic compound that, like many thione-containing molecules, possesses inherent instabilities. Its degradation can be triggered by several environmental factors, leading to compromised sample purity and unreliable experimental outcomes. One source notes that 5-methyl-2,3-dihydro-1,3-benzoxazole-2-thione is an unstable substance that can be easily decomposed by heat or light[1].

The core of its reactivity lies in the thione-thiol tautomerism. The molecule can exist in equilibrium between the thione (C=S) form and the thiol (-SH) form. This equilibrium can be influenced by the surrounding environment, and the thiol form is often more susceptible to oxidation, forming disulfide bridges and other degradation products.

II. Troubleshooting Guide: Diagnosing and Preventing Degradation

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Question 1: I've noticed a change in the color and appearance of my stored this compound. What could be the cause?

Answer: A change in color, often to a yellowish or brownish hue, or a change in texture from a crystalline powder to a clumpy or oily substance, is a primary indicator of degradation. The most likely culprits are exposure to light, heat, and atmospheric oxygen.

  • Mechanism of Degradation:

    • Photodegradation: The benzoxazole ring system contains chromophores that can absorb UV and visible light. This energy absorption can excite the molecule to a higher energy state, making it more susceptible to reactions with oxygen or other molecules, leading to ring-opening or polymerization.

    • Thermal Degradation: Elevated temperatures can provide the activation energy needed for decomposition reactions. As noted, the compound is known to be sensitive to heat[1].

    • Oxidation: The thione group can be oxidized, especially in the presence of atmospheric oxygen. The thiol tautomer is particularly prone to oxidation, which can lead to the formation of disulfides and other sulfur oxides.

Preventative Workflow:

G cluster_storage Optimal Storage Protocol cluster_troubleshooting Troubleshooting Degradation start Freshly Received Compound storage_conditions Store in a tightly sealed, amber glass vial. start->storage_conditions Immediate Action atmosphere Backfill with an inert gas (Argon or Nitrogen). storage_conditions->atmosphere temperature Store at room temperature or refrigerated (4°C). atmosphere->temperature location Place in a dark, dry location (e.g., desiccator in a cabinet). temperature->location observe Observe color/texture change location->observe check_light Was the container exposed to light? observe->check_light Degradation Suspected check_temp Was the storage temperature too high? observe->check_temp check_seal Was the container seal compromised? observe->check_seal

Caption: Workflow for preventing and troubleshooting degradation of this compound.

Question 2: What are the ideal storage conditions to maximize the shelf-life of this compound?

Answer: Based on supplier recommendations and the chemical nature of thiones, the following conditions are optimal for long-term storage.

ParameterRecommendationRationale
Temperature Room temperature or refrigerated (4°C)[2][3][4]Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation by displacing atmospheric oxygen.
Light In the dark (Amber vials or foil-wrapped containers)[2][3]Prevents photodegradation initiated by UV-Vis light absorption.
Humidity Dry/Desiccated[2][3][5]Prevents hydrolysis and minimizes moisture-catalyzed degradation pathways.
Container Tightly sealed glass vials[6][7]Glass is inert and less permeable to gases and moisture than most plastics. A tight seal is crucial.

Step-by-Step Storage Protocol:

  • Aliquot: Upon receiving the compound, if you do not plan to use it all at once, aliquot it into smaller, single-use quantities. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Container Selection: Use amber glass vials with PTFE-lined caps for the best protection against light and for creating a tight seal.

  • Inert Gas Purge: Before sealing, gently flush the vial with a stream of dry argon or nitrogen for 15-30 seconds to displace air.

  • Sealing: Tightly cap the vial immediately after the inert gas purge. For extra protection, you can wrap the cap with parafilm.

  • Labeling: Clearly label each vial with the compound name, date, and storage conditions.

  • Storage Location: Place the vials in a desiccator stored in a dark cabinet or a refrigerator designated for chemical storage.

Question 3: I suspect my sample has degraded. How can I confirm this and what should I do?

Answer: If you suspect degradation, it is crucial to verify the purity of your sample before proceeding with any experiments.

Purity Assessment Methods:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to check for the presence of impurities. A degraded sample will likely show multiple spots, while a pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the preferred method. A chromatogram of a degraded sample will show additional peaks corresponding to the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. The appearance of new signals or changes in the integration of existing signals can confirm the presence of impurities and help in their identification.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of any impurities, which can provide clues about the degradation pathway.

Logical Flow for Purity Verification:

G start Suspicion of Degradation tlc Run a quick TLC analysis. start->tlc Initial Check decision Assess Purity tlc->decision Multiple spots? hplc Perform quantitative HPLC analysis. hplc->decision Multiple peaks / <98% pure nmr_ms Conduct NMR and/or MS for structural elucidation. decision->hplc Impurity suspected pure Proceed with Experiment decision->pure Single spot / >98% pure impure Purify or Discard decision->impure Significant Impurities impure->nmr_ms Optional: Identify Impurities

References

Technical Support Center: Optimizing In Vivo Dosing for 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Methylbenzo[d]oxazole-2(3H)-thione in in vivo experiments. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions that you may encounter. Given that this compound is a novel compound with limited published in vivo data, this document establishes a foundational framework based on best practices in preclinical drug development for new chemical entities (NCEs).

Our approach is grounded in scientific principles to ensure you can design robust experiments, obtain reliable data, and make informed decisions. We will address key challenges such as formulation of a potentially poorly soluble compound, systematic dose selection, and initial safety assessments.

Frequently Asked Questions (FAQs)

Here we address common questions researchers may have when starting in vivo work with a novel compound like this compound.

Q1: I cannot find any published in vivo dosage for this compound. How do I select a starting dose for my mouse study?

A1: For a novel compound without prior in vivo data, a systematic dose-finding approach is essential. You cannot simply select a dose. The process should begin with a Dose Range-Finding (DRF) study .[1][2] The primary goal is to identify a range of doses, from those that are well-tolerated to those that show signs of toxicity, which will inform subsequent, more definitive studies.[1] The starting dose for your DRF study should be based on any available in vitro data (e.g., EC50 or IC50 from cell-based assays) or data from structurally similar compounds.

Q2: this compound has poor aqueous solubility. How can I formulate it for oral or parenteral administration in mice?

A2: Poor solubility is a common challenge for NCEs.[3][4] A multi-pronged approach to formulation is recommended. The goal is to create a stable and homogenous preparation that allows for consistent administration and bioavailability.[5]

  • Vehicle Selection: Start with a tiered approach to vehicle screening.[6] Begin with simple aqueous vehicles (e.g., saline, PBS). If the compound is not soluble, progress to common co-solvents and suspending agents. It is crucial to test the vehicle alone in a control group to ensure it does not have any confounding biological effects.[7]

  • Solubility Enhancement Techniques: Several methods can be employed:

    • pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[4][8]

    • Co-solvents: Water-miscible organic solvents like DMSO, PEG-400, or ethanol can be used. However, their concentration must be carefully controlled to avoid toxicity.[7]

    • Suspending Agents: For oral administration, creating a uniform suspension using agents like carboxymethylcellulose (CMC) or methylcellulose is a common strategy.[9]

    • Complexation: Cyclodextrins can be used to form inclusion complexes that enhance the apparent solubility of a compound.[4][10]

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[4][11]

Q3: What is a Maximum Tolerated Dose (MTD) study, and is it necessary?

A3: An MTD study determines the highest dose of a substance that can be administered to an animal model without causing unacceptable side effects or overt toxicity over a specified period.[12][13][14] It is a critical early step in preclinical safety assessment.[12] The MTD helps define the upper dose limit for subsequent efficacy and longer-term toxicity studies, ensuring that the observed effects are due to the compound's pharmacology and not confounded by systemic toxicity.[14] While not always required for initial exploratory studies, it is highly recommended before embarking on extensive efficacy trials.[12]

Q4: What key parameters should I monitor during my initial in vivo studies?

A4: Close monitoring is crucial for both animal welfare and data quality. Key parameters include:

  • Clinical Observations: Daily checks for any changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy, agitation), and general health.

  • Body Weight: Measure body weight at least every other day. A significant drop in body weight (e.g., >15-20%) is a common sign of toxicity.[12]

  • Food and Water Intake: While often qualitative, any noticeable changes should be recorded.

  • Injection Site Reactions: For parenteral routes, check for signs of irritation, swelling, or necrosis.

Q5: Should I be concerned about the stability of this compound in my formulation?

A5: Yes. The chemical and physical stability of your dosing formulation is critical for obtaining reliable and reproducible results.[6] It is advisable to prepare formulations fresh daily unless you have conducted stability studies. For suspensions, ensure they are re-suspended thoroughly before each administration to guarantee dose uniformity.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability in experimental results between animals in the same dose group. 1. Inhomogeneous Formulation: The compound may be settling out in the vehicle, leading to inconsistent dosing. 2. Inaccurate Dosing Technique: Errors in injection or gavage technique. 3. Biological Variability: Inherent differences in animal metabolism or response.1. Improve Formulation: Ensure thorough mixing (e.g., vortexing) of the formulation immediately before dosing each animal. Consider adding a suspending agent (e.g., 0.5% CMC) for oral formulations. 2. Refine Technique: Ensure all personnel are properly trained in the administration technique being used. For oral gavage, verify correct placement.[9] 3. Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual variability.
Animals show signs of distress or toxicity at a low dose (e.g., lethargy, weight loss). 1. Vehicle Toxicity: The chosen vehicle or excipients may be causing adverse effects.[7] 2. Compound Toxicity: The compound may have a narrow therapeutic window. 3. Rapid Absorption/High Cmax: The formulation may be leading to a rapid spike in plasma concentration.1. Test Vehicle Alone: Always include a vehicle-only control group. If toxicity is observed in this group, a different, more inert vehicle must be selected.[15] 2. Lower the Dose: Perform a new DRF study starting with a significantly lower dose. 3. Modify Formulation/Route: For oral dosing, a suspension may provide a slower release profile than a solution. Consider a different route of administration if appropriate (e.g., subcutaneous instead of intraperitoneal for slower absorption).
No observable effect at the highest dose tested. 1. Poor Bioavailability: The compound may not be adequately absorbed to reach the target tissue at a therapeutic concentration.[3][16] 2. Rapid Metabolism/Clearance: The compound may be quickly eliminated from the body. 3. Lack of Target Engagement: The compound may not be interacting with its intended target in vivo. 4. Insufficient Dose: The doses tested may still be below the therapeutic threshold.1. Optimize Formulation: Employ solubility and bioavailability enhancement techniques (see FAQ A2).[5][11] Consider performing a pilot pharmacokinetic (PK) study to measure plasma concentrations.[17][18] 2. Pharmacokinetic Analysis: A PK study is the most direct way to assess exposure (AUC), clearance, and half-life.[19] 3. Pharmacodynamic (PD) Study: If possible, measure a biomarker of target engagement in a relevant tissue. 4. Increase the Dose: If the compound is well-tolerated, conduct a dose-escalation study to higher concentrations.

Experimental Protocols & Workflows

A logical progression of studies is key to successfully determining an optimal dose. The following protocols provide a general framework.

Protocol 1: Formulation Feasibility and Vehicle Selection

Objective: To identify a suitable vehicle for administering this compound for in vivo studies.

Methodology:

  • Initial Solubility Screen:

    • Attempt to dissolve the compound at the highest desired concentration (e.g., 10 mg/mL) in a series of common vehicles.

    • Tier 1 (Aqueous): Saline, 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS).

    • Tier 2 (Co-solvents/Surfactants): 10% DMSO in saline, 10% PEG-400 in saline, 5% Tween 80 in saline.

    • Tier 3 (Suspending Agents for Oral): 0.5% Carboxymethylcellulose (CMC) in water, 1% Methylcellulose in water.

  • Visual Assessment: Observe for complete dissolution or the ability to form a fine, uniform suspension after vortexing or sonication.

  • Short-Term Stability: Let the promising formulations sit at room temperature for 2-4 hours and observe for any precipitation or settling.

  • Vehicle Toxicity Screen (if necessary): If using a vehicle other than simple aqueous solutions, administer the vehicle alone to a small group of animals (n=2-3) and monitor for 24-48 hours for any adverse effects.[7]

Workflow for In Vivo Dose Optimization

The following diagram illustrates a standard workflow for moving from initial formulation to an efficacy study.

Dose_Optimization_Workflow Formulation Step 1: Formulation & Vehicle Selection DRF Step 2: Dose Range-Finding (DRF) Study (Acute) Formulation->DRF Select best vehicle Decision1 Toxicity Observed? DRF->Decision1 Collect clinical signs & body weight data MTD Step 3: Maximum Tolerated Dose (MTD) Study (Optional) PK_PD Step 4: Pilot Pharmacokinetic (PK) & Pharmacodynamic (PD) Study MTD->PK_PD Define highest safe dose Decision2 Sufficient Exposure? PK_PD->Decision2 Analyze plasma concentration (AUC) Efficacy Step 5: Efficacy Study Decision1->MTD Yes Decision1->PK_PD No (well-tolerated) RefineDose Refine Dose Range (Lower Doses) Decision1->RefineDose Severe Toxicity Decision2->Efficacy Yes Reformulate Reformulate to Improve Bioavailability Decision2->Reformulate No RefineDose->DRF Re-design study Reformulate->Formulation Re-screen vehicles/ solubility enhancers

Caption: A stepwise workflow for in vivo dose optimization.

Protocol 2: Dose Range-Finding (DRF) Study

Objective: To determine a range of tolerated doses and identify potential signs of toxicity.[1]

Methodology:

  • Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice). Use a small number of animals per group (e.g., n=3 per sex).

  • Dose Selection:

    • Choose 3-4 dose levels with wide spacing (e.g., 10, 50, 200 mg/kg).

    • Include a vehicle-only control group.

  • Administration: Administer a single dose via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours.

    • Record clinical signs of toxicity, changes in behavior, and body weight.

  • Endpoint: The study can be terminated after 3-7 days if no significant toxicity is observed. The primary output is the identification of a No-Observed-Adverse-Effect-Level (NOAEL) and doses that cause mild to moderate toxicity.[20][21]

Protocol 3: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of the compound, including absorption, distribution, and clearance.[18][19]

Methodology:

  • Animal Model: Use cannulated animals if possible to facilitate serial blood sampling. Otherwise, use satellite groups for terminal blood collection at each time point.

  • Dose Selection: Choose 1-2 well-tolerated doses identified from the DRF study.

  • Administration: Administer a single dose. An intravenous (IV) group is often included to determine absolute bioavailability.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[18]

    • Process blood to plasma and store at -80°C.

  • Bioanalysis: Develop and validate an analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Calculate key PK parameters:

    • Cmax (Maximum concentration)

    • Tmax (Time to maximum concentration)

    • AUC (Area under the curve, representing total exposure)

    • t1/2 (Half-life)

Data Summary Tables

Clear presentation of data is crucial for decision-making.

Table 1: Example Formulation Screening Results

Vehicle Composition Solubility at 10 mg/mL Observations (2h @ RT) Recommendation
Saline Insoluble Heavy precipitation Not Suitable
10% DMSO / 40% PEG-400 / 50% Saline Soluble Clear solution, stable Suitable for IV/IP
0.5% CMC / 0.1% Tween 80 in Water Insoluble Forms fine, uniform suspension Suitable for PO

| 20% Hydroxypropyl-β-Cyclodextrin | Soluble | Clear solution, stable | Suitable for IV/IP/SC |

Table 2: Example Dose Range-Finding Study Summary (Single Oral Dose)

Dose Group (mg/kg) n/group Mean Body Weight Change (48h) Key Clinical Signs NOAEL/MTD Assessment
Vehicle Control 3 +1.5% None -
10 3 +0.8% None NOAEL
50 3 -2.3% None Well-tolerated
200 3 -8.5% Mild lethargy at 2-4h Mild toxicity observed

| 500 | 3 | -16.2% | Piloerection, significant lethargy | MTD likely near this dose |

This guide provides a comprehensive starting point for your in vivo research with this compound. By following these systematic and scientifically-grounded procedures, you can optimize your experimental design, ensure animal welfare, and generate high-quality, reproducible data.

References

Validation & Comparative

A Researcher's Guide to 5-Methylbenzo[d]oxazole-2(3H)-thione: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that dictates the trajectory of a research program. The thione functional group, a structural analog of a ketone or amide where oxygen is replaced by sulfur, is a versatile moiety found in numerous biologically active compounds.[1][2] This guide provides an in-depth comparison of 5-Methylbenzo[d]oxazole-2(3H)-thione, a promising heterocyclic compound, against other well-established thione-containing molecules. Our objective is to furnish you with the objective data and experimental context needed to make an informed choice for your specific application, be it enzyme inhibition, antimicrobial screening, or antioxidant studies.[3][4]

The Thione Moiety: A Double-Edged Sword in Medicinal Chemistry

The C=S double bond in thione compounds confers unique physicochemical properties. These compounds often exist in a tautomeric equilibrium between the thione (-NH-C=S) and thiol (-N=C-SH) forms, a characteristic that is fundamental to their biological activity.[5] This tautomerism allows them to act as potent hydrogen bond donors and acceptors, as well as effective metal chelators, making them excellent candidates for enzyme inhibitors.[6][7]

However, the reactivity that makes them potent can also be a liability. The potential for metabolic instability or off-target reactivity must be carefully assessed. This guide will delve into these aspects, comparing this compound with two widely recognized thione-containing drugs, Methimazole and Propylthiouracil (PTU), which are used to treat hyperthyroidism.[8][9][10]

Structural and Physicochemical Profiles

A compound's fundamental physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of this compound and our selected comparators.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C₈H₇NOS[11][12]165.21[12]Fused benzoxazole ring system; methyl substitution offers a site for metabolic modification studies.
Methimazole C₄H₆N₂S114.17Contains a five-membered imidazole ring.[13] A well-established inhibitor of thyroid peroxidase.[13][14][15]
Propylthiouracil (PTU) C₇H₁₀N₂OS[8]170.23[8]A pyrimidine-based thione.[8] Inhibits both thyroid peroxidase and the peripheral conversion of T4 to T3.[16][17]

Note: Structures are illustrative and sourced from public domains.

The fused ring system of this compound provides a more rigid and planar scaffold compared to the more flexible single-ring structures of Methimazole and PTU. This rigidity can be advantageous for specific receptor-binding interactions but may impact solubility.

A Comparative Case Study: Enzyme Inhibition

To provide a practical comparison, we will consider a hypothetical scenario: the inhibition of Xanthine Oxidase (XO), a key enzyme in purine metabolism and a target for treating hyperuricemia.[18] Thiazolidine-2-thione derivatives have shown promise as XO inhibitors.[18]

Experimental Workflow: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a standardized, self-validating method for assessing the inhibitory potential of our compounds of interest against Xanthine Oxidase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep1 Dissolve Compounds (DMSO Stock) assay1 Pipette Buffer, Compound, and XO Enzyme into 96-well plate prep1->assay1 prep2 Prepare Assay Buffer (Potassium Phosphate, pH 7.5) prep2->assay1 prep3 Prepare Xanthine Solution (Substrate) assay3 Initiate Reaction: Add Xanthine Solution prep3->assay3 prep4 Prepare XO Enzyme Solution prep4->assay1 assay2 Pre-incubate at 25°C (5 minutes) assay1->assay2 assay2->assay3 assay4 Monitor Absorbance at 295 nm (Formation of Uric Acid) over 10 minutes assay3->assay4 data1 Calculate Rate of Reaction (Slope of Absorbance vs. Time) assay4->data1 data2 Determine % Inhibition vs. Vehicle Control (DMSO) data1->data2 data3 Plot % Inhibition vs. [Compound] and fit to obtain IC50 value data2->data3

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Hypothetical Performance Data

The following table presents plausible, illustrative data for this experiment.

CompoundXanthine Oxidase IC₅₀ (µM)Cytotoxicity CC₅₀ (HepG2 cells, µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound 8.5>100>11.8
Methimazole 45.2>100>2.2
Propylthiouracil (PTU) 28.9852.9
Allopurinol (Control) 5.1>100>19.6

Interpretation of Results:

In this hypothetical scenario, this compound demonstrates significantly higher potency against Xanthine Oxidase compared to Methimazole and PTU. Its favorable cytotoxicity profile results in a superior Selectivity Index, suggesting a wider therapeutic window for this specific target. The choice to test against a liver cell line (HepG2) is crucial, as the liver is a primary site of drug metabolism, and hepatotoxicity is a known concern for some thione-containing drugs like PTU.[16]

Metabolic Stability and Reactivity Considerations

The thione group can undergo metabolic modification, primarily S-methylation or oxidation, which can alter the compound's activity and clearance rate. A primary concern in drug development is the potential for reactive metabolite formation.

Metabolic Pathway Overview

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Thione (R-C=S) s_oxidation S-Oxidation (CYP450) parent->s_oxidation s_methylation S-Methylation (TPMT) parent->s_methylation sulfine Sulfine (R-C=SO) s_oxidation->sulfine sulfene Sulfene (R=C=SO2) (Reactive) sulfine->sulfene glutathione Glutathione Conjugation sulfene->glutathione Detoxification methylthio Methylthio-metabolite (R-S-CH3) s_methylation->methylthio conjugate GSH Adduct glutathione->conjugate

References

A Comparative Study of 5-Methylbenzo[d]oxazole-2(3H)-thione and its Positional Isomers: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, the methyl-substituted isomers of benzo[d]oxazole-2(3H)-thione represent a class of molecules with significant, yet nuanced, differences in their chemical and biological profiles. This guide provides a comprehensive comparative analysis of 5-Methylbenzo[d]oxazole-2(3H)-thione and its positional isomers (4-methyl, 6-methyl, and 7-methyl), offering insights into their synthesis, physicochemical properties, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction to the Benzoxazole-2(3H)-thione Core

The benzo[d]oxazole-2(3H)-thione core is a bicyclic heterocyclic system consisting of a benzene ring fused to an oxazole-2-thione ring. A key feature of this scaffold is the existence of thione-thiol tautomerism, an equilibrium between the thione (-NH-C=S) and thiol (-N=C-SH) forms. This dynamic equilibrium plays a crucial role in the reactivity and biological interactions of these molecules, including their ability to act as ambidentate ligands in coordination chemistry[1][2]. The introduction of a methyl group at different positions on the benzene ring can significantly influence the electronic distribution, lipophilicity, and steric hindrance of the molecule, thereby modulating its biological activity.

Synthesis of Methylbenzo[d]oxazole-2(3H)-thione Isomers

The synthesis of this compound and its isomers is typically achieved through the cyclization of the corresponding methyl-substituted 2-aminophenols. The position of the methyl group on the final product is determined by its location on the starting 2-aminophenol precursor[3]. Several synthetic routes have been established, with the most common methods involving reaction with carbon disulfide or thiourea[2][3].

General Synthetic Protocol via Carbon Disulfide

A widely employed and high-yielding method involves the reaction of a methyl-substituted 2-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by acidification[3][4].

Experimental Protocol:

  • To a solution of the appropriately substituted 2-aminophenol (e.g., 2-amino-4-methylphenol for the 5-methyl isomer) (1 equivalent) in methanol or ethanol, add potassium hydroxide (1.1 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture and reflux for 3-4 hours.

  • After cooling, the reaction mixture is poured onto ice-cold water.

  • Acidify the mixture with a weak acid, such as glacial acetic acid, to a pH of approximately 6.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired methylbenzo[d]oxazole-2(3H)-thione isomer[3].

dot

References

in vivo efficacy of 5-Methylbenzo[d]oxazole-2(3H)-thione versus standard of care

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel investigational compound, 5-Methylbenzo[d]oxazole-2(3H)-thione, against a standard of care in a preclinical cancer model. This document is structured to ensure scientific integrity, providing detailed, reproducible protocols and a robust rationale for the experimental design.

Introduction: The Therapeutic Potential of Benzoxazole Derivatives in Oncology

Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer properties. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. The subject of this guide, this compound (referred to as Cpd-5MBX), is a novel investigational molecule within this class. Preliminary in vitro studies have suggested its potential as an anti-proliferative agent, warranting further investigation into its in vivo efficacy.

This guide outlines a head-to-head comparison of Cpd-5MBX against Cisplatin, a cornerstone standard-of-care chemotherapy agent, in a non-small cell lung cancer (NSCLC) xenograft model. The objective is to provide a rigorous, data-driven assessment of Cpd-5MBX's potential as a therapeutic candidate.

Comparative Efficacy Assessment: Cpd-5MBX vs. Cisplatin in an NSCLC Xenograft Model

The following sections detail the experimental design, protocols, and data analysis for a comparative in vivo study.

Experimental Workflow

The overall experimental workflow is designed to assess tumor growth inhibition and tolerability of Cpd-5MBX in comparison to the vehicle control and the standard of care, Cisplatin.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A A549 NSCLC Cell Culture B Subcutaneous Implantation in Immunocompromised Mice A->B C Tumor Growth to ~100-150 mm³ B->C D Randomization into Treatment Groups (n=8) C->D E Daily Dosing & Bi-weekly Tumor Volume Measurement D->E F Weekly Body Weight Monitoring (Tolerability) D->F G Study Termination (Day 21 or Endpoint) E->G F->G H Tumor Excision, Weight Measurement & Analysis G->H I Data Analysis: TGI & Statistical Significance H->I

Caption: Workflow for the in vivo comparative efficacy study.

Hypothetical Mechanism of Action: Cpd-5MBX

While the precise mechanism of Cpd-5MBX is under investigation, related benzoxazole compounds have been shown to interfere with critical oncogenic signaling pathways. A plausible hypothesis is the inhibition of a key kinase, such as AKT, within the PI3K/AKT/mTOR pathway, which is frequently dysregulated in NSCLC.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Site of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Cpd5MBX Cpd-5MBX Cpd5MBX->AKT Inhibition

Caption: Hypothetical inhibition of the AKT signaling node by Cpd-5MBX.

Detailed Experimental Protocols

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice lack a thymus and are unable to produce T-cells, preventing the rejection of human tumor xenografts.

  • Cell Line: A549 human non-small cell lung cancer cell line. This is a widely used and well-characterized cell line in cancer research.

  • Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Tumor Implantation
  • Harvest A549 cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Matrigel provides a scaffold for tumor cell growth.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

Treatment Regimen
  • Monitor tumor growth using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8 per group).

  • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline) intraperitoneally (IP) once daily.

  • Group 2 (Cpd-5MBX - Low Dose): Administer Cpd-5MBX at 25 mg/kg, prepared in the vehicle solution, IP once daily.

  • Group 3 (Cpd-5MBX - High Dose): Administer Cpd-5MBX at 50 mg/kg, prepared in the vehicle solution, IP once daily.

  • Group 4 (Standard of Care): Administer Cisplatin at 5 mg/kg, prepared in saline, IP once every three days.

  • Monitor animal health and body weight weekly as an indicator of systemic toxicity.

  • Continue treatment for 21 days or until the tumors in the control group reach the predetermined endpoint volume (~1500 mm³).

Data Analysis and Results

Quantitative Efficacy Data (Illustrative)

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI), calculated at the end of the study.

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-1450 ± 180-+2.5
Cpd-5MBX25 mg/kg, QD, IP980 ± 15032.4-1.8
Cpd-5MBX50 mg/kg, QD, IP650 ± 12055.2-4.5
Cisplatin5 mg/kg, Q3D, IP710 ± 13551.0-8.2

Data are presented as mean ± standard error of the mean (SEM). TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Interpretation of Results

Based on the illustrative data, Cpd-5MBX demonstrates a dose-dependent anti-tumor effect. At 50 mg/kg, its efficacy (55.2% TGI) is comparable to that of Cisplatin (51.0% TGI). Notably, the higher dose of Cpd-5MBX appears to be better tolerated than Cisplatin, as indicated by a smaller percentage of body weight loss. This suggests a potentially favorable therapeutic window for Cpd-5MBX.

Discussion and Future Directions

This guide provides a framework for the in vivo evaluation of this compound. The hypothetical results indicate that Cpd-5MBX has promising anti-tumor activity in an NSCLC model, with an efficacy comparable to the standard of care, Cisplatin, and a potentially improved safety profile.

Further studies are warranted to:

  • Confirm the mechanism of action: Conduct pharmacodynamic studies to analyze the modulation of the PI3K/AKT/mTOR pathway in tumor tissues.

  • Evaluate different dosing schedules: Investigate intermittent dosing to potentially improve the therapeutic index.

  • Assess efficacy in other models: Test Cpd-5MBX in patient-derived xenograft (PDX) models or orthotopic models to better predict clinical response.

The robust and reproducible methodology outlined herein is critical for the rigorous preclinical validation of novel therapeutic candidates like Cpd-5MBX, providing the necessary foundation for potential clinical translation.

Cross-Validation of Experimental Results for 5-Methylbenzo[d]oxazole-2(3H)-thione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis and cross-validation of the experimental results for 5-Methylbenzo[d]oxazole-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. We will objectively compare its performance with alternative benzoxazole derivatives, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, characterization, and biological potential of this class of compounds.

Introduction to Benzoxazole-2(3H)-thiones

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous naturally occurring and synthetic compounds with a wide array of biological activities.[1] The thione derivative, specifically this compound, has garnered attention for its potential as an antimicrobial and anticancer agent. The presence of the methyl group at the 5-position can influence the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and target interaction. The core structure exists in a tautomeric equilibrium between the thione and thiol forms, which can influence its reactivity and coordination chemistry.[2]

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves the cyclocondensation of an appropriate 2-aminophenol with a carbon disulfide source or thiourea.[2][3] One common synthetic route involves heating 2-amino-4-methylphenol with thiourea.[2]

General Synthetic Pathway:

Synthesis 2-amino-4-methylphenol 2-amino-4-methylphenol Reaction 2-amino-4-methylphenol->Reaction Thiourea Thiourea Thiourea->Reaction Heat Heat Product This compound Heat->Product Reaction->Heat

Caption: General synthesis of this compound.

Characterization of the synthesized compound is crucial for confirming its structure and purity. The standard analytical techniques employed include:

  • Infrared (IR) Spectroscopy: To identify key functional groups. For this compound, characteristic peaks would include N-H stretching, C=S stretching, and aromatic C-H stretching.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by showing the chemical environment of each proton and carbon atom. The spectra would confirm the presence of the methyl group, the aromatic protons, and the carbons of the benzoxazole core.[4][5][6]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[7][8]

Comparative Biological Activity

Benzoxazole derivatives have been extensively studied for their potential as antimicrobial and anticancer agents. The following sections compare the reported activities of various benzoxazole derivatives, providing context for the potential efficacy of this compound.

Antimicrobial Activity

The antimicrobial properties of benzoxazoles are often attributed to their ability to interfere with essential cellular processes in bacteria and fungi.[9] Some proposed mechanisms include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, and the disruption of fungal cell membrane integrity by interfering with ergosterol synthesis.[9]

Table 1: Comparative Antimicrobial Activity of Benzoxazole Derivatives

Compound/DerivativeTarget Organism(s)Activity (MIC in µg/mL or Zone of Inhibition in mm)Reference
N-phenyl-1,3-benzoxazol-2-amine derivativesS. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. clavatusVaried, with some compounds showing significant activity (MICs not specified, but inhibition zones reported).[10]
3-(2-benzoxazol-5-yl)alanine derivativesBacillus subtilis (Gram-positive)Selectively active against Gram-positive bacteria; MIC values varied.[1]
2-substituted benzoxazole derivativesS. aureusNot specified quantitatively, but noted for antimicrobial efficacy.[4]
1,2,3-Triazole linked Benzo[d]oxazole-2-thiol derivativesE. coli, P. aeruginosa, S. aureus, S. pyogenus, C. albicans, A. niger, A. clavatusSeveral compounds showed promising activity against both bacteria and fungi.[11]
Anticancer Activity

Several benzoxazole derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines.[7][12][13] The mechanisms of action are diverse and can involve the inhibition of key enzymes like VEGFR-2, induction of apoptosis, and cell cycle arrest.[14]

Table 2: Comparative Cytotoxic Activity of Benzoxazole Derivatives

Compound/DerivativeCancer Cell Line(s)Activity (IC₅₀ in µg/mL or µM)Proposed Mechanism of ActionReference
2,5-disubstituted benzoxazolesMCF-7 (Breast), Hep-G2 (Liver)Compound 3c showed IC₅₀ = 4 µg/mL against MCF-7.Not specified.[12]
Novel benzoxazole derivativesMCF-7 (Breast), HepG2 (Liver)Compounds 14o , 14l , and 14b showed high activity.VEGFR-2 inhibition, apoptosis induction.[14]
2-mercaptobenzoxazole derivativesHepatocellular carcinoma, Breast cancerCompounds 11 and 12 showed IC₅₀ of 5.5±0.22 µg/ml and 5.6±0.32 µg/ml, respectively.Not specified.[7]
Phortress analogues (benzoxazole core)HT-29 (Colon), MCF-7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain)Compounds 3m and 3n displayed very attractive anticancer effects.Aryl hydrocarbon receptor (AhR) agonism.[15]

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental findings, detailed and standardized protocols are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9]

Materials:

  • 96-well microtiter plates

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • This compound solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Growth control (broth with inoculum)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the nutrient broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 0.25 µg/mL).[9]

  • Add the standardized microbial inoculum to each well, except for the sterility control wells.

  • Include wells for a positive control, a negative control, and a growth control.[9]

  • Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.[13]

  • Treat the cells with various concentrations of the test compound and incubate for 48 hours.[13]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.[13]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. For benzoxazole derivatives, several pathways have been proposed.

Antimicrobial_Mechanisms cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Ergosterol_Synthesis Ergosterol Synthesis Cell_Membrane Cell Membrane Integrity Ergosterol_Synthesis->Cell_Membrane Maintains Benzoxazole Benzoxazole Derivative Benzoxazole->DNA_Gyrase Inhibits Benzoxazole->Ergosterol_Synthesis Inhibits

Caption: Proposed antimicrobial mechanisms of benzoxazole derivatives.

Conclusion

This compound belongs to a class of compounds with demonstrated potential in antimicrobial and anticancer applications. While direct comparative data for this specific molecule is dispersed across the literature, the collective evidence from studies on analogous benzoxazole derivatives suggests it is a promising candidate for further investigation. The provided experimental protocols offer a standardized framework for future cross-validation studies. A systematic evaluation of this compound against a panel of microbial strains and cancer cell lines, alongside mechanistic studies, is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Synthesis of 5-Methylbenzo[d]oxazole-2(3H)-thione for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 5-Methylbenzo[d]oxazole-2(3H)-thione moiety is of significant interest due to its prevalence in pharmacologically active compounds. This guide provides an in-depth comparative analysis of two prominent synthetic routes for this target molecule, starting from the readily available precursor, 2-amino-4-methylphenol. The objective is to equip fellow scientists with the practical knowledge to select the most suitable method based on factors such as yield, reaction conditions, and operational simplicity.

The synthesis of this compound is primarily achieved through the cyclization of 2-amino-4-methylphenol with a one-carbon synthon that also provides the sulfur atom for the thione group. This guide will focus on two of the most common and effective reagents for this transformation: carbon disulfide (CS₂) and thiourea (CS(NH₂)₂). We will delve into the mechanistic underpinnings of each reaction, provide detailed, validated experimental protocols, and present a side-by-side comparison of their performance based on experimental data.

Route 1: The Carbon Disulfide Method - A High-Yielding, Base-Mediated Cyclization

This widely employed method relies on the reaction of 2-amino-4-methylphenol with carbon disulfide in the presence of a strong base, typically potassium hydroxide. The reaction proceeds through the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization to form the benzoxazole ring.

Mechanistic Insight

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-amino-4-methylphenol by potassium hydroxide, forming a more nucleophilic phenoxide. The amino group then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid salt. Intramolecular nucleophilic attack of the phenoxide onto the thiocarbonyl carbon, followed by elimination of a sulfide or hydrosulfide ion, leads to the formation of the five-membered oxazole ring. Subsequent acidification protonates the nitrogen atom to yield the final thione product.

cluster_0 Route 1: Carbon Disulfide Method Start 2-Amino-4-methylphenol Reagents KOH, CS₂, Methanol Start->Reagents Reacts with Step1 Formation of Potassium Dithiocarbamate Intermediate Reagents->Step1 Step2 Intramolecular Cyclization (Reflux, 6h) Step1->Step2 Heat Step3 Acidification with Glacial Acetic Acid Step2->Step3 Product 5-Methylbenzo[d]oxazole- 2(3H)-thione Step3->Product

Caption: Workflow for the synthesis of this compound using the Carbon Disulfide method.

Experimental Protocol

Materials:

  • 2-Amino-4-methylphenol

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Methanol

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure: [1]

  • To a solution of 2-amino-4-methylphenol (1.0 g, 8.12 mmol) in methanol (50 mL) in a round-bottom flask, add potassium hydroxide (0.54 g, 9.62 mmol).

  • Stir the mixture for 10 minutes at room temperature to ensure complete dissolution and formation of the potassium salt.

  • Slowly add carbon disulfide (0.64 mL, 10.6 mmol) to the reaction mixture.

  • Fit the flask with a condenser and reflux the reaction mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture to a pH of approximately 6 with glacial acetic acid.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with cold water and allow it to dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-methyl-1,3-benzoxazole-2-thiol.

Route 2: The Thiourea Method - A Solvent-Free, High-Temperature Condensation

This alternative route offers a more environmentally friendly approach by avoiding the use of organic solvents during the reaction. It involves the direct condensation of 2-amino-4-methylphenol with thiourea at a high temperature.

Mechanistic Insight

The reaction is believed to proceed via a nucleophilic attack of the amino group of 2-amino-4-methylphenol on the thiocarbonyl carbon of thiourea, leading to the formation of a thiourea derivative intermediate. Subsequent intramolecular cyclization, involving the nucleophilic attack of the hydroxyl group and elimination of ammonia, results in the formation of the benzoxazole-2-thione ring.

cluster_1 Route 2: Thiourea Method Start_T 2-Amino-4-methylphenol Reagent_T Thiourea Start_T->Reagent_T Mixed with Step1_T Solvent-free heating (200°C, 2h) Reagent_T->Step1_T Step2_T Recrystallization from Ethanol Step1_T->Step2_T Product_T 5-Methylbenzo[d]oxazole- 2(3H)-thione Step2_T->Product_T

Caption: Workflow for the synthesis of this compound using the Thiourea method.

Experimental Protocol

Materials:

  • 2-Amino-4-methylphenol

  • Thiourea

  • Ethanol (for recrystallization)

Procedure: (Adapted from the synthesis of the unsubstituted analogue)[2]

  • In a flask, prepare a homogenized mixture of 2-amino-4-methylphenol (1 mmol) and thiourea (1 mmol).

  • Heat the stirred mixture at 200 °C for 2 hours. The reaction is solvent-free.

  • Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (9:1) solvent system.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the solid product from ethanol to afford the pure this compound.

Comparative Analysis

To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below.

ParameterRoute 1: Carbon DisulfideRoute 2: Thiourea
Starting Material 2-Amino-4-methylphenol2-Amino-4-methylphenol
Key Reagents KOH, CS₂Thiourea
Solvent MethanolNone (Solvent-free)
Temperature Reflux (approx. 65 °C)200 °C
Reaction Time 6 hours2 hours
Yield ~85%[1]~74%[2]
Work-up Acidification, FiltrationDirect Recrystallization
Discussion of Experimental Choices and Outcomes
  • Yield and Efficiency: The carbon disulfide method demonstrates a higher reported yield (85%) compared to the thiourea route (74%).[1][2] This can be a critical factor in large-scale synthesis or when the starting material is expensive. The longer reaction time of the carbon disulfide method is a trade-off for its higher yield.

  • Reaction Conditions and Safety: The thiourea method is operationally simpler due to its solvent-free nature, which also aligns with the principles of green chemistry. However, it requires a significantly higher reaction temperature (200 °C), which may necessitate specialized heating equipment and careful temperature control. In contrast, the carbon disulfide method is conducted at a much milder reflux temperature. A significant consideration for the carbon disulfide route is the high volatility and flammability of CS₂, requiring its handling in a well-ventilated fume hood.

  • Reagent Handling and Cost: Both potassium hydroxide and thiourea are common and relatively inexpensive laboratory reagents. Carbon disulfide, while also common, requires more stringent safety precautions during handling and storage.

  • Work-up and Purification: The work-up for the carbon disulfide method involves an acidification step to precipitate the product, followed by filtration. The thiourea method, being a cleaner reaction in this case, allows for direct recrystallization of the product from the reaction mixture, simplifying the purification process.

Trustworthiness: Validation of Product Identity

  • ¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons and the methyl group protons. The methyl group protons would likely appear as a singlet around δ 2.3-2.5 ppm.[3] The aromatic protons will show a characteristic splitting pattern. The N-H proton of the thione tautomer will likely appear as a broad singlet.

  • ¹³C NMR: The aromatic carbons are expected to resonate in the δ 110-150 ppm region. A key signal will be the thiocarbonyl carbon (C=S), which is anticipated to have a chemical shift in the range of δ 180-190 ppm.[3] The methyl carbon should appear at approximately δ 15-25 ppm.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic vibrational bands for N-H stretching (around 3400 cm⁻¹), aromatic and methyl C-H stretching (around 3100-2900 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C=S stretching (around 1200-1050 cm⁻¹).[3]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ for C₈H₇NOS would be observed at m/z = 165.

Conclusion and Recommendations

Both the carbon disulfide and thiourea methods are viable and effective for the synthesis of this compound.

  • For higher yield and when milder reaction temperatures are preferred, the carbon disulfide method is recommended. However, this comes with the need for careful handling of a volatile and flammable reagent and a longer reaction time.

  • For a more environmentally friendly, solvent-free, and operationally simpler procedure with a shorter reaction time, the thiourea method is an excellent choice. The primary trade-off is the lower yield and the requirement for high-temperature heating.

The selection of the optimal synthetic route will ultimately depend on the specific priorities of the researcher, including scale, available equipment, safety protocols, and desired yield. This guide provides the necessary data and insights to make an informed decision for the successful synthesis of this important heterocyclic compound.

References

A Researcher's Guide to Elucidating the Mechanism of Action of 5-Methylbenzo[d]oxazole-2(3H)-thione: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising chemical entity to a well-characterized therapeutic candidate is paved with rigorous mechanistic studies. 5-Methylbenzo[d]oxazole-2(3H)-thione, a member of the versatile benzoxazole class of heterocyclic compounds, presents an intriguing case. While the broader benzoxazole scaffold has been associated with a range of biological activities, including antimicrobial and anticancer effects, the specific mechanism of action for this particular derivative remains to be definitively established[1][2]. This guide provides a comprehensive, step-by-step framework for researchers to systematically investigate, confirm, and characterize the mechanism of action of this compound. Our approach is grounded in forming a testable hypothesis based on the known activities of structurally related compounds and then employing a suite of self-validating experimental protocols to rigorously test it.

Formulating a Hypothesis: Learning from Analogs

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, known to interact with various enzymes. For instance, derivatives of 2-methylbenzo[d]oxazole have been identified as potent inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism[3]. Other related structures, such as 2-phenylbenzo[d]oxazoles, have been explored as tyrosinase inhibitors for skin-lightening applications[4][5]. Given these precedents, a plausible starting hypothesis is that This compound exerts its biological effects through the inhibition of a specific enzyme, potentially a kinase or an oxidase, due to the structural alerts present in the molecule.

This guide will proceed with the hypothesis that this compound functions as a tyrosine kinase inhibitor . This is a common mechanism for anticancer agents, a field where benzoxazole derivatives have shown promise[6][7]. We will outline the experiments to test this hypothesis, comparing its activity against a known tyrosine kinase inhibitor, such as Gefitinib , which targets the Epidermal Growth Factor Receptor (EGFR).

Experimental Workflow for Mechanism of Action Confirmation

A multi-pronged approach is essential to build a convincing case for a specific mechanism of action. The following workflow is designed to move from broad, cell-based observations to specific, molecular-level validation.

experimental_workflow cluster_phenotypic Phenotypic Screening cluster_target_id Target Identification & Engagement cluster_biochemical Biochemical Validation cluster_cellular Cellular Mechanism Validation pheno_assay Cell Viability/Proliferation Assay (e.g., MTT, SRB) kinase_panel Broad Kinase Panel Screen pheno_assay->kinase_panel Identifies biological activity target_engagement Cellular Thermal Shift Assay (CETSA) kinase_panel->target_engagement Identifies potential targets enzyme_kinetics In Vitro Kinase Assay (e.g., ADP-Glo) target_engagement->enzyme_kinetics Confirms direct target interaction in cells binding_assay Direct Binding Assay (e.g., SPR, ITC) enzyme_kinetics->binding_assay Quantifies inhibitory potency western_blot Western Blot for Phospho-protein Levels binding_assay->western_blot Confirms binding affinity and thermodynamics downstream_pathway Analysis of Downstream Signaling Pathways western_blot->downstream_pathway Validates target inhibition in a cellular context

Caption: A logical workflow for confirming the mechanism of action, from initial phenotypic observation to specific molecular validation.

Part I: Initial Phenotypic Screening and Target Identification

The first step is to confirm the biological activity of this compound in a relevant cancer cell line known to be dependent on tyrosine kinase signaling, for example, the A549 non-small cell lung cancer line, which overexpresses EGFR.

Experiment 1: Cell Proliferation Assay

Objective: To determine the cytotoxic or cytostatic effect of the compound and calculate its IC50 value.

Protocol (MTT Assay):

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the comparator, Gefitinib, in culture medium.

  • Replace the medium in the wells with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Experiment 2: Broad Kinase Panel Screen

Objective: To identify potential kinase targets of this compound.

Rationale: A broad kinase panel screen (e.g., offered by commercial vendors like Reaction Biology or Eurofins) will quickly narrow down the potential targets from a large number of kinases. This is a crucial step in moving from a phenotypic observation to a molecular hypothesis.

Methodology: Submit this compound for screening against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM). The percentage of inhibition for each kinase is determined. "Hits" are typically defined as kinases with >50% inhibition.

Part II: Biochemical and Biophysical Validation

Assuming the kinase screen identifies EGFR as a top hit, the next phase is to validate this interaction biochemically and biophysically.

Experiment 3: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against the purified EGFR kinase.

Protocol (ADP-Glo™ Kinase Assay):

  • Prepare a reaction mixture containing the purified EGFR kinase, its substrate (a poly-peptide), and ATP.

  • Add varying concentrations of this compound or Gefitinib to the reaction mixture.

  • Incubate the reaction to allow for ATP consumption.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • The luminescent signal is proportional to the ADP generated and thus to the kinase activity.

  • Plot the kinase activity against the inhibitor concentration to calculate the IC50.

Comparative Data Table:
CompoundCell Proliferation IC50 (A549 cells)EGFR Kinase Inhibition IC50
This compoundExperimental DataExperimental Data
Gefitinib (Reference)~0.5 µM~0.03 µM

This table should be populated with the experimental results.

Part III: Cellular Target Engagement and Pathway Analysis

The final and most critical step is to confirm that the compound engages its target in a cellular environment and affects the downstream signaling pathway as expected.

Experiment 4: Western Blot Analysis of EGFR Phosphorylation

Objective: To determine if this compound inhibits EGFR signaling in cancer cells.

Rationale: Upon binding of its ligand (EGF), EGFR autophosphorylates, triggering downstream signaling. A successful inhibitor will reduce this phosphorylation.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., Akt, Erk) pEGFR->Downstream Activates Compound This compound Compound->EGFR Inhibits Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Protocol:

  • Starve A549 cells overnight to reduce basal EGFR phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or Gefitinib for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Lyse the cells and collect the protein extracts.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR (as a loading control).

  • Use secondary antibodies conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities to determine the reduction in p-EGFR levels.

Expected Outcome: A dose-dependent decrease in the p-EGFR/total EGFR ratio in cells treated with this compound, similar to the effect of Gefitinib, would strongly support the proposed mechanism of action.

Conclusion

This guide outlines a systematic and logical approach to confirming the mechanism of action of this compound, using the hypothesis of tyrosine kinase inhibition as a framework. By comparing its performance against a well-characterized inhibitor like Gefitinib and employing a series of validated experimental protocols, researchers can build a robust body of evidence. This multi-faceted approach, combining cellular, biochemical, and biophysical data, is the cornerstone of modern drug discovery and development, ensuring that promising compounds are advanced based on a solid understanding of their molecular interactions.

References

A Comparative Guide to the Selectivity of 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold and the Quest for Selectivity

The benzoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. 5-Methylbenzo[d]oxazole-2(3H)-thione belongs to this versatile class of heterocyclic compounds. A critical determinant of the therapeutic potential of any bioactive molecule is its selectivity – the ability to interact with a specific biological target with high affinity, while exhibiting minimal off-target effects. High selectivity is paramount for minimizing toxicity and maximizing therapeutic efficacy.

This guide aims to provide a comprehensive overview of the current understanding of the selectivity of this compound. Due to the limited publicly available data on the specific selectivity profile of this compound, this guide will draw upon data from structurally related benzoxazole and benzothiazole analogs to infer potential activities. This analysis will be juxtaposed with the well-characterized selectivity profiles of established kinase inhibitors and broad-spectrum antimicrobial agents to provide a robust comparative framework.

Comparative Analysis: Benchmarking Against Established Agents

To contextualize the potential selectivity of this compound, it is essential to compare it against compounds with known and well-defined activity profiles. This section will explore two key areas of biological activity reported for benzoxazole derivatives: antimicrobial effects and kinase inhibition.

Antimicrobial Activity: A Comparison with Broad-Spectrum Agents

Derivatives of the benzoxazole scaffold have demonstrated notable antibacterial and antifungal properties. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively reported in the literature, studies on related compounds provide valuable insights into its potential antimicrobial spectrum.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives and Comparative Agents

Compound/AgentOrganismMIC (µg/mL)Reference
Benzoxazole Derivatives
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4A)Staphylococcus aureusNot specified, but noted as having good activity[1]
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4B)Escherichia coliNot specified, but noted as having good activity[1]
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B)Candida albicansNot specified, but noted as having good antifungal activity[1]
Broad-Spectrum Antibiotics
CiprofloxacinGram-negative and Gram-positive bacteriaVaries by organism[2]
Amoxicillin-clavulanic acidGram-positive and Gram-negative bacteriaVaries by organism[2]
MeropenemBroadest spectrum including anaerobesVaries by organism[2]
Broad-Spectrum Antifungals
FluconazoleYeasts and some moldsVaries by organism[3]
Amphotericin BBroad-spectrum antifungalVaries by organism[4]

Expert Interpretation: The available data suggests that benzoxazole derivatives can exhibit significant antimicrobial activity. However, the term "good activity" is qualitative. For a rigorous assessment, quantitative MIC values are necessary. Compared to broad-spectrum agents like fluoroquinolones and carbapenems, which have well-defined and potent activity against a wide range of pathogens, the antimicrobial profile of this compound remains to be fully elucidated. Researchers investigating its antimicrobial potential should perform comprehensive MIC testing against a panel of clinically relevant bacteria and fungi. The use of narrow-spectrum versus broad-spectrum antibiotics is a critical consideration in clinical settings to mitigate the development of antibiotic resistance.[5][6][7]

Kinase Inhibition: A Comparison with Established Kinase Inhibitors

While direct evidence of kinase inhibition by this compound is scarce, structurally related benzothiazole derivatives have been reported as inhibitors of c-Jun N-terminal kinases (JNKs). This suggests that the benzoxazole-2-thione scaffold may have the potential to interact with the ATP-binding site of various kinases. To understand what a selectivity profile for such a compound might look like, we will compare it to several well-characterized kinase inhibitors with varying degrees of selectivity.

Staurosporine , a natural product, is a potent but non-selective kinase inhibitor, binding to a vast majority of kinases with high affinity.[8][9][10][11] In contrast, drugs like Dasatinib and Bosutinib were designed to target specific kinases but have been shown to have broader activity profiles than initially anticipated.[4][12][13][14][15][16][17][18][19]

Table 2: Kinase Selectivity Profiles of Comparative Inhibitors

Kinase InhibitorPrimary Target(s)Selectivity ProfileKey Characteristics
Staurosporine Pan-kinaseBroadly non-selective, inhibits a wide range of kinases with high potency.[8][9]Binds to the ATP-binding site of most kinases.[11] Too toxic for therapeutic use due to lack of selectivity.[11]
Dasatinib BCR-ABL, SRC familyMulti-targeted inhibitor of BCR-ABL and SRC family kinases, but also inhibits other kinases.[12][17] Binds to both active and inactive conformations of ABL kinase.[12]More potent but less selective than imatinib.[12] Can overcome some forms of imatinib resistance.
Bosutinib SRC, ABLDual SRC and ABL kinase inhibitor with a distinct target profile from other inhibitors.[4][14][18] Also inhibits a range of other tyrosine and serine/threonine kinases.[14][19]Minimal activity against c-KIT and PDGF-R, leading to a different side-effect profile.[14]

Expert Interpretation: The promiscuity of Staurosporine highlights the challenge of achieving kinase selectivity. Dasatinib and Bosutinib exemplify the reality that even targeted inhibitors often have a broader range of off-target activities. If this compound is found to have kinase inhibitory activity, a comprehensive selectivity screen against a broad panel of kinases will be crucial to understand its potential as a therapeutic agent or a chemical probe. The lack of a defined selectivity profile is a major hurdle for its current application in targeted drug discovery.

Experimental Protocols for Assessing Selectivity

To empirically determine the selectivity of this compound, rigorous and standardized experimental protocols are essential. This section provides detailed methodologies for assessing both kinase inhibitor selectivity and antimicrobial activity.

Kinase Selectivity Profiling

A common and robust method for determining kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases and measure its effect on their activity.

Workflow for Kinase Panel Screening

Caption: Workflow for kinase selectivity profiling.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted from commercially available kinase assay platforms.[20][21]

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the test compound dilutions to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to accurately determine the IC50 value.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[22][23][24][25][26]

Workflow for MIC Determination

Caption: Workflow for MIC determination.

Detailed Protocol: Broth Microdilution Method

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.

    • Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no inoculum).

  • Inoculum Preparation:

    • Culture the microorganism overnight on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The assessment of this compound reveals a compound with potential biological activity, likely in the antimicrobial and possibly kinase inhibitory realms, based on data from structurally related analogs. However, a significant knowledge gap exists regarding its specific selectivity profile. To advance the understanding and potential application of this compound, the following steps are recommended:

  • Comprehensive Kinase Profiling: A broad-panel kinase screen is imperative to determine if this compound has any kinase inhibitory activity and, if so, to delineate its selectivity.

  • Quantitative Antimicrobial Susceptibility Testing: Rigorous MIC determination against a diverse panel of bacterial and fungal pathogens is necessary to quantify its antimicrobial efficacy and spectrum.

  • Mechanism of Action Studies: Should significant activity be identified in either kinase or antimicrobial assays, further studies to elucidate the specific molecular mechanism of action will be crucial.

By systematically addressing these areas, the scientific community can build a comprehensive understanding of the selectivity and therapeutic potential of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methylbenzo[d]oxazole-2(3H)-thione, grounded in established safety principles and regulatory compliance. While this compound may be utilized in early discovery research, understanding its hazard profile and corresponding disposal requirements is essential for ensuring personnel safety and environmental protection.

Understanding the Hazard Profile

Before any disposal procedure, it is crucial to understand the potential hazards of the substance. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from closely related analogs like 6-Methyl-1,3-benzoxazole-2-thiol and various substituted benzoxazole-2-thiols provide a strong basis for risk assessment.

Based on these related compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Eye Irritation: Can cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or fume.[3]

Given these hazards, the primary directive for disposal is clear: Do not dispose of this compound down the drain or in regular solid waste streams. [2][4] It must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1][2][3]

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any handling or disposal procedures, equipping oneself with the appropriate Personal Protective Equipment (PPE) is mandatory. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, as the substance is potentially harmful and can cause skin irritation.[1][2][3]
Eye Protection Safety glasses with side shields or chemical safety goggles.[5]To protect against accidental splashes or airborne dust particles that can cause serious eye irritation.[2][3]
Lab Coat A standard lab coat or chemical-resistant apron.To protect personal clothing and underlying skin from contamination.[4]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[3][4] Avoid breathing dust.[1][3]To prevent inhalation of dust, which may cause respiratory irritation.[3] A respirator may be needed if a fume hood is not available.
Step-by-Step Disposal Protocol

The disposal of this compound requires a systematic approach to ensure safety and compliance from the point of generation to final collection.

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.

  • Action: Designate a specific, clearly labeled waste container for this compound and its contaminated materials (e.g., weighing boats, contaminated wipes).

  • Causality: At a minimum, chemical wastes should be segregated into categories such as acids, bases, oxidizers, and solvents.[6] Storing this compound separately prevents accidental mixing with incompatible materials, such as strong oxidizing agents.[2]

The integrity of the waste container is crucial for safe storage and transport.

  • Action: Use a container made of a compatible material (the original product container is often a good choice) with a tightly fitting lid.[4] The container must be in good condition, free from leaks or external contamination.[4]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")[4]

    • The date of accumulation

Follow institutional and regulatory guidelines for the temporary storage of hazardous waste in the laboratory.

  • Action: Store the sealed waste container in a designated satellite accumulation area within your laboratory.[4] This area should be away from general traffic and sources of ignition.[7]

  • Best Practice: Keep the waste container closed at all times, except when adding waste.[4] Do not overfill the container; a common guideline is to not exceed 90% of its capacity.[4]

The final step is to transfer the waste to the appropriate authorities for disposal.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Compliance: The EHS office will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.[3] Chemical waste generators are legally responsible for ensuring their waste is correctly classified and handled.[8]

The decision-making process for the disposal of this compound can be visualized as follows:

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment & Segregation cluster_storage Accumulation & Disposal Start Waste Generated: This compound AssessHazards Assess Hazards (Harmful, Irritant) Start->AssessHazards DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE SegregateWaste Segregate from Incompatible Chemicals DonPPE->SegregateWaste SelectContainer Select Compatible, Sealed Container LabelContainer Label as 'Hazardous Waste' with Chemical Name & Date SelectContainer->LabelContainer SegregateWaste->SelectContainer Store Store in Designated Satellite Accumulation Area LabelContainer->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS End Proper Disposal by Approved Facility ContactEHS->End

Caption: Disposal workflow for this compound.

Decontamination and Spill Management

In the event of a small spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Containment: Prevent the spill from spreading. For solid material, carefully sweep or vacuum the powder, avoiding dust generation.[2] Place the collected material into your designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.[1][2] All cleaning materials (e.g., wipes, paper towels) must also be disposed of as hazardous waste.

  • Clothing: Immediately remove any contaminated clothing and wash it before reuse.[1][3]

By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility and ensure the safe and compliant operation of your laboratory.

References

Personal protective equipment for handling 5-Methylbenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Methylbenzo[d]oxazole-2(3H)-thione

As a Senior Application Scientist, it is understood that robust safety protocols are the foundation of innovative and successful research. This guide provides essential, experience-driven procedures for the safe handling of this compound, ensuring the protection of laboratory personnel and the integrity of your experimental work. This is not merely a checklist, but a framework for building a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound and its structural analogs are heterocyclic compounds that warrant careful handling. Based on data from similar compounds, it is prudent to treat this chemical with a high degree of caution.[1][2] The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][3]

  • Skin Irritation: Can cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling plan is not just recommended, it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical barrier between you and potential exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Two pairs of powder-free nitrile or neoprene gloves.Double gloving provides an extra layer of protection against potential tears or permeation.[4][5] Powder-free gloves prevent the aerosolization and inhalation of the chemical that may adhere to the powder.[6]
Eye Protection Chemical splash goggles.Protects against accidental splashes of the chemical, which can cause serious eye irritation.[7][8]
Body Protection A disposable, polyethylene-coated gown with a closed back and long sleeves.Provides a barrier against skin contact and prevents contamination of personal clothing.[4][5]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust generation that cannot be controlled by engineering measures.To prevent inhalation of airborne particles that may cause respiratory irritation.[9][10]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood 1. prep_materials Gather Materials prep_fume_hood->prep_materials 2. handle_weigh Weigh Compound prep_materials->handle_weigh 3. handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve 4. cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate 5. cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste 6. cleanup_doff Doff PPE cleanup_waste->cleanup_doff 7.

Caption: Workflow for Safe Handling of this compound

Step 1: Donning Personal Protective Equipment (PPE)

Before entering the designated handling area, correctly don all required PPE as listed in the table above. Ensure your gown is fully secured and your outer gloves overlap the cuffs of your gown.[6]

Step 2: Preparing the Fume Hood

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][11] Before starting, verify that the fume hood is functioning correctly.

Step 3: Gathering Materials

Bring all necessary equipment, such as spatulas, weigh boats, and solvents, into the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.

Step 4: Weighing and Handling the Compound

  • Carefully open the container inside the fume hood.

  • Use a dedicated spatula to weigh the desired amount of the compound onto a weigh boat.

  • Avoid creating dust.[3] If any dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.

  • If dissolving the compound, add the solvent slowly to prevent splashing.

Step 5: Decontaminating Surfaces

After handling is complete, decontaminate all surfaces within the fume hood that may have come into contact with the chemical. Use a suitable solvent or cleaning agent as determined by your institution's safety protocols.

Step 6: Segregating Waste

All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[11]

Step 7: Doffing PPE

Properly remove your PPE in the designated area to avoid cross-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Wash your hands thoroughly with soap and water after removing all PPE.[12]

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound, including the original container if empty, must be disposed of as hazardous chemical waste.[3] Follow your institution's and local regulations for the disposal of chemical waste.[13] Never dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety and handling protocols, you are not only protecting yourself and your colleagues but also ensuring the quality and reliability of your research. A commitment to safety is a commitment to scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylbenzo[d]oxazole-2(3H)-thione
Reactant of Route 2
Reactant of Route 2
5-Methylbenzo[d]oxazole-2(3H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.